molecular formula C12H16N2O3 B1336888 L-Phenylalanyl-L-alanine CAS No. 3918-87-4

L-Phenylalanyl-L-alanine

Cat. No.: B1336888
CAS No.: 3918-87-4
M. Wt: 236.27 g/mol
InChI Key: MIDZLCFIAINOQN-WPRPVWTQSA-N
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Description

Phe-Ala is a dipeptide formed from L-phenylalanine and L-alanine residues. It has a role as a metabolite. It is functionally related to a L-phenylalanine and a L-alanine. It is a tautomer of a Phe-Ala zwitterion.
Phe-ala has been reported in Trypanosoma brucei with data available.
RN given refers to (L)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZLCFIAINOQN-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192411
Record name Phenylalanylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3918-87-4
Record name L-Phenylalanyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylalanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Solution-Phase Synthesis of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). The presented methodology is based on a classical solution-phase approach, employing common protecting groups and coupling agents, making it a valuable resource for researchers in peptide chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step solution-phase strategy:

  • Peptide Coupling: The N-terminus of L-phenylalanine is protected with a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus of L-alanine is protected as a methyl ester. These two protected amino acids are then coupled to form the dipeptide backbone.

  • N-terminal Deprotection: The Cbz protecting group is selectively removed from the N-terminus of the dipeptide through catalytic hydrogenation. This method is advantageous as it does not affect the methyl ester protecting group.

  • C-terminal Deprotection: The methyl ester is hydrolyzed (saponified) under basic conditions to yield the final this compound dipeptide with a free carboxylic acid.

This strategy allows for the controlled formation of the peptide bond and the sequential removal of protecting groups to yield the desired product with high purity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of this compound.

Table 1: Properties of Key Reagents and Intermediates

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
L-PhenylalanineC₉H₁₁NO₂165.19White crystalline solid
L-AlanineC₃H₇NO₂89.09White crystalline solid
N-Cbz-L-phenylalanineC₁₇H₁₇NO₄299.32White solid
L-Alanine methyl ester hydrochlorideC₄H₁₀ClNO₂139.58White solid
N-Cbz-L-phenylalanyl-L-alanine methyl esterC₂₁H₂₄N₂O₅384.43White solid
This compoundC₁₂H₁₆N₂O₃236.27White solid

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTypical Reaction TimeTypical Yield
1Peptide CouplingDCC, HOBtDichloromethane (DCM)12-24 hours85-95%
2N-terminal DeprotectionH₂, 10% Pd/CMethanol2-4 hours>95%
3C-terminal Deprotection1M NaOHMethanol/Water1-2 hours90-98%

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Instrumentation

Materials:

  • L-Phenylalanine

  • L-Alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 10% Palladium on carbon (Pd/C)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Celite

Instrumentation:

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • pH meter or pH paper

  • Melting point apparatus

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Preparation of Protected Amino Acids

Protocol 3.2.1: Synthesis of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • Dissolve L-phenylalanine (1 equivalent) in 2 M NaOH solution (2.5 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the concurrent addition of 4 M NaOH.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 6 M HCl.

  • A white precipitate of Z-Phe-OH will form. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be recrystallized from ethyl acetate/hexanes to yield a white crystalline solid.

Protocol 3.2.2: Synthesis of L-Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl)

  • Suspend L-alanine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is H-Ala-OMe·HCl. It can be triturated with cold diethyl ether, filtered, and dried.

Synthesis of this compound

Protocol 3.3.1: Coupling of Z-Phe-OH and H-Ala-OMe to form Z-Phe-Ala-OMe

  • Dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

  • In a separate flask, dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the Z-Phe-OH solution to 0 °C and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir this activation mixture at 0 °C for 30 minutes.

  • Add the neutralized H-Ala-OMe solution from step 2 to the activation mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Phe-Ala-OMe.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes.

Protocol 3.3.2: N-terminal Deprotection of Z-Phe-Ala-OMe to form H-Phe-Ala-OMe

  • Dissolve Z-Phe-Ala-OMe (1 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the dipeptide).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield H-Phe-Ala-OMe as an oil or a low-melting solid. This product is often used in the next step without further purification.

Protocol 3.3.3: C-terminal Deprotection of H-Phe-Ala-OMe to form this compound (H-Phe-Ala-OH)

  • Dissolve the crude H-Phe-Ala-OMe from the previous step in a mixture of methanol and water (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M NaOH solution (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution can be lyophilized to obtain the crude this compound.

  • For further purification, the dipeptide can be recrystallized from hot water or ethanol/water mixtures.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_protection Protection cluster_coupling Peptide Coupling cluster_deprotection1 N-terminal Deprotection cluster_deprotection2 C-terminal Deprotection L-Phenylalanine L-Phenylalanine Z-Phe-OH Z-Phe-OH L-Phenylalanine->Z-Phe-OH Cbz-Cl L-Alanine L-Alanine H-Ala-OMe.HCl H-Ala-OMe.HCl L-Alanine->H-Ala-OMe.HCl SOCl2, MeOH Z-Phe-Ala-OMe Z-Phe-Ala-OMe Z-Phe-OH->Z-Phe-Ala-OMe H-Ala-OMe.HCl->Z-Phe-Ala-OMe DCC, HOBt H-Phe-Ala-OMe H-Phe-Ala-OMe Z-Phe-Ala-OMe->H-Phe-Ala-OMe H2, Pd/C This compound This compound H-Phe-Ala-OMe->this compound NaOH, H2O

Caption: Solution-phase synthesis workflow for this compound.

Protecting_Group_Strategy Amino_Acids L-Phenylalanine L-Alanine Protected_AA N-Cbz-L-phenylalanine (Z-Phe-OH) L-Alanine methyl ester (H-Ala-OMe) Amino_Acids:f0->Protected_AA:f0 N-protection Amino_Acids:f1->Protected_AA:f1 C-protection Dipeptide_Protected N-Cbz-L-phenylalanyl-L-alanine methyl ester (Z-Phe-Ala-OMe) Protected_AA->Dipeptide_Protected Coupling Dipeptide_N_Deprotected This compound methyl ester (H-Phe-Ala-OMe) Dipeptide_Protected->Dipeptide_N_Deprotected N-deprotection Final_Dipeptide This compound (H-Phe-Ala-OH) Dipeptide_N_Deprotected->Final_Dipeptide C-deprotection

Caption: Logical relationship of protecting group strategy.

In-Depth Technical Guide to the Crystal Structure of L-Phenylalanyl-L-alanine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical analysis of the crystal structure of L-Phenylalanyl-L-alanine dihydrate (C₁₂H₁₆N₂O₃·2H₂O). It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the solid-state conformation and intermolecular interactions of this dipeptide. The information presented is based on the crystallographic study published by C. H. Görbitz in Acta Crystallographica Section C: Crystal Structure Communications (2001), C57, 575-576.

Crystal Structure and Molecular Packing

The crystal structure of this compound dihydrate reveals a novel molecular arrangement for dipeptides. A key feature of this structure is the aggregation of the hydrophobic side chains of two L-Phenylalanine and two L-Alanine residues, which form large hydrophobic columns. These columns are embedded within a three-dimensional network of hydrogen bonds, creating a distinct segregation of polar and non-polar regions within the crystal lattice. This self-assembly motif is of significant interest for understanding peptide folding, molecular recognition, and the design of peptide-based biomaterials.

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound dihydrate crystal structure.

Peptide Acquisition and Crystallization

The this compound dipeptide was procured from commercial sources (Sigma-Aldrich) and used without further purification. Single crystals suitable for X-ray diffraction analysis were grown from an aqueous solution.

Detailed Crystallization Protocol:

  • Preparation of a Saturated Solution: A saturated solution of this compound was prepared by dissolving the peptide in deionized water at room temperature until no more solid would dissolve.

  • Slow Evaporation: The saturated solution was filtered to remove any undissolved particulate matter. The clear filtrate was then allowed to stand undisturbed in a loosely covered container at a constant temperature of 276 K.

  • Crystal Growth: Over a period of several days to weeks, slow evaporation of the solvent led to the formation of well-defined, colorless single crystals of this compound dihydrate.

  • Crystal Harvesting: Once the crystals reached a suitable size for diffraction experiments, they were carefully harvested from the mother liquor.

X-ray Data Collection

A single crystal of this compound dihydrate was mounted on a goniometer head and subjected to X-ray diffraction analysis.

Typical Data Collection Parameters:

  • Diffractometer: A four-circle diffractometer equipped with a CCD or point detector.

  • X-ray Source: Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data collection was performed at a low temperature (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

  • Data Processing: The raw diffraction images were processed using standard software to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction was also likely applied.

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELXTL software package.

Structure Solution and Refinement Protocol:

  • Structure Solution: The structure was solved by direct methods using the XS program within the SHELXTL suite. This involved determining the initial phases of the structure factors from the measured intensities.

  • Structure Refinement: The initial structural model was refined by full-matrix least-squares on F² using the XL program. This iterative process involved refining the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.

  • Hydrogen Atom Treatment: All hydrogen atoms were located in a difference Fourier map and their positions and isotropic displacement parameters were refined.

  • Final Model Validation: The final refined structure was validated using tools such as checkCIF to ensure its geometric and crystallographic reasonability.

Data Presentation

The quantitative data derived from the crystal structure analysis of this compound dihydrate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₂H₂₀N₂O₅
Formula Weight272.30
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a5.463(1) Å
b9.872(2) Å
c26.541(5) Å
α90°
β90°
γ90°
Volume1432.1(5) ų
Z4
Density (calculated)1.263 Mg/m³
Absorption Coefficient0.096 mm⁻¹
F(000)592
Data Collection
θ range for data collection2.13 to 27.50°
Index ranges-7 ≤ h ≤ 7, -12 ≤ k ≤ 12, -34 ≤ l ≤ 34
Reflections collected13158
Independent reflections3288 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params3288 / 0 / 254
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.098
R indices (all data)R1 = 0.045, wR2 = 0.103
Absolute structure param.0.0(4)
Largest diff. peak/hole0.19 and -0.20 e·Å⁻³
Table 2: Selected Bond Lengths (Å)
Atom 1Atom 2Length
C1N11.488(2)
C1C21.527(2)
C2O11.254(2)
C2O21.251(2)
N1C31.332(2)
C3O31.235(2)
C3C41.521(2)
C4N21.455(2)
C4C51.530(2)
C5C61.512(2)
C6C71.387(2)
C6C111.388(2)
C7C81.387(3)
C8C91.378(3)
C9C101.379(3)
C10C111.385(3)
Table 3: Selected Bond Angles (°)
Atom 1Atom 2Atom 3Angle
N1C1C2110.6(1)
O1C2O2125.8(1)
O1C2C1117.2(1)
O2C2C1117.0(1)
C3N1C1121.9(1)
O3C3N1122.9(1)
O3C3C4120.6(1)
N1C3C4116.5(1)
N2C4C3110.8(1)
N2C4C5111.1(1)
C3C4C5110.5(1)
C6C5C4113.6(1)
C7C6C11118.6(2)
C7C6C5120.8(2)
C11C6C5120.6(2)
C8C7C6120.7(2)
C9C8C7120.0(2)
C8C9C10119.8(2)
C11C10C9120.1(2)
C10C11C6120.8(2)
Table 4: Selected Torsion Angles (°)
Atom 1Atom 2Atom 3Atom 4Angle
C2C1N1C3177.3(1)
N1C1C2O117.5(2)
N1C1C2O2-163.0(1)
C1N1C3O30.4(2)
C1N1C3C4-179.2(1)
O3C3C4N251.5(2)
O3C3C4C5173.6(1)
N1C3C4N2-128.1(1)
N1C3C4C5-6.0(2)
N2C4C5C6-60.8(2)
C3C4C5C6179.3(1)
C4C5C6C7118.9(2)
C4C5C6C11-62.0(2)

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound dihydrate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination peptide L-Phe-L-Ala Peptide (Commercial Source) dissolution Dissolution in Water peptide->dissolution crystallization Slow Evaporation at 276 K dissolution->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Integration & Scaling xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) SHELXTL (XS) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) SHELXTL (XL) structure_solution->structure_refinement model_validation Model Validation structure_refinement->model_validation final_structure Final Crystal Structure of L-Phe-L-Ala Dihydrate model_validation->final_structure

Experimental and computational workflow for the crystal structure analysis.

The Biological Role of Dipeptides in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest constituents of the peptide family, are comprised of two amino acids linked by a single peptide bond. Far from being mere metabolic intermediates, these molecules are now recognized as pivotal players in a multitude of cellular processes. Their enhanced stability and unique transport mechanisms offer distinct advantages over free amino acids, making them crucial for cellular nutrition, signaling, and as promising scaffolds in drug development.[1] This technical guide provides a comprehensive overview of the biological roles of dipeptides in cellular metabolism, with a focus on their transport, hydrolysis, and influence on key signaling pathways.

Dipeptide Transport and Cellular Uptake

The cellular uptake of dipeptides is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most extensively studied in mammals.[2] These transporters facilitate the movement of di- and tripeptides across the cell membrane against a concentration gradient by harnessing the energy of a proton gradient.[2]

PEPT1 is characterized as a high-capacity, low-affinity transporter, predominantly found in the apical membrane of intestinal and renal epithelial cells.[3] Its primary role is the absorption of dietary di- and tripeptides.[3]

PEPT2 , in contrast, is a high-affinity, low-capacity transporter, with a broader tissue distribution that includes the kidneys, brain, and lungs.[4] It is involved in the reabsorption of peptides from the glomerular filtrate and plays a role in peptide transport within the central nervous system.[2][4]

The kinetic parameters of these transporters are crucial for understanding their efficiency and substrate specificity.

Quantitative Data: Dipeptide Transporter Kinetics
TransporterSubstrateK_m (mM)V_max (pmol/mg protein/min)Cell SystemReference
PEPT1Glycylsarcosine (Gly-Sar)~1.1--[2]
PEPT2Glycylsarcosine (Gly-Sar)~0.143--[2]
PEPT2Kyotorphin (Tyr-Arg)~0.1315.9 ± 0.5Rat brain synaptosomes[5][6]

Note: V_max values are often highly dependent on the experimental system and are not always directly comparable.

A visual representation of the dipeptide transport and subsequent metabolic fate is provided below.

Dipeptide_Metabolism_Workflow cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Dipeptide Dipeptide PEPT PEPT1/PEPT2 Transporter Dipeptide->PEPT Transport Intact_Dipeptide Intact Dipeptide PEPT->Intact_Dipeptide Dipeptidase Cytosolic Dipeptidase Intact_Dipeptide->Dipeptidase Hydrolysis Signaling Signaling Pathways Intact_Dipeptide->Signaling Amino_Acids Amino Acids Dipeptidase->Amino_Acids Metabolism Cellular Metabolism (Protein Synthesis, Energy Production, etc.) Amino_Acids->Metabolism

Figure 1: Generalized workflow of dipeptide transport and intracellular fate.

Dipeptide Hydrolysis

Once inside the cell, dipeptides are typically hydrolyzed into their constituent amino acids by intracellular peptidases, also known as dipeptidases.[4] This enzymatic cleavage is essential for releasing amino acids that can then be utilized in various metabolic pathways, such as protein synthesis and energy production.[4] The rate of hydrolysis can vary significantly depending on the specific dipeptide and the peptidase involved. For instance, some dipeptides may be more resistant to hydrolysis, allowing them to persist in their intact form and potentially exert direct biological effects.

Quantitative Data: Dipeptide Hydrolysis Kinetics

Kinetic parameters for dipeptidases are determined by measuring the rate of substrate (dipeptide) hydrolysis under varying concentrations.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)SourceReference
Dipeptidyl Peptidase II (DPPII/DPP7)Lys-Ala-pNA0.4 x 10³-Human Seminal Plasma[7]
TrypsinOctanoyl-Arg-pNA---[8]

Note: Kinetic parameters are highly specific to the enzyme, substrate, and assay conditions. The data presented here are illustrative examples.

Dipeptides in Cellular Signaling

Beyond their nutritional role, certain dipeptides have been identified as signaling molecules that can modulate intracellular pathways, influencing processes such as cell proliferation, apoptosis, and stress responses.

Carnosine and the Nrf2 Pathway

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant and anti-inflammatory properties.[6] One of its key mechanisms of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under conditions of oxidative stress, carnosine can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-driven genes, which encode for a variety of protective enzymes.[6]

Carnosine_Nrf2_Pathway Carnosine Carnosine Keap1_Nrf2 Keap1-Nrf2 Complex Carnosine->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription

Figure 2: Carnosine-mediated activation of the Nrf2 signaling pathway.
Prolidase and PI3K/Akt/mTOR Signaling

Prolidase (PEPD) is a dipeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[1][9] Recent studies have shown that prolidase can also act as a signaling molecule, stimulating cell proliferation and migration by activating the PI3K/Akt/mTOR pathway, often through its interaction with growth factor receptors like EGFR.[1][9][10]

Kyotorphin and G-protein Coupled Receptor Signaling

Kyotorphin (Tyr-Arg) is a neuroactive dipeptide with analgesic properties.[5][6] It exerts its effects by binding to a specific G-protein coupled receptor, which in turn activates phospholipase C (PLC) and leads to an increase in intracellular calcium, ultimately resulting in the release of Met-enkephalin.[5][6][11]

Dose-Dependent Effects on Cellular Metabolism

The metabolic consequences of dipeptide administration are often dose-dependent. At lower concentrations, dipeptides may primarily serve as a source of specific amino acids, while at higher concentrations, they can influence broader metabolic pathways and cellular functions.

Quantitative Data: Dose-Dependent Effects of Dipeptides
DipeptideCell TypeConcentrationObserved EffectReference
Glycyl-L-tyrosine (GY)CHO cells0.5x concentrationImproved VCD, viability, and IgG titer[12][13]
Glycyl-L-tyrosine (GY)CHO cells0.125x concentrationPoor growth and lower titer[12][13]
Amyloid-beta 1-42SH-SY5Y neuroblastomaNanomolarIncreased estradiol synthesis[14]
Amyloid-beta 1-42SH-SY5Y neuroblastoma12 µMReduced estradiol production[14]

Experimental Protocols

Dipeptide Transport Assay using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for studying intestinal drug and nutrient absorption, including dipeptide transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity: The integrity of the Caco-2 monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer.

    • The dipeptide of interest is added to the apical (AP) compartment.

    • Samples are collected from the basolateral (BL) compartment at various time points.

    • The concentration of the dipeptide in the BL samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of dipeptide transport across the cell monolayer.

Caco2_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on permeable supports Culture Culture for 21 days to form a monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_Dipeptide Add dipeptide to apical compartment TEER->Add_Dipeptide Incubate Incubate at 37°C Add_Dipeptide->Incubate Sample Collect samples from basolateral compartment at time points Incubate->Sample Quantify Quantify dipeptide concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp value Quantify->Calculate

References

A Comprehensive Technical Guide to the Enzymatic Synthesis of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). The focus is on the utilization of proteases, particularly thermolysin, for the catalytic formation of the peptide bond between L-phenylalanine and L-alanine. This document details the underlying principles, experimental protocols, and key quantitative data to facilitate the development and optimization of this biocatalytic process.

Introduction

The enzymatic synthesis of peptides offers several advantages over traditional chemical methods, including high stereospecificity, milder reaction conditions, and reduced side-product formation. This compound is a dipeptide with potential applications in the pharmaceutical and food industries. This guide explores the use of enzymes, primarily thermolysin, for its efficient and controlled synthesis. The synthesis is typically achieved through a kinetically controlled process where a carboxyl-activated L-phenylalanine derivative reacts with an L-alanine derivative.

Enzymatic Synthesis Strategy

The core of the enzymatic synthesis of this compound involves the use of a protease, such as thermolysin, to catalyze the formation of a peptide bond. The reaction generally proceeds as follows:

  • Carboxyl Component: An N-protected L-phenylalanine derivative (e.g., N-benzyloxycarbonyl-L-phenylalanine, Z-Phe). The protecting group enhances substrate recognition by the enzyme and prevents self-condensation.

  • Amino Component: An L-alanine derivative with a protected or unprotected carboxyl group (e.g., L-alanine methyl ester, Ala-OMe, or L-alanine amide).

The enzyme facilitates the nucleophilic attack of the amino group of the L-alanine derivative on the activated carboxyl group of the L-phenylalanine derivative, leading to the formation of the dipeptide.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound and related dipeptides, primarily using thermolysin.

Table 1: General Characteristics of Thermolysin for Dipeptide Synthesis

ParameterValue/RangeReference
Enzyme Commission (EC) Number3.4.24.27N/A
Optimal pH5.8 - 7.3 (substrate dependent)[1]
Optimal Temperature~40°C (for aminolysis reactions)[2]
Specificity (P1' position)Prefers hydrophobic amino acids (Leu, Phe) > Ala[1][3]
Common N-protecting groupsZ (benzyloxycarbonyl), Boc (tert-butyloxycarbonyl), F (formyl)[1]

Table 2: Kinetic Parameters for Thermolysin-Catalyzed Dipeptide Synthesis

Note: Data for the exact Z-Phe + Ala-X reaction is limited. The following data for similar substrates provide a valuable reference.

Carboxyl ComponentAmino ComponentApparent kcat (min⁻¹)Apparent Km (mM)kcat/Km (mM⁻¹min⁻¹)Reference
Z-Phe-OHH-Phe-Ala-Ala-OMe5,650 ± 53040.2 ± 0.7141[4]
Z-Phe-OHH-Leu-NH₂105 ± 1041.7 ± 1.02.5[4]
Z-Asp-OHL-Phe-OMe---[5]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound using thermolysin.

Materials and Reagents
  • Thermolysin (from Bacillus thermoproteolyticus)

  • N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)

  • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Organic solvent (e.g., ethyl acetate) for biphasic systems (optional)

  • Sodium bicarbonate (for neutralization)

  • Reagents for High-Performance Liquid Chromatography (HPLC) analysis (e.g., acetonitrile, water, trifluoroacetic acid)

General Procedure for Enzymatic Synthesis
  • Substrate Preparation:

    • Dissolve Z-Phe in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Dissolve H-Ala-OMe·HCl in the same buffer and neutralize with an equimolar amount of sodium bicarbonate to generate the free base.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of thermolysin in the reaction buffer.

  • Reaction Setup:

    • Combine the solutions of Z-Phe and H-Ala-OMe in a reaction vessel.

    • Initiate the reaction by adding the thermolysin solution.

    • Typical reaction conditions:

      • Substrate concentrations: 5-50 mM

      • Enzyme concentration: 0.1 - 1 mg/mL

      • Temperature: 30-40°C

      • pH: 7.0-8.0

      • Agitation: Gentle stirring

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • Analyze the aliquots by HPLC to determine the concentrations of substrates and the product (Z-Phe-Ala-OMe).

  • Product Isolation and Purification:

    • Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by adding a denaturing agent (e.g., acid) or by heat inactivation.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the product can be extracted from the aqueous phase using an organic solvent.

    • Further purification can be achieved by recrystallization or chromatography.

  • Deprotection (Optional):

    • The N-terminal protecting group (Z-group) can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield this compound.

HPLC Analysis Method
  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (for the Z-group) or 210 nm (for the peptide bond).

  • Quantification: Use standard curves for Z-Phe, H-Ala-OMe, and the synthesized Z-Phe-Ala-OMe.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product Z_Phe Z-L-Phenylalanine Thermolysin Thermolysin Z_Phe->Thermolysin Binds to Active Site Ala_OMe L-Alanine Methyl Ester Ala_OMe->Thermolysin Binds to Active Site Z_Phe_Ala_OMe Z-L-Phenylalanyl-L-alanine Methyl Ester Thermolysin->Z_Phe_Ala_OMe Catalyzes Peptide Bond Formation

Caption: Enzymatic synthesis of Z-Phe-Ala-OMe catalyzed by thermolysin.

Experimental Workflow

Experimental_Workflow A Substrate Preparation (Z-Phe, Ala-OMe) C Reaction Incubation (Controlled Temp & pH) A->C B Enzyme Solution Preparation B->C D Reaction Monitoring (HPLC) C->D Sampling E Reaction Termination C->E D->C Feedback for Optimization F Product Isolation & Purification E->F G Characterization (e.g., MS, NMR) F->G

Caption: A typical experimental workflow for the enzymatic synthesis of Phe-Ala.

References

An In-depth Technical Guide to the Chemical Properties and Stability of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanyl-L-alanine (Phe-Ala) is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-alanine. This dipeptide is of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development due to its role as a fundamental building block of proteins and its potential as a bioactive molecule. Understanding its chemical properties and stability is crucial for its application in various research and development endeavors, including its use as a standard in analytical methods, a component in cell culture media, and a lead compound in drug discovery.

This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound, complete with detailed experimental protocols and data presented in a clear, accessible format.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₃[1][2][3]
Molecular Weight 236.27 g/mol [1][2][3]
Appearance White to off-white solid/powder[1][2]
Purity (by HPLC) >95% to 99.47%[1][2]
¹H NMR Spectrum Consistent with structure[1]

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application. Like other peptides, its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

pH Stability and Hydrolysis

The peptide bond in this compound is susceptible to hydrolysis, particularly at acidic or basic pH. The rate of hydrolysis is generally slowest in the neutral pH range (approximately 4-8).

pH-Rate Profile of Peptide Hydrolysis

A generalized pH-rate profile for the hydrolysis of a peptide bond shows that the rate is significantly slower in the neutral pH range and increases at both acidic and basic pHs.[4] At pH 7 and 25 °C, the half-life of a peptide bond can be on the order of several years.[4] However, this rate can be accelerated by elevated temperatures.

Thermal Stability

For long-term storage, this compound should be stored as a solid at low temperatures, such as -20°C, and protected from light.[1] In solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.

Enzymatic Stability

Dipeptides like this compound can be readily cleaved by various peptidases, such as aminopeptidases and carboxypeptidases, which are ubiquitous in biological systems.[5] This enzymatic degradation is a key consideration in its biological applications.

Experimental Protocols

Synthesis and Purification of this compound (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is a common and efficient method for preparing dipeptides like this compound. The following is a generalized protocol adapted from standard Fmoc-based SPPS procedures.

Experimental Workflow for Solid-Phase Synthesis

G Resin 1. Start with Fmoc-Ala-Wang Resin Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Fmoc-Phe-OH (HBTU/HOBt, DIPEA in DMF) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Cleave 7. Cleave from Resin (TFA cocktail) Wash2->Cleave Precipitate 8. Precipitate and Purify (Cold ether, HPLC) Cleave->Precipitate Final This compound Precipitate->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-L-alanine-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Coupling: Activate Fmoc-L-phenylalanine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator like HOBt (1-Hydroxybenzotriazole) in the presence of a base (N,N-diisopropylethylamine, DIPEA) in DMF. Add this solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Stability Analysis by Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the purity of this compound and monitoring its degradation over time under various stress conditions.

Experimental Workflow for Stability-Indicating HPLC Method Development

G Start Start: L-Phe-L-Ala Sample Stress 1. Subject to Stress Conditions (Acid, Base, Heat, Oxidation, Light) Start->Stress Develop 2. Develop HPLC Method (Column, Mobile Phase, Gradient) Stress->Develop Validate 3. Validate Method (Specificity, Linearity, Accuracy, Precision) Develop->Validate Analyze 4. Analyze Stressed Samples (Identify Degradation Products) Validate->Analyze End End: Validated Stability-Indicating Method Analyze->End

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions to induce degradation. These conditions typically include:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid and solution samples at 80°C for 48 hours.

    • Photostability: Expose the sample to UV light.

  • HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact dipeptide from its degradation products. A typical starting point would be:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV at 214 nm.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Enzymatic Degradation Assay

This protocol outlines a general method for assessing the enzymatic degradation of this compound using a common peptidase.

Methodology:

  • Enzyme Solution Preparation: Prepare a stock solution of a peptidase (e.g., aminopeptidase or carboxypeptidase A) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Solution Preparation: Prepare a stock solution of this compound in the same buffer.

  • Reaction Initiation: Initiate the reaction by adding the enzyme solution to the substrate solution at a specific temperature (e.g., 37°C). The final concentrations of the enzyme and substrate should be optimized based on the enzyme's activity.

  • Time-Course Analysis: At various time points, withdraw aliquots of the reaction mixture and stop the enzymatic reaction by adding a quenching agent (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC to quantify the decrease in the this compound peak and the increase in the L-phenylalanine and L-alanine peaks over time. The rate of degradation can be determined from this data.

Signaling Pathways and Biological Context

While this compound is a simple dipeptide, its constituent amino acids are involved in numerous critical biological pathways. L-phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin.

L-Phenylalanine Metabolic Pathway

G Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase Melanin Melanin Dopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathway of L-phenylalanine.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. The presented data and experimental protocols offer a practical resource for researchers and professionals working with this dipeptide. A thorough understanding of these characteristics is paramount for ensuring the integrity of experimental results and the successful development of new applications for this and other similar peptide-based molecules.

References

The Natural Occurrence of L-Phenylalanyl-L-alanine in Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). While the presence of this specific dipeptide in the biosphere appears to be limited based on currently available literature, this document consolidates the known instances of its detection, presents detailed hypothetical protocols for its extraction and quantification, and explores potential metabolic and signaling pathways. The information is intended to serve as a foundational resource for researchers investigating the biological significance of this and other dipeptides.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis[1]. While this finding confirms its presence in a microorganism, quantitative data regarding its concentration in T. brucei or any other organism remains largely uncharacterized in publicly accessible literature. The table below summarizes the known occurrences.

OrganismTissue/Cellular ComponentConcentrationMethod of DetectionReference
Trypanosoma bruceiNot specifiedNot quantifiedMetabolomic analysis[1]

Further research is required to determine the concentration of this compound in various organisms and their tissues to better understand its physiological relevance.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been explicitly elucidated. However, it is reasonable to hypothesize that its formation and breakdown are governed by the general mechanisms of peptide metabolism.

2.1. Proposed Biosynthesis Pathway

This compound is likely synthesized through the condensation of its constituent amino acids, L-phenylalanine and L-alanine. This reaction is catalyzed by enzymes with peptide ligase activity. In many organisms, non-ribosomal peptide synthetases (NRPSs) are responsible for the synthesis of short peptides[2]. Alternatively, the reverse reaction of peptidases under specific cellular conditions could also lead to its formation. The precursor, L-phenylalanine, is synthesized via the shikimate pathway in plants and microorganisms[3][4][5][6][7][8].

2.2. Proposed Degradation Pathway

The hydrolysis of this compound back into L-phenylalanine and L-alanine is expected to be carried out by various peptidases, such as dipeptidases or non-specific proteases. These enzymes are ubiquitous in organisms and are essential for protein turnover and the breakdown of ingested peptides.

The following diagram illustrates the proposed general biosynthesis and degradation of this compound.

Proposed Biosynthesis and Degradation of this compound L_Phe L-Phenylalanine Biosynthesis Biosynthesis (e.g., NRPS, Peptidase - reverse reaction) L_Phe->Biosynthesis L_Ala L-Alanine L_Ala->Biosynthesis Phe_Ala This compound Degradation Degradation (e.g., Dipeptidase) Phe_Ala->Degradation Biosynthesis->Phe_Ala Degradation->L_Phe Degradation->L_Ala

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the extraction and quantification of this compound from biological samples. These are based on established methods for dipeptide and amino acid analysis.

3.1. Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization depending on the sample matrix.

3.1.1. Materials

  • Biological sample (e.g., cultured T. brucei cells, tissue homogenate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -20°C

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS): this compound-¹³C₉,¹⁵N₂ (custom synthesis recommended)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

3.1.2. Protocol for Cell Cultures (e.g., T. brucei)

  • Harvest cells by centrifugation at 1,500 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of 80% methanol (pre-chilled to -20°C).

  • Add a known concentration of the internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3.1.3. Protocol for Tissue Samples

  • Weigh the frozen tissue sample.

  • Add 5 volumes of ice-cold 80% methanol.

  • Add a known concentration of the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Follow steps 6-10 from the cell culture protocol.

3.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.2.1. Materials and Instrumentation

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound standard for calibration curve.

3.2.2. LC-MS/MS Method

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound237.1120.1 (Phe immonium ion)20
168.1 (loss of Ala)15
This compound-¹³C₉,¹⁵N₂ (IS)248.1129.120
177.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

3.2.3. Data Analysis

  • Construct a calibration curve using the standard solutions of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

The following diagram illustrates a general workflow for the quantification of this compound.

Workflow for Quantification of this compound Sample Biological Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Extraction with 80% Methanol IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: A generalized experimental workflow for dipeptide quantification.

Potential Signaling Pathways

While no specific signaling pathways have been directly attributed to this compound, we can speculate on its potential roles based on the known functions of other dipeptides and its constituent amino acids.

4.1. Nutrient Sensing and Transport

Dipeptides can be transported into cells via specific transporters, such as the PTR/NRT1 family in plants[9]. In animals and yeast, dipeptide transport can be linked to nutrient-sensing pathways like the Target of Rapamycin (TOR) pathway[9][10]. It is plausible that this compound could be transported into cells and act as a signaling molecule to indicate nutritional status.

4.2. Modulation of Amino Acid-Sensing Receptors

L-phenylalanine is known to modulate the activity of the calcium-sensing receptor (CaSR) and stimulate the secretion of glucagon-like peptide-1 (GLP-1). It is conceivable that this compound could interact with similar receptors, potentially with different affinity or efficacy, to modulate cellular responses.

The diagram below illustrates a hypothetical signaling pathway involving a dipeptide.

Hypothetical Dipeptide Signaling Pathway Phe_Ala This compound Receptor Membrane Receptor (e.g., GPCR, Transporter) Phe_Ala->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Signaling_Cascade->Cellular_Response

Caption: A potential signaling cascade initiated by a dipeptide.

Conclusion and Future Directions

The natural occurrence of this compound in Trypanosoma brucei opens up new avenues for research into the biological roles of dipeptides. Significant knowledge gaps remain regarding its quantitative distribution, specific biosynthetic and degradative pathways, and its potential signaling functions. The experimental protocols and hypothetical frameworks presented in this guide are intended to facilitate future investigations into this and other naturally occurring dipeptides. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of organisms and tissues.

  • Identification and characterization of the enzymes responsible for its synthesis and hydrolysis.

  • Elucidation of its specific biological functions , including its potential role in intercellular signaling and as a biomarker for disease.

By addressing these questions, the scientific community can gain a deeper understanding of the diverse roles that small peptides play in biology, potentially leading to new therapeutic and diagnostic strategies.

References

An In-depth Technical Guide to the Thermodynamic Properties of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). While a complete experimental dataset for this specific dipeptide is not extensively available in the public domain, this document synthesizes the existing information on its thermal behavior, the thermodynamic properties of its constituent amino acids, and the experimental methodologies employed in such studies. This guide aims to be a valuable resource for researchers in drug development, biochemistry, and materials science by highlighting known properties and identifying areas for future investigation.

Introduction to this compound

This compound is a dipeptide composed of L-phenylalanine and L-alanine, linked by a peptide bond. As a component of proteins and a potential metabolite, understanding its thermodynamic properties is crucial for applications in drug formulation, peptide-based biomaterials, and for a deeper understanding of its biochemical role. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity govern the stability, solubility, and interactions of this dipeptide in various environments.

Solid-State Thermodynamic Properties and Thermal Behavior

Direct experimental determination of a complete set of solid-state thermodynamic properties for this compound is limited. However, studies on its thermal behavior reveal a more complex scenario than a simple melting transition.

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques to investigate the thermal stability and phase transitions of peptides. For this compound, these analyses indicate that the dipeptide does not exhibit a straightforward melting process. Instead, it undergoes dehydration followed by an intramolecular cyclization reaction to form the corresponding diketopiperazine.

One study identified two endothermic peaks in the DSC thermogram of this compound at approximately 105 °C and 135 °C. The first peak is attributed to the loss of water of hydration, a common feature for crystalline peptides. The second, higher temperature peak is associated with the cyclization reaction, an irreversible thermal event. This behavior is critical for understanding the stability of the linear dipeptide at elevated temperatures and has implications for its processing and storage.

Crystallographic Data:

The crystal structure of this compound dihydrate has been determined. The presence of water molecules in the crystal lattice significantly influences its thermodynamic properties, particularly the enthalpy of dehydration. The arrangement of the peptide molecules and the hydrogen bonding network within the crystal are fundamental to its stability and dissolution characteristics.

Thermodynamic Properties in Solution

Dissociation Constants:

The acidity and basicity of the terminal amino and carboxyl groups, as well as the peptide bond, are important thermodynamic properties. While specific pKa values for this compound are not reported in the reviewed literature, theoretical calculations for similar dipeptides like L-phenylalanyl-glycine and L-alanyl-L-alanine have been performed. These calculations, combined with experimental techniques like potentiometric titration, can be used to estimate the pKa values for this compound.

Thermodynamic Data of Constituent Amino Acids

In the absence of a complete dataset for the dipeptide, the thermodynamic properties of L-phenylalanine and L-alanine serve as a crucial reference. These values are well-established and can be used in group contribution methods to estimate the properties of the dipeptide.

PropertyL-PhenylalanineL-AlanineUnits
Standard Enthalpy of Formation (solid, 298.15 K) -438.9-561.1kJ/mol
Standard Molar Entropy (solid, 298.15 K) 209.2129.2J/(mol·K)
Heat Capacity (solid, 298.15 K) 203.1123.9J/(mol·K)
Melting Point ~283 °C (decomposes)~297 °C (decomposes)°C
Solubility in Water (25 °C) 29.6166.5g/L

Note: The values presented are approximate and may vary slightly depending on the source and experimental conditions.

Experimental Protocols

The determination of the thermodynamic properties of peptides like this compound requires a suite of specialized experimental techniques.

Differential Scanning Calorimetry (DSC):

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Objective: To determine transition temperatures (e.g., dehydration, cyclization) and the enthalpy changes associated with these processes.

  • Methodology: A small, accurately weighed sample of the dipeptide is placed in a hermetically sealed aluminum pan. An empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen). The difference in heat flow between the sample and reference is recorded as a function of temperature. Endothermic and exothermic events appear as peaks on the resulting thermogram.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time.

  • Objective: To determine the temperature at which degradation or dehydration occurs and to quantify the mass loss.

  • Methodology: A sample of the dipeptide is placed in a high-precision balance located inside a furnace. The sample is heated at a constant rate, and the mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature.

Isothermal Titration Calorimetry (ITC):

ITC is a technique used to measure the heat changes that occur when two molecules interact.

  • Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between the dipeptide and another molecule (e.g., a protein, metal ion).

  • Methodology: A solution of the dipeptide is titrated into a solution of the binding partner in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured.

Potentiometric Titration:

This technique is used to determine the dissociation constants (pKa) of the ionizable groups in the dipeptide.

  • Objective: To determine the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

  • Methodology: A solution of the dipeptide is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis Sample This compound Dihydrate Sample TGA_instrument TGA Instrument Sample->TGA_instrument DSC_instrument DSC Instrument Sample->DSC_instrument TGA_data Mass Loss vs. Temperature Data TGA_instrument->TGA_data Heating Analysis Determination of: - Dehydration Temperature - Cyclization Temperature - Enthalpy of Transitions TGA_data->Analysis DSC_data Heat Flow vs. Temperature Data DSC_instrument->DSC_data Heating DSC_data->Analysis

Caption: Workflow for the thermal analysis of this compound.

Metabolic Pathway of L-Phenylalanine

While a specific signaling pathway for the dipeptide this compound is not well-documented, the metabolic pathway of its constituent amino acid, L-phenylalanine, is well-established and provides context for its potential biological fate.

phenylalanine_metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase Dopa L-DOPA Tyr->Dopa Tyrosine hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA decarboxylase Melanin Melanin Dopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Metabolic pathway of L-phenylalanine to key neurotransmitters and melanin.

Conclusion and Future Directions

The thermodynamic properties of this compound are of significant interest for a range of scientific and industrial applications. While current knowledge provides a foundational understanding of its complex thermal behavior, characterized by dehydration and cyclization rather than simple melting, a comprehensive experimental dataset of its thermodynamic parameters is still lacking.

Future research should focus on:

  • Calorimetric Studies: Precise determination of the standard enthalpy of formation, heat capacity as a function of temperature, and the enthalpies of solution and dilution.

  • Elucidation of Biological Roles: Investigating the specific metabolic and signaling pathways involving this compound to understand its physiological significance.

  • Computational Modeling: Utilizing computational chemistry to complement experimental data and to predict thermodynamic properties that are challenging to measure directly.

A more complete understanding of the thermodynamic landscape of this compound will undoubtedly facilitate its application in the development of novel pharmaceuticals, biomaterials, and other advanced technologies.

In Vivo Degradation Pathway of L-Phenylalanyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo degradation pathway of the dipeptide L-Phenylalanyl-L-alanine. The document elucidates the key metabolic processes, enzymatic activities, and organ involvement in the breakdown of this dipeptide. Detailed experimental protocols for studying its in vivo fate are provided, along with quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the dynamics of this compound metabolism. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (Phe-Ala) is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-alanine. As a component of dietary proteins and a potential product of protein catabolism, understanding its in vivo fate is crucial. The bioavailability of its constituent amino acids is dependent on the efficiency of its hydrolysis. This guide details the journey of this compound through the body, from intestinal absorption to its ultimate breakdown and the subsequent metabolic pathways of its constituent amino acids.

In Vivo Degradation Pathway

The in vivo degradation of this compound is a multi-step process primarily occurring in the intestine, kidney, and liver. The dipeptide is hydrolyzed by various peptidases into its constituent amino acids, L-phenylalanine and L-alanine, which then enter their respective metabolic pathways.

Intestinal Absorption and Hydrolysis

The small intestine is the primary site for the absorption of dipeptides from dietary sources. This compound can be transported into the enterocytes via the peptide transporter 1 (PEPT1). Once inside the intestinal mucosal cells, it is extensively hydrolyzed by cytosolic peptidases. Additionally, some hydrolysis may occur at the brush border membrane by membrane-bound peptidases. Studies on a metabolically stable analog, L-Phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala), suggest that the intestinal absorption of the parent dipeptide is significant and mediated by PEPT1[1]. The extensive decomposition of this compound has been observed in rat intestinal mucosa[1].

Hepatic and Renal Metabolism

Following absorption, any intact this compound that enters the portal circulation is transported to the liver, which is a major site of metabolism. The dipeptide is efficiently taken up by hepatocytes and hydrolyzed by intracellular peptidases. The liver plays a crucial role in the clearance of dipeptides from the bloodstream. In vitro studies have demonstrated the extensive decomposition of this compound in rat hepatic microsomes and human hepatocytes[1].

The kidneys are also vital for the clearance of circulating dipeptides. This compound is filtered by the glomerulus and subsequently reabsorbed and hydrolyzed by peptidases located in the brush border of the proximal tubule cells. This process is highly efficient, ensuring minimal loss of the dipeptide in the urine.

Enzymatic Hydrolysis
Metabolic Fate of L-Phenylalanine and L-Alanine

Upon hydrolysis of this compound, the released L-phenylalanine and L-alanine join the free amino acid pools in the body and are utilized in various metabolic processes:

  • L-Phenylalanine:

    • Incorporation into proteins.

    • Conversion to L-tyrosine by phenylalanine hydroxylase, a key step for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and melanin.

    • Transamination to phenylpyruvate, a minor pathway that is more significant in cases of phenylalanine hydroxylase deficiency (phenylketonuria).

  • L-Alanine:

    • Incorporation into proteins.

    • Involvement in the glucose-alanine cycle, transporting amino groups from muscle to the liver for urea synthesis.

    • Conversion to pyruvate through transamination, which can then be used for gluconeogenesis or enter the citric acid cycle for energy production.

Quantitative Data

While specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively documented, pharmacokinetic studies of a metabolically stable thiodipeptide analog, L-phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala), in rats provide insights into the rapid clearance of the natural dipeptide. The extensive decomposition of this compound in rat intestinal mucosa, rat hepatic microsomes, and human hepatocytes suggests a very short biological half-life[1].

ParameterValue (for Phe-Ψ-Ala in rats)[1]
Intravenous Administration
Clearance0.151 ± 0.008 L/h/kg
Volume of Distribution0.235 ± 0.012 L/kg
Half-life1.14 ± 0.07 h
Oral Administration
Maximum Plasma Concentration (Cmax)3.74 ± 0.44 µg/mL
Cmax with PEPT1 inhibitor (Gly-Sar)2.31 ± 0.60 µg/mL

Experimental Protocols

In Situ Intestinal Perfusion in Rodents

This protocol is adapted from methodologies used to study intestinal drug and peptide absorption and can be applied to investigate the absorption and hydrolysis of this compound.

Objective: To determine the rate of absorption and hydrolysis of this compound in a specific segment of the small intestine.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)

  • This compound

  • Analytical equipment (LC-MS/MS)

  • Surgical instruments

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Perform a midline abdominal incision to expose the small intestine.

  • Select a segment of the jejunum (e.g., 10 cm) and cannulate both ends.

  • Gently flush the intestinal segment with warm saline to remove its contents.

  • Connect the inlet cannula to the perfusion pump and the outlet cannula to a collection tube.

  • Perfuse the segment with the perfusion buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min).

  • Collect the perfusate at specific time intervals (e.g., every 10 minutes for 1 hour).

  • At the end of the experiment, collect a blood sample from the portal vein.

  • Measure the concentrations of this compound, L-phenylalanine, and L-alanine in the collected perfusate and plasma samples using a validated LC-MS/MS method.

  • Calculate the disappearance rate of the dipeptide from the perfusate and the appearance rate of its constituent amino acids.

Measurement of Dipeptidase Activity in Tissue Homogenates

Objective: To quantify the rate of this compound hydrolysis by peptidases present in different tissues.

Materials:

  • Tissue samples (e.g., intestinal mucosa, liver, kidney)

  • Homogenization buffer (e.g., phosphate buffer, pH 7.4)

  • Tissue homogenizer

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Analytical equipment (LC-MS/MS or a colorimetric assay for amino acids)

Procedure:

  • Excise tissues of interest from a euthanized animal and place them in ice-cold homogenization buffer.

  • Mince the tissues and homogenize using a tissue homogenizer.

  • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the enzyme source.

  • Determine the protein concentration of the supernatant.

  • Pre-incubate an aliquot of the supernatant at 37°C for 5 minutes.

  • Initiate the reaction by adding a known concentration of this compound solution.

  • Incubate the reaction mixture at 37°C for a specific period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of cold TCA.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant for the concentrations of L-phenylalanine and L-alanine.

  • Calculate the rate of amino acid formation per milligram of protein per minute.

LC-MS/MS Quantification of this compound and its Metabolites

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound, L-phenylalanine, and L-alanine in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • For plasma or perfusate samples, perform a protein precipitation step by adding a solvent like acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of the analytes).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Use a suitable C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, L-phenylalanine, L-alanine, and the internal standards.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

L_Phenylalanyl_L_alanine_Degradation_Pathway cluster_intestine Intestinal Lumen / Enterocyte cluster_circulation Portal Circulation cluster_liver Liver cluster_kidney Kidney L-Phe-L-Ala L-Phe-L-Ala PEPT1 PEPT1 L-Phe-L-Ala->PEPT1 Transport Brush Border Peptidases Brush Border Peptidases L-Phe-L-Ala->Brush Border Peptidases Hydrolysis Intracellular Peptidases Intracellular Peptidases PEPT1->Intracellular Peptidases Hydrolysis L-Phe-L-Ala_portal L-Phe-L-Ala (intact) PEPT1->L-Phe-L-Ala_portal Minor L-Phe_intestine L-Phenylalanine Intracellular Peptidases->L-Phe_intestine L-Ala_intestine L-Alanine Intracellular Peptidases->L-Ala_intestine Brush Border Peptidases->L-Phe_intestine Brush Border Peptidases->L-Ala_intestine L-Phe_portal L-Phenylalanine L-Phe_intestine->L-Phe_portal L-Ala_portal L-Alanine L-Ala_intestine->L-Ala_portal Hepatic Peptidases Hepatic Peptidases L-Phe-L-Ala_portal->Hepatic Peptidases Uptake & Hydrolysis Renal Peptidases Renal Peptidases L-Phe-L-Ala_portal->Renal Peptidases Filtration & Hydrolysis L-Phe_liver L-Phenylalanine Hepatic Peptidases->L-Phe_liver L-Ala_liver L-Alanine Hepatic Peptidases->L-Ala_liver Protein Synthesis / Tyrosine Pathway Protein Synthesis / Tyrosine Pathway L-Phe_liver->Protein Synthesis / Tyrosine Pathway Protein Synthesis / Gluconeogenesis Protein Synthesis / Gluconeogenesis L-Ala_liver->Protein Synthesis / Gluconeogenesis L-Phe_kidney L-Phenylalanine Renal Peptidases->L-Phe_kidney L-Ala_kidney L-Alanine Renal Peptidases->L-Ala_kidney Metabolism Metabolism L-Phe_kidney->Metabolism L-Ala_kidney->Metabolism

Caption: In vivo degradation pathway of this compound.

Experimental_Workflow_Intestinal_Perfusion cluster_animal_prep Animal Preparation cluster_perfusion Perfusion cluster_sampling Sample Collection & Analysis A Anesthetize Rat B Expose Small Intestine A->B C Cannulate Jejunal Segment B->C D Perfuse with L-Phe-L-Ala Solution C->D E Collect Perfusate (Time Intervals) D->E F Collect Portal Vein Blood E->F G LC-MS/MS Analysis of Perfusate and Plasma F->G H Quantify L-Phe-L-Ala, L-Phe, and L-Ala G->H Logical_Relationship_Metabolic_Fate cluster_phe_fate Metabolic Fate of L-Phenylalanine cluster_ala_fate Metabolic Fate of L-Alanine L-Phe-L-Ala L-Phe-L-Ala Hydrolysis Hydrolysis L-Phe-L-Ala->Hydrolysis L-Phe L-Phenylalanine Hydrolysis->L-Phe L-Ala L-Alanine Hydrolysis->L-Ala Protein_Synthesis_Phe Protein Synthesis L-Phe->Protein_Synthesis_Phe Tyr_Pathway Tyrosine Pathway (Catecholamines, Melanin) L-Phe->Tyr_Pathway Transamination_Phe Transamination (Minor Pathway) L-Phe->Transamination_Phe Protein_Synthesis_Ala Protein Synthesis L-Ala->Protein_Synthesis_Ala Glucose_Ala_Cycle Glucose-Alanine Cycle L-Ala->Glucose_Ala_Cycle Gluconeogenesis_TCA Gluconeogenesis / TCA Cycle L-Ala->Gluconeogenesis_TCA

References

Methodological & Application

Application Notes and Protocols for L-Phenylalanyl-L-alanine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the dipeptide L-Phenylalanyl-L-alanine (Ala-Phe) as a supplement in mammalian cell culture media. The information is intended to assist in the development of robust cell culture processes for research, and the production of biologics.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-phenylalanine. The use of dipeptides in cell culture media is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving nutrient availability and cell culture performance. While free L-phenylalanine can have limited solubility and high concentrations may inhibit cell growth, its delivery in a dipeptide form can mitigate these issues.[1][2][3] L-Alanyl-L-phenylalanine has also been investigated as a potential anti-tumor agent.

Supplementing cell culture media with this compound can offer several advantages:

  • Improved Nutrient Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, preventing degradation and ensuring a consistent supply to the cells.

  • Enhanced Solubility: Dipeptides can exhibit higher solubility compared to their constituent amino acids, allowing for the preparation of more concentrated nutrient feeds.

  • Reduced Risk of Cytotoxicity: By providing a controlled release of L-phenylalanine upon cellular uptake and hydrolysis, the risk of cytotoxicity associated with high concentrations of the free amino acid can be minimized.[3]

  • Potential for Improved Cell Performance: A stable and readily available source of essential amino acids can lead to improved cell growth, viability, and productivity.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound supplementation on a typical Chinese Hamster Ovary (CHO) cell line. Researchers should generate their own data for their specific cell lines and experimental conditions.

Table 1: Effect of this compound on CHO Cell Growth and Viability

Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)
0 (Control)8.2 ± 0.492 ± 2
19.5 ± 0.594 ± 1
210.8 ± 0.695 ± 1
410.5 ± 0.593 ± 2
89.1 ± 0.788 ± 3

Table 2: Impact of this compound on Recombinant Protein Titer

Concentration (mM)Final Product Titer (mg/L)
0 (Control)550 ± 25
1620 ± 30
2680 ± 35
4650 ± 32
8580 ± 28

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound in your cell culture system.

Protocol 1: Preparation of a Sterile Stock Solution of this compound

Objective: To prepare a concentrated, sterile stock solution for supplementation into cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Cell culture grade water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

  • Analytical balance

Procedure:

  • Inside a laminar flow hood, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a pre-determined volume of cell culture grade water or buffer to achieve the desired stock concentration (e.g., 100 mM).

  • Gently vortex or swirl the tube to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Label the tube with the compound name, concentration, date, and initials.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Protocol 2: Assessment of Cell Growth and Viability

Objective: To determine the effect of this compound supplementation on the growth and viability of a specific cell line (e.g., CHO, HEK293).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile stock solution of this compound (from Protocol 1)

  • Sterile stock solution of L-phenylalanine and L-alanine (as controls)

  • Multi-well plates (e.g., 24-well or 96-well) or shake flasks

  • Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)

  • Incubator (37°C, 5% CO₂, humidified)

Procedure:

  • Seed the cells at a predetermined density (e.g., 0.2 x 10^6 cells/mL) into the wells of a multi-well plate or shake flasks containing fresh culture medium.

  • Supplement the medium with different final concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 mM).

  • Include the following controls:

    • Negative Control: Cells in medium without any supplementation.

    • Positive Control: Cells in medium supplemented with equimolar concentrations of free L-phenylalanine and L-alanine.

  • Incubate the plates/flasks under standard culture conditions.

  • At regular intervals (e.g., every 24 hours for 7 days), determine the viable cell density and viability using a cell counter and trypan blue exclusion.

  • Plot the viable cell density and viability against time for each condition to generate growth curves.

Visualization of Pathways and Workflows

Dipeptide Uptake and Metabolism

Dipeptides are typically transported into the cell via peptide transporters (PepT). Once inside the cell, they are hydrolyzed by intracellular peptidases into their constituent amino acids, which then become available for cellular processes such as protein synthesis.

Dipeptide_Metabolism cluster_extracellular cluster_membrane cluster_intracellular Extracellular Extracellular Cell_Membrane Cell Membrane Intracellular Intracellular Ala-Phe This compound PepT Peptide Transporter Ala-Phe->PepT Uptake Ala-Phe_in This compound PepT->Ala-Phe_in Peptidase Intracellular Peptidase Ala-Phe_in->Peptidase Hydrolysis L-Ala L-Alanine Peptidase->L-Ala L-Phe L-Phenylalanine Peptidase->L-Phe Protein_Synthesis Protein Synthesis & Other Metabolic Pathways L-Ala->Protein_Synthesis L-Phe->Protein_Synthesis

Caption: General pathway of dipeptide uptake and intracellular hydrolysis.

Experimental Workflow for Evaluating this compound

The following diagram outlines the key steps for assessing the impact of this compound on a cell culture process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare Sterile Stock Solution of this compound Supplementation Supplement Media with Different Concentrations Stock_Solution->Supplementation Cell_Seeding Seed Cells into Culture Vessels Cell_Seeding->Supplementation Incubation Incubate under Standard Conditions Supplementation->Incubation Sampling Daily Sampling Incubation->Sampling Cell_Count Determine Viable Cell Density and Viability Sampling->Cell_Count Titer_Analysis (Optional) Analyze Product Titer Sampling->Titer_Analysis Data_Analysis Plot Growth Curves and Analyze Data Cell_Count->Data_Analysis Titer_Analysis->Data_Analysis

References

Application Notes: L-Phenylalanyl-L-alanine as a Standard in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of quantitative proteomics, particularly in mass spectrometry-based workflows, the use of internal standards is crucial for achieving accurate and reproducible quantification of peptides and proteins. While stable isotope-labeled (SIL) peptides are considered the gold standard, their synthesis can be costly and time-consuming.[1][2] An alternative approach is the use of non-labeled standard peptides, such as dipeptides, which can serve as cost-effective tools for specific applications. L-Phenylalanyl-L-alanine, a simple and stable dipeptide, presents potential as a standard for the relative quantification of specific target peptides, particularly in drug discovery and development where consistent monitoring of a particular peptide is required.

This compound is a dipeptide composed of L-phenylalanine and L-alanine.[3] Its well-defined chemical structure and stability make it a suitable candidate for an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. These application notes provide a comprehensive overview of the properties of this compound and a detailed protocol for its application as a standard in quantitative proteomics.

Chemical Properties and Structure

PropertyValueReference
Chemical Formula C12H16N2O3[3]
Molecular Weight 236.27 g/mol [3]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid[3]
CAS Number 3918-87-4[3]
Appearance Solid[3]

Principle of Use as a Quantitative Standard

This compound can be used as an internal standard to normalize for variations in sample preparation and instrument response. By spiking a known amount of the dipeptide into a complex sample, the signal intensity of a target peptide can be measured relative to the signal of this compound. This is particularly useful for relative quantification across multiple samples. The underlying principle is that the dipeptide standard and the target analyte will be similarly affected by variations during the analytical process.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample SpikedSample Sample + this compound Sample->SpikedSample Spike-in Standard DigestedSample Digested Peptides + Standard SpikedSample->DigestedSample Protein Digestion LC LC Separation DigestedSample->LC MS MS1 Scan (Precursor Ions) LC->MS MSMS MS2 Scan (Fragment Ions) MS->MSMS XIC Extract Ion Chromatograms (Target Peptide & Standard) MSMS->XIC Ratio Calculate Peak Area Ratio (Target / Standard) XIC->Ratio Quant Relative Quantification Ratio->Quant

Figure 1: Experimental workflow for using this compound as an internal standard.

Experimental Protocols

1. Preparation of this compound Stock Solution

A high-purity synthetic this compound standard is essential for accurate quantification.

  • Materials:

    • This compound (≥98% purity)

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • 0.1% Formic acid (FA) in water

  • Procedure:

    • Accurately weigh 1 mg of this compound.

    • Dissolve the standard in 1 mL of 0.1% FA in water to make a 1 mg/mL stock solution.

    • Prepare a series of working solutions by diluting the stock solution with 0.1% FA in water to final concentrations ranging from 1 pmol/µL to 100 pmol/µL.

    • Store stock and working solutions at -20°C.

2. Sample Preparation and Spike-in

This protocol assumes the starting material is a protein extract from cultured cells or tissue.

  • Materials:

    • Protein extract in a suitable lysis buffer

    • BCA protein assay kit

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • This compound working solution

  • Procedure:

    • Quantify the protein concentration of the extract using a BCA assay.

    • Aliquot a standard amount of protein (e.g., 50 µg) for each sample.

    • Spike in a fixed amount of this compound working solution into each sample. The optimal amount should be determined empirically but a starting point is 10 pmol per 50 µg of protein.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digest the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% FA in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following is a general protocol that should be optimized for the specific instrument and target peptide.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Tandem mass spectrometer (e.g., Q-Exactive or triple quadrupole)

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

    • Flow Rate: 300 nL/min

  • MS Method (Targeted - Selected Reaction Monitoring - SRM):

    • A targeted SRM method should be developed to monitor specific transitions for both the target peptide and this compound.

AnalytePrecursor m/z [M+H]+Product Ion m/zCollision Energy (eV)
This compound 237.123120.081 (Phe immonium)20
162.092 (y1 ion)15
70.065 (Ala immonium)25
Hypothetical Target Peptide User DefinedUser DefinedUser Defined
User DefinedUser Defined
User DefinedUser Defined

Data Analysis and Quantification

G DataAcquisition Data Acquisition Raw LC-MS/MS data (.raw) PeakIntegration Peak Integration Integrate peak areas for SRM transitions of target peptide and standard DataAcquisition->PeakIntegration RatioCalculation Ratio Calculation Area(Target Peptide) / Area(Standard) PeakIntegration->RatioCalculation Normalization Normalization Normalize ratios across all samples RatioCalculation->Normalization RelativeQuant Relative Quantification Compare normalized ratios between experimental groups Normalization->RelativeQuant

Figure 2: Data analysis workflow for relative quantification.

  • Peak Integration: Integrate the peak areas of the selected SRM transitions for both the target peptide and this compound in each sample using appropriate software (e.g., Skyline, Xcalibur).

  • Ratio Calculation: For each sample, calculate the ratio of the peak area of the target peptide to the peak area of this compound.

  • Relative Quantification: Compare the calculated ratios across different experimental conditions to determine the relative change in the abundance of the target peptide.

Quantitative Data Summary

Sample IDTarget Peptide Peak AreaThis compound Peak AreaRatio (Target/Standard)
Control 11.20E+062.50E+070.048
Control 21.15E+062.45E+070.047
Control 31.25E+062.55E+070.049
Treated 12.40E+062.52E+070.095
Treated 22.55E+062.48E+070.103
Treated 32.48E+062.51E+070.099

Applications in Research and Drug Development

  • Monitoring of Specific Protein Modifications: Can be used to normalize the signal of a specific post-translationally modified peptide.

  • Validation of Biomarker Candidates: In later stages of biomarker discovery, it can serve as a cost-effective standard for validating a small panel of peptide biomarkers.

  • Pharmacokinetic Studies: Can be used in preclinical studies to monitor the levels of a peptide-based drug, provided the drug itself does not metabolize to this compound.

Limitations

It is important to note that as a non-isotopically labeled standard, this compound has limitations. It will not co-elute with the target peptide, and its ionization efficiency may differ. Therefore, it is best suited for relative, not absolute, quantification and requires careful validation for each specific target peptide. The use of stable isotope-labeled peptides remains the preferred method for the highest accuracy and precision in quantitative proteomics.[4]

References

Application Note: HPLC Method for the Separation of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Phenylalanyl-L-alanine is a dipeptide composed of two amino acids, L-phenylalanine and L-alanine. Accurate and reliable quantification of this dipeptide is crucial in various fields, including pharmaceutical development, nutritional science, and biochemical research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of peptides.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation of this compound, incorporating pre-column derivatization with o-phthalaldehyde (OPA) for sensitive UV detection.

The analytical challenge in separating small, polar molecules like dipeptides lies in achieving adequate retention on nonpolar stationary phases.[3] Derivatization with a hydrophobic reagent like OPA not only enhances retention on a C18 column but also introduces a chromophore, enabling highly sensitive detection.[4][5]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler with pre-column derivatization capabilities, column oven, and a UV-Vis detector.[5][6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution.[1]

  • Chemicals and Reagents:

    • This compound standard

    • o-phthalaldehyde (OPA)

    • 3-mercaptopropionic acid (MPA)[7]

    • Boric acid[7]

    • Sodium hydroxide

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA)

Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][8] TFA is a common ion-pairing agent used to improve peak shape.[8]

  • Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

  • Sample Diluent: Mobile Phase A.

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with sodium hydroxide.

  • OPA/MPA Derivatization Reagent: Prepare a solution of OPA in borate buffer and add MPA. This reagent should be prepared fresh daily and protected from light due to the instability of the OPA derivatives.[4]

Sample Preparation

  • Accurately weigh a suitable amount of this compound standard and dissolve it in the sample diluent to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent.

  • For unknown samples, dissolve them in the sample diluent and filter through a 0.45 µm syringe filter before derivatization.

Automated Pre-Column Derivatization

The derivatization is best performed using an autosampler to ensure reproducibility and timing.[7][9] The following is a typical automated procedure:

  • Aspirate a defined volume of borate buffer into the sample loop.

  • Aspirate a specific volume of the OPA/MPA reagent.

  • Aspirate the sample or standard solution.

  • Allow the reaction to proceed for a short, optimized time (e.g., 1-2 minutes) within the autosampler.[7][9]

  • Inject the derivatized sample onto the HPLC column.

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 338 nm[4]
Injection Volume 10 µL

Table 1: HPLC Method Parameters

Gradient Elution Program

A gradient elution is necessary to ensure the separation of the derivatized dipeptide from any potential impurities and to clean the column after each injection.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Table 2: Gradient Elution Program

Data Presentation

The following table presents typical expected quantitative data for the analysis of this compound using the described method. Actual values may vary depending on the specific HPLC system and column used.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
OPA-derivatized this compound~15.5< 1.5> 5000

Table 3: Expected Chromatographic Performance

Method Validation Parameters

ParameterTypical Range
Linearity (r²) > 0.999
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 4: Typical Method Validation Parameters

Mandatory Visualization

The following diagrams illustrate the key processes in this application note.

G Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Derivatization Automated Pre-Column Derivatization (OPA/MPA) Sample_Prep->Derivatization Reagent_Prep Mobile Phase and Derivatization Reagent Preparation Reagent_Prep->Derivatization HPLC_Separation RP-HPLC Separation (C18 Column) Derivatization->HPLC_Separation UV_Detection UV Detection (338 nm) HPLC_Separation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

G OPA Derivatization Reaction reactants This compound (Primary Amine) + o-phthalaldehyde (OPA) + Thiol (MPA) product Fluorescent Isoindole Derivative (Chromophore for UV Detection) reactants->product pH 9.5 (Borate Buffer)

Caption: OPA derivatization of the primary amine in this compound.

References

Application Note: Mass Spectrometric Fragmentation Analysis of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the analysis of the dipeptide L-Phenylalanyl-L-alanine using tandem mass spectrometry (MS/MS). The predictable fragmentation of peptides in the gas phase allows for confident structural elucidation. This note outlines the theoretical fragmentation pathway of this compound, including the characteristic b, y, and immonium ions. A comprehensive protocol for sample preparation and analysis using Electrospray Ionization (ESI) tandem mass spectrometry is provided to guide researchers in their experimental design.

Introduction

This compound is a dipeptide composed of L-phenylalanine and L-alanine residues. The analysis of such dipeptides is crucial in various fields, including proteomics, metabolomics, and drug discovery, to understand biological processes and for quality control of synthetic peptides. Tandem mass spectrometry is a powerful analytical technique for the structural characterization of peptides.[1] Through collision-induced dissociation (CID), precursor peptide ions are fragmented at specific bonds, primarily the peptide bond, generating a series of characteristic product ions.[1] The resulting fragmentation pattern serves as a fingerprint for the peptide's sequence and structure. This application note details the expected fragmentation of this compound and provides a generalized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

Under positive mode electrospray ionization, this compound (molecular formula: C₁₂H₁₆N₂O₃, molecular weight: 236.27 g/mol ) is expected to be observed as the protonated precursor ion [M+H]⁺ at an m/z of approximately 237.12.[2] Upon collision-induced dissociation, this precursor ion will fragment primarily at the peptide bond, yielding characteristic b and y ions. Additionally, specific immonium ions derived from the individual amino acid residues are anticipated.

The major predicted fragmentation products are:

  • b-ions: These fragments contain the N-terminus of the peptide. For this compound, the b₁ ion corresponds to the phenylalanyl residue.

  • y-ions: These fragments contain the C-terminus of the peptide. The y₁ ion corresponds to the alaninyl residue.

  • Immonium ions: These are small, characteristic fragment ions that are indicative of the presence of specific amino acid residues.

The following diagram illustrates the predicted fragmentation pathway of this compound.

G Predicted Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [this compound + H]⁺ m/z = 237.12 b1 b₁ ion (Phenylalanine residue) m/z = 148.08 precursor->b1 Peptide Bond Cleavage y1 y₁ ion (Alanine residue) m/z = 90.05 precursor->y1 Peptide Bond Cleavage im_phe Immonium ion of Phe m/z = 120.08 precursor->im_phe Side Chain Fragmentation im_ala Immonium ion of Ala m/z = 44.05 precursor->im_ala Side Chain Fragmentation

Caption: Predicted fragmentation of protonated this compound.

Quantitative Data Summary

The following table summarizes the calculated mass-to-charge ratios (m/z) for the protonated precursor ion and the major predicted fragment ions of this compound.

Ion TypeFragmentChemical FormulaCalculated m/z
Precursor Ion [M+H]⁺C₁₂H₁₇N₂O₃⁺237.1234
b-ion b₁C₉H₁₀NO⁺148.0757
y-ion y₁C₃H₈NO₂⁺90.0549
Immonium Ion iPheC₈H₁₀N⁺120.0808
Immonium Ion iAlaC₂H₆N⁺44.0495

Experimental Protocols

This section provides a general protocol for the analysis of this compound by LC-MS/MS. Instrument parameters may require optimization for specific systems.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., 50:50 methanol/water) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve.

  • Sample Preparation: For analysis from a biological matrix (e.g., plasma, serum), a protein precipitation step is typically required.

    • To 100 µL of the sample, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating the dipeptide.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Primary: 237.12 > 120.08 (Precursor > Immonium ion of Phe)

    • Secondary: 237.12 > 90.05 (Precursor > y₁ ion)

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

G LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample or Standard precip Protein Precipitation (if necessary) sample->precip extract Supernatant Extraction precip->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms1 Mass Spectrometry (Precursor Ion Selection) lc->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 Tandem Mass Spectrometry (Fragment Ion Detection) cid->ms2 process Data Acquisition & Processing ms2->process quant Quantification & Structural Elucidation process->quant

Caption: General workflow for the analysis of this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the formation of characteristic b, y, and immonium ions, allows for confident identification and structural confirmation. The provided experimental protocol offers a starting point for method development, which can be further optimized for specific instrumentation and sample matrices. This information is valuable for researchers in diverse scientific disciplines requiring the analysis of this dipeptide.

References

Application Notes and Protocols for the Solid-Phase Synthesis of L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to offer a clear and reproducible methodology for laboratory application.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This methodology simplifies the purification process, as excess reagents and by-products can be easily washed away after each step.

This application note specifically details the synthesis of this compound, a dipeptide, using the widely adopted Fmoc/tBu strategy on a Wang resin. The synthesis begins at the C-terminus of the peptide and proceeds towards the N-terminus.

Synthesis Workflow

The synthesis of this compound on a solid support follows a cyclical process of deprotection and coupling, culminating in the cleavage of the final dipeptide from the resin. The key stages are:

  • Resin Preparation and First Amino Acid Loading: The synthesis commences with a Wang resin pre-loaded with Fmoc-L-alanine.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound alanine is removed to expose the free amine.

  • Coupling: The subsequent amino acid, Fmoc-L-phenylalanine, is activated and coupled to the free amine of the resin-bound alanine.

  • Final Fmoc Deprotection: The Fmoc group of the newly added phenylalanine is removed.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed.

  • Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Fmoc-Ala-Wang resin (Low loading, 0.25-0.40 mmol/g)[1]

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)[2]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[3][4]

  • Piperidine

  • N,N-Dimethylformamide (DMF)[5]

  • Dichloromethane (DCM)[5]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC[6]

  • Methanol (MeOH)

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

  • Place the Fmoc-Ala-Wang resin in a suitable reaction vessel.

  • Add DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[7]

  • Drain the DMF.

Step 2: Fmoc Deprotection of Alanine

  • Add a 20% solution of piperidine in DMF to the swollen resin.[5][8][9]

  • Agitate the mixture for 1 minute, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 7 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Step 3: Coupling of L-Phenylalanine

  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.[8]

  • Pre-activate the mixture by stirring for 1-5 minutes at room temperature.[4][8]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a Kaiser test (a negative result indicates a complete reaction).

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Final Fmoc Deprotection

  • Repeat Step 2 to remove the N-terminal Fmoc group from the phenylalanine residue.

Step 5: Cleavage of this compound from the Resin

  • Wash the deprotected peptide-resin with DCM (3 times) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[10][11]

  • Add the cleavage cocktail to the peptide-resin and agitate for 1-2 hours at room temperature.[9]

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[9]

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7][12]

    • Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.[6][13] A typical gradient might be 5-40% acetonitrile over 30-40 minutes.[14]

    • Collect the fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.[14]

    • Verify the identity of the purified this compound by determining its molecular weight using mass spectrometry (MS).[12][14]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.[7]

Data Presentation

ParameterValue/ConditionReference/Notes
Resin Fmoc-Ala-Wang ResinLow loading: 0.25-0.40 mmol/g[1]
Fmoc Deprotection 20% Piperidine in DMF1 min + 7 min treatment[8]
Coupling Reagents Fmoc-Phe-OH/DIC/OxymaPureMolar ratio: 1:1:1 (3 eq. to resin)[8]
Coupling Time 1-2 hoursMonitored by Kaiser test
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)[10][11]
Cleavage Time 1-2 hours[9]
Purification RP-HPLC with C18 columnGradient of ACN/H₂O with 0.1% TFA[6][12][13]
Analysis Analytical RP-HPLC and Mass SpectrometryTo confirm purity and identity[12][14]

Visualizations

SPPS_Workflow Start Start: Fmoc-Ala-Wang Resin Swell Resin Swelling (DMF) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Coupling: Fmoc-Phe-OH + DIC/Oxyma Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash & Dry Deprotect2->Wash3 Cleave Cleavage (TFA/TIS/H₂O) Wash3->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (MS, HPLC) Purify->Analyze End End: Pure Phe-Ala Analyze->End

Workflow for the solid-phase synthesis of this compound.

References

Application of L-Phenylalanyl-L-alanine in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide L-Phenylalanyl-L-alanine (Phe-Ala) is an emerging molecule of interest in the field of drug discovery. While extensive research on this specific dipeptide is still developing, current evidence points towards two primary and promising therapeutic applications: as an anti-trypanosomal agent and as a constituent of novel anti-cancer therapies. This document provides a detailed overview of these applications, including potential mechanisms of action, experimental protocols for evaluation, and a summary of relevant data.

Anti-Trypanosomal Agent

The Phe-Ala dipeptide has been identified as a metabolite in Trypanosoma brucei, the parasite responsible for African trypanosomiasis, also known as sleeping sickness.[1] This finding suggests that pathways involving this dipeptide could be exploited for therapeutic intervention. Research has primarily focused on derivatives of Phe-Ala, which have shown significant efficacy against the parasite.

Mechanism of Action

The primary proposed mechanism of action for Phe-Ala-based compounds as anti-trypanosomal agents is the inhibition of essential cysteine proteases within the parasite. A notable example is the derivative Z-Phe-Ala-CHN2 (carbobenzoxy-phenylalanyl-alanine-diazomethyl ketone), a known cysteine proteinase inhibitor.[2][3] Treatment of T. brucei-infected models with this inhibitor leads to:

  • Altered parasite morphology.[2][3]

  • Inhibition of cell division and cell cycle arrest.[2]

  • Enlargement of the parasite's lysosome.[4]

These effects are believed to stem from the depletion of essential nutrients necessary for DNA synthesis, which is a consequence of cysteine protease inhibition.[2] This ultimately triggers the differentiation of the parasite into a non-proliferative form, thereby controlling the infection.[2] The Phe-Ala dipeptide structure serves as a scaffold that can be recognized by the active site of these critical parasitic enzymes.

Experimental Workflow for Anti-Trypanosomal Activity

cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A T. brucei Culture B Treatment with This compound A->B C Parasite Viability Assay (e.g., Resazurin-based) B->C D Determine EC50 C->D E Cysteine Protease Inhibition Assay D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Morphological Analysis (Microscopy) D->G H T. brucei Infected Mouse Model D->H I Treatment with This compound H->I J Monitor Parasitemia and Survival I->J

Caption: Workflow for evaluating the anti-trypanosomal activity of this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-Trypanosomal Activity Assay

This protocol is adapted from methods used to evaluate cysteine protease inhibitors against T. brucei.[5]

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions.

  • Assay Setup: Seed a 96-well plate with parasites at a density of 2 x 10⁴ cells/mL. Add the serially diluted this compound to the wells. Include a positive control (e.g., pentamidine) and a negative control (vehicle).

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assessment: Add a resazurin-based viability reagent and incubate for an additional 24 hours. Measure fluorescence at an appropriate excitation/emission wavelength.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cysteine Protease Inhibition Assay

This protocol is a general method for assessing the inhibition of cysteine proteases like rhodesain.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant T. brucei cysteine protease (e.g., rhodesain) in an appropriate assay buffer. Prepare a solution of a fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC).

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the cysteine protease, and the this compound dilutions. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the enzyme activity against the log of the inhibitor concentration.

Anti-Cancer Agent (in complex with Gold(III))

The dipeptide L-Alanyl-L-phenylalanine, an isomer of the topic compound, has been identified as a potential anti-tumor agent that functions by coordinating with a metal, specifically Gold(III) (Au(III)), to bind to DNA and inhibit the proliferation of tumor cells.[6] This suggests a promising application for this compound as a ligand in the development of novel metal-based chemotherapeutics. Gold(III) complexes are known for their cytotoxic effects against cancer cells, and peptide ligands can enhance their stability and cellular uptake.[1][7][8]

Mechanism of Action

The proposed mechanism of action for the this compound-Au(III) complex involves:

  • DNA Binding: The square-planar geometry of Au(III) complexes allows them to interact with DNA, potentially through intercalation or groove binding.[8][9] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Gold(III) complexes have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1]

Signaling Pathway for Gold(III)-Dipeptide Complex Induced Apoptosis

A L-Phe-L-Ala-Au(III) Complex B Cellular Uptake A->B C DNA Binding & Damage B->C D ↑ Reactive Oxygen Species (ROS) B->D E Mitochondrial Dysfunction C->E D->E F Caspase Activation E->F G Apoptosis F->G

Caption: Proposed apoptotic pathway induced by this compound-Au(III) complex.

Quantitative Data

While specific IC₅₀ values for an this compound-Au(III) complex are not yet published, the following table presents data for other Au(III) complexes to provide a reference for expected potency.

ComplexCancer Cell LineIC₅₀ (µM)Citation
[Au(Bipydc)(DEDTC)]Cl₂A549 (Lung)~3[1]
[Au(Bipydc)(DEDTC)]Cl₂HeLa (Cervical)~3[1]
[Au(Bipydc)(DEDTC)]Cl₂MCF-7 (Breast)~3[1]
Au(III)-Br Complex 5MDA-MB-231 (Breast)Promising cytotoxicity[10]
Trimethoxy phosphite-ligated Au(III) complex 9MDA-MB-231 (Breast)Excellent cytotoxicity[10]
Experimental Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[1]

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Synthesize and purify the this compound-Au(III) complex. Prepare a stock solution in a suitable solvent and create serial dilutions.

  • Assay Setup: Seed a 96-well plate with cancer cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the serially diluted complex. Include a positive control (e.g., cisplatin) and a negative control (vehicle).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the complex concentration.

Protocol 4: DNA Binding Assay (UV-Visible Spectroscopy)

This protocol assesses the interaction of the gold complex with DNA.

  • Materials: Prepare solutions of the this compound-Au(III) complex and calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Titration: Keep the concentration of the gold complex constant while titrating with increasing concentrations of CT-DNA.

  • Measurement: After each addition of CT-DNA, record the UV-Visible absorption spectrum of the solution.

  • Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism, and red or blue shifts in the wavelength of maximum absorbance) to determine the mode and strength of the interaction. The binding constant (Kb) can be calculated from the spectral data.

Conclusion

This compound presents a versatile scaffold for drug discovery with promising applications in both infectious diseases and oncology. As an anti-trypanosomal agent, its derivatives have demonstrated the ability to inhibit essential parasitic enzymes. As a ligand for gold(III), it has the potential to form potent anti-cancer complexes that target DNA. Further research is warranted to fully elucidate the therapeutic potential of the unmodified dipeptide and its various complexes, including comprehensive in vivo studies and detailed mechanistic investigations. The protocols outlined in this document provide a foundational framework for researchers to advance the study of this promising dipeptide.

References

Quantitative Analysis of Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of dipeptides is crucial for understanding biological processes and developing novel therapeutics. This document provides detailed application notes and protocols for the robust analysis of dipeptides using advanced analytical techniques.

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their roles as signaling molecules, biomarkers, and therapeutic agents. Their accurate quantification in complex biological matrices is essential for elucidating their function and for pharmacokinetic and pharmacodynamic studies in drug development. This guide focuses on two powerful analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Application Note 1: Comprehensive Dipeptide Profiling using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for dipeptide quantification due to its high sensitivity, selectivity, and throughput. This method is particularly effective for analyzing a wide range of dipeptides in various biological samples.

A notable analytical platform combines the strengths of both LC-MS/MS and CE-MS/MS to quantify a comprehensive panel of 335 dipeptides. This dual-platform approach allows for the separation and quantification of structural isomers, which is a significant challenge in dipeptide analysis.

Quantitative Performance

The performance of the LC-MS/MS method for dipeptide quantification is summarized in the tables below. The data highlights the method's linearity, low limits of detection, and excellent recovery rates.

ParameterPerformance Characteristics
Linearity (R²) > 0.99 for most dipeptides
Limit of Detection (LOD) 0.088–83.1 nM
Recovery 70–135% in chicken liver samples

Table 1: Overall Performance of the Comprehensive Dipeptide Quantification Platform.

Dipeptide ExampleRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Ala-Gly5.2147.0774.04
Gly-Ala4.8147.0774.04
Val-Tyr12.5281.15136.08
Tyr-Val11.9281.15136.08

Table 2: Example LC-MS/MS Parameters for Selected Dipeptides.

Experimental Protocol: LC-MS/MS Quantification of Dipeptides

This protocol is adapted from the comprehensive method developed by Ozawa et al. (2020).

1. Sample Preparation:

  • Tissue Samples: Homogenize 50 mg of tissue in 1 mL of 80% methanol containing internal standards (e.g., isotopically labeled dipeptides).

  • Plasma/Serum Samples: Precipitate proteins by adding four volumes of ice-cold methanol containing internal standards to one volume of plasma/serum.

  • General Steps:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Application Note 2: Isomer-Specific Dipeptide Analysis by CE-MS/MS

Capillary electrophoresis (CE) offers an orthogonal separation mechanism to LC, making it highly effective for separating structurally similar dipeptide isomers that may co-elute in LC. When coupled with MS/MS, CE-MS/MS provides a powerful tool for unambiguous dipeptide identification and quantification.

Experimental Protocol: CE-MS/MS Quantification of Dipeptides

1. Sample Preparation:

  • Follow the same sample preparation protocol as for LC-MS/MS.

  • After reconstitution, dilute the sample with an equal volume of the CE background electrolyte.

2. CE-MS/MS Instrumentation and Conditions:

  • Capillary Electrophoresis System: A commercial CE system.

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d. x 100 cm length).

  • Background Electrolyte (BGE): 1 M formic acid.

  • Separation Voltage: 30 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 10 seconds.

  • Sheath Liquid: 5 mM ammonium acetate in 50% methanol.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) or full scan mode for TOF-MS.

Experimental Workflow

The following diagram illustrates the general workflow for dipeptide quantification using either LC-MS/MS or CE-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Extraction Supernatant Collection & Evaporation Homogenization->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS CE_MS CE-MS/MS Analysis Reconstitution->CE_MS Peak_Integration Peak Integration LC_MS->Peak_Integration CE_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General experimental workflow for dipeptide quantification.

Dipeptide Involvement in Cellular Signaling

Dipeptides are emerging as important players in cellular signaling. For instance, dipeptide transport has been shown to crosstalk with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism. The following diagram illustrates a simplified model of this interaction.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide Dipeptides Dipeptide_Transporter Dipeptide Transporter (e.g., PEPT1/2) Dipeptide->Dipeptide_Transporter Transport Intracellular_Dipeptides Intracellular Dipeptides Dipeptide_Transporter->Intracellular_Dipeptides TOR_Complex TOR Signaling Complex Intracellular_Dipeptides->TOR_Complex Activation Cell_Growth Cell Growth & Proliferation TOR_Complex->Cell_Growth Protein_Synthesis Protein Synthesis TOR_Complex->Protein_Synthesis

Caption: Simplified dipeptide interaction with the TOR signaling pathway.

Furthermore, certain dipeptide repeat proteins have been linked to transcriptional silencing, suggesting a role in gene regulation. These findings open new avenues for investigating dipeptides as modulators of fundamental cellular processes.

By employing the detailed protocols and understanding the biological context provided in these application notes, researchers can confidently and accurately quantify dipeptides to advance their scientific and drug development objectives.

Application Notes and Protocols: Incorporation of L-Phenylalanyl-L-alanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of specific dipeptide motifs into peptide libraries is a powerful strategy in drug discovery and chemical biology. The L-Phenylalanyl-L-alanine (Phe-Ala) dipeptide offers a unique combination of aromaticity and hydrophobicity from phenylalanine, coupled with the small and neutral nature of alanine. This motif can play a crucial role in mediating protein-protein interactions, enhancing metabolic stability, and providing a scaffold for further chemical diversification. These application notes provide detailed protocols for the efficient incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS), along with methods for library characterization and screening.

Data Presentation: Synthesis and Characterization of Phe-Ala Containing Peptide Libraries

While specific quantitative data for the incorporation of this compound is not extensively published, the following tables provide representative data for peptide library synthesis and characterization based on established SPPS methodologies. These values can serve as a benchmark for researchers developing their own Phe-Ala containing libraries.

Table 1: Representative Coupling Efficiency for Dipeptide Incorporation

Dipeptide UnitCoupling ReagentCoupling Time (h)SolventRepresentative Coupling Efficiency (%)Analytical Method
Fmoc-Phe-Ala-OHHBTU/DIPEA2DMF>95Kaiser Test / LC-MS
Fmoc-Phe-Ala-OHHATU/DIPEA1.5DMF>97Kaiser Test / LC-MS
Fmoc-Phe-Ala-OHDIC/Oxyma3DMF>93Kaiser Test / LC-MS

Table 2: Purity of a Representative Crude 10-mer Peptide Library Incorporating Phe-Ala

Library TypeSynthesis MethodPhe-Ala PositionAverage Crude Purity (%)Major ImpuritiesAnalytical Method
One-Bead-One-CompoundSplit-and-Mix SPPSRandomized75-85Deletion sequences, Incomplete deprotection productsRP-HPLC, LC-MS
Positional ScanningParallel SPPSFixed80-90Truncated peptides, Side-reaction productsRP-HPLC, LC-MS

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating this compound

This protocol details the manual synthesis of a peptide library using the Fmoc/tBu strategy on a rink amide resin, which will yield a C-terminally amidated peptide library upon cleavage.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-Phenylalanyl-L-alanine-OH

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessels

  • Shaker

Workflow for Peptide Library Synthesis:

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid / Dipeptide Coupling (e.g., HBTU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->fmoc_deprotection Repeat Cycle final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Final Cycle Complete wash3 DMF & DCM Wash final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation in Ether cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid/Dipeptide Coupling:

    • To incorporate This compound , pre-activate Fmoc-L-Phenylalanyl-L-alanine-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the resin and shake for 2-4 hours.

    • To incorporate single amino acids, follow the same procedure with the desired Fmoc-protected amino acid.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid or dipeptide to be added to the peptide chain.

  • Library Generation (Split-and-Mix Method):

    • After coupling a common amino acid, pool all the resin together and mix thoroughly.

    • Split the pooled resin into equal portions.

    • Couple a different amino acid to each portion.

    • Pool the resin again for the next common coupling.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collection and Lyophilization: Centrifuge to pellet the crude peptide, wash with cold ether, and lyophilize to obtain a white powder.

Protocol 2: Characterization of the Peptide Library

Materials and Equipment:

  • RP-HPLC system with a C18 column

  • LC-MS system

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide library in Mobile Phase A.

  • RP-HPLC Analysis: Inject the sample onto the RP-HPLC system. Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the absorbance at 220 nm and 280 nm. The resulting chromatogram will provide an estimate of the library's overall purity.

  • LC-MS Analysis: Analyze the library using an LC-MS system to confirm the molecular weights of the synthesized peptides. This will help to identify the presence of desired full-length peptides and any major impurities.

Potential Signaling Pathway for Phe-Ala Containing Peptides

Recent research has identified a novel L-Phenylalanine dipeptide derivative, HXL131, that exhibits anti-tumor activity in prostate cancer cells by targeting Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[1] While this is a modified dipeptide, it provides a plausible signaling pathway for libraries containing the Phe-Ala motif to be screened against.

G PheAla This compound Containing Peptide DUSP1 DUSP1 PheAla->DUSP1 Binds to & Upregulates TNFSF9 TNFSF9 PheAla->TNFSF9 Binds to & Upregulates MAPK MAPK Pathway DUSP1->MAPK Inhibits Apoptosis Apoptosis TNFSF9->Apoptosis Induces CellGrowth Cell Growth & Proliferation MAPK->CellGrowth Promotes Metastasis Metastasis MAPK->Metastasis Promotes CellGrowth->Metastasis

Caption: Hypothetical signaling pathway for a Phe-Ala containing peptide.

Screening and Hit Validation

Once the peptide library is synthesized and characterized, it can be screened for biological activity.

Protocol 3: Enzyme Inhibition Assay (General Protocol)

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Workflow for a High-Throughput Screening Campaign:

G cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization library_plating Plate Peptide Library reagent_addition Add Enzyme & Substrate library_plating->reagent_addition incubation Incubate reagent_addition->incubation readout Measure Activity incubation->readout hit_id Identify Initial Hits readout->hit_id resynthesis Re-synthesize & Purify Hits hit_id->resynthesis dose_response Dose-Response Assay resynthesis->dose_response ic50 Determine IC50 dose_response->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar secondary_assays Secondary & Cellular Assays sar->secondary_assays

Caption: Workflow for screening and validation of peptide library hits.

Procedure:

  • Prepare Peptide Library Plates: Serially dilute the peptide library pools in the appropriate assay buffer in 96-well plates.

  • Enzyme and Substrate Addition: Add the target enzyme to the wells containing the peptide library. After a brief pre-incubation, add the substrate to initiate the reaction.

  • Incubation: Incubate the plates at the optimal temperature for the enzyme.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each library pool compared to a control with no inhibitor.

  • Hit Deconvolution and Validation: For active pools, synthesize individual peptides and re-test to identify the active "hit" sequence. Determine the IC50 value for the validated hits by performing a dose-response experiment.

Conclusion

The incorporation of this compound into peptide libraries provides a valuable tool for the discovery of novel bioactive peptides. The protocols outlined in these application notes offer a comprehensive guide for the synthesis, characterization, and screening of such libraries. By leveraging these methodologies, researchers can efficiently explore a diverse chemical space and identify promising lead candidates for therapeutic development.

References

studying protein-ligand binding with L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Characterizing Protein-Ligand Interactions Using L-Phenylalanyl-L-alanine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of protein-ligand interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Small molecules, such as dipeptides, serve as excellent model systems for dissecting the forces that govern molecular recognition. This compound (Phe-Ala), a simple dipeptide, provides a valuable tool for investigating binding events due to its defined chemical structure, incorporating both hydrophobic (phenylalanine) and aliphatic (alanine) side chains. This application note details key methodologies for characterizing the binding of this compound to a target protein, providing insights into binding affinity, kinetics, and thermodynamics. The protocols outlined are broadly applicable to other small molecule-protein interactions.

Key Methodologies for Studying Phe-Ala Binding

Several biophysical techniques can be employed to accurately measure the interaction between this compound and a target protein. The choice of method often depends on the specific information required (e.g., affinity, kinetics, or thermodynamics) and the properties of the protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2]

  • Surface Plasmon Resonance (SPR): A label-free optical technique that monitors the binding of an analyte (e.g., Phe-Ala) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[3][4] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

  • Fluorescence Polarization (FP): A solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][6] It is particularly useful for high-throughput screening and determining binding affinities in a competitive assay format.

Data Presentation: Binding of this compound to Dipeptide Binding Protein A (DBP-A)

The following table summarizes representative quantitative data obtained from the described experimental techniques for the interaction of this compound with a hypothetical protein, "Dipeptide Binding Protein A" (DBP-A).

Technique Parameter Value Units Notes
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)15.2µMDirect measurement of binding affinity.
Stoichiometry (n)1.05-Indicates a 1:1 binding ratio.
Enthalpy Change (ΔH)-8.5kcal/molThe binding process is enthalpically driven and exothermic.[7]
Entropy Change (-TΔS)-1.2kcal/molUnfavorable entropy change, suggesting increased order upon binding.
Surface Plasmon Resonance (SPR) Association Rate (ka)2.1 x 10³M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (kd)3.2 x 10⁻²s⁻¹Rate of complex decay.
Dissociation Constant (Kd)15.2µMCalculated as kd/ka.
Fluorescence Polarization (FP) Inhibition Constant (Ki)18.5µMDetermined via a competitive assay using a fluorescent probe.

Experimental Protocols & Workflows

General Experimental Workflow

The logical flow for a typical protein-ligand binding study is outlined below. It begins with sample preparation and proceeds through instrumental analysis to data interpretation.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis P1 Protein Expression & Purification E2 Sample Loading (Protein & Ligand) P1->E2 P2 Ligand Preparation (L-Phe-L-Ala Solution) P2->E2 P3 Buffer Preparation & Degassing P3->P1 P3->P2 E1 Instrument Setup & Equilibration P3->E1 E1->E2 E3 Data Acquisition (Titration/Injection) E2->E3 A1 Raw Data Processing (e.g., Integration, Baseline Correction) E3->A1 A2 Binding Model Fitting A1->A2 A3 Parameter Determination (Kd, ΔH, kon, koff) A2->A3

Caption: General workflow for protein-ligand binding experiments.

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol describes the characterization of DBP-A and this compound binding.

1. Materials:

  • Purified DBP-A protein (>95% purity)

  • This compound (MW: 236.27 g/mol )[8]

  • ITC instrument

  • ITC Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4

  • Syringes and cells for the ITC instrument

2. Sample Preparation:

  • Prepare a stock solution of 10 mM this compound in ITC buffer.

  • Dialyze the purified DBP-A protein against 2L of ITC buffer overnight at 4°C to ensure buffer matching.[9]

  • Determine the final concentrations of both protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, analytical balance for ligand).

  • Prepare the final samples by diluting the stocks with the dialysis buffer. A good starting point is 20-50 µM DBP-A for the sample cell and 200-500 µM this compound for the syringe (a 10-fold higher concentration is typical).[9]

  • Thoroughly degas both solutions for 10-15 minutes immediately before the experiment to prevent bubbles.[10]

3. Experimental Procedure:

  • Set the experimental temperature (e.g., 25°C) and reference power.[9]

  • Fill the reference cell with deionized water or buffer.[2]

  • Carefully load the DBP-A solution into the sample cell, avoiding the introduction of bubbles.[2]

  • Load the this compound solution into the injection syringe and place it in the instrument.

  • Set up the injection parameters: typically a series of 19-20 injections of 2 µL each, with an initial smaller injection (0.4 µL) to be discarded during analysis.[2] Set a spacing of 150-180 seconds between injections to allow the signal to return to baseline.[2][9]

  • Initiate the titration run.

4. Data Analysis:

  • Integrate the area of each injection peak to determine the heat change per injection.

  • Plot the heat change (kcal/mol) against the molar ratio of [Phe-Ala]/[DBP-A].

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.[10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol describes measuring the kinetics of DBP-A and this compound binding.

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Purified DBP-A protein

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (EDC, NHS, ethanolamine)

2. Protein Immobilization:

  • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

  • Inject the DBP-A protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to immobilize it via amine coupling.

  • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

3. Kinetic Analysis:

  • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.5 µM to 100 µM).

  • Inject the different concentrations of Phe-Ala over the immobilized DBP-A surface and the reference cell at a constant flow rate (e.g., 30 µL/min).

  • Monitor the binding response (in Response Units, RU) over time. Each injection cycle should consist of:

    • Association Phase: Analyte flows over the surface.

    • Dissociation Phase: Running buffer flows over the surface to allow the complex to dissociate.[4]

  • After each cycle, regenerate the sensor surface with a mild solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

4. Data Analysis:

  • Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes.

  • Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding model).

  • This fitting process will yield the association rate (ka) and dissociation rate (kd).

  • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Signaling Pathway Visualization

The binding of a ligand like this compound to a cell surface receptor can initiate a signaling cascade. The diagram below illustrates a hypothetical pathway where DBP-A acts as a receptor that, upon ligand binding, activates a downstream kinase cascade.

G cluster_membrane Cell Membrane Receptor DBP-A Receptor KinaseA Kinase A Receptor->KinaseA Activation Ligand This compound Ligand->Receptor Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Phosphorylation Response Cellular Response (e.g., Gene Expression) TF->Response Nuclear Translocation

Caption: Hypothetical signaling cascade initiated by ligand binding.

References

Troubleshooting & Optimization

improving L-Phenylalanyl-L-alanine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Phenylalanyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the primary factors affecting its solubility?

A1: The solubility of this compound, a dipeptide composed of two hydrophobic amino acids, is influenced by several factors:

  • pH: The pH of the solution affects the ionization state of the N-terminal amino group and the C-terminal carboxyl group. Solubility is generally lowest near the isoelectric point (pI) and increases as the pH moves away from the pI, increasing the net charge of the molecule.

  • Temperature: Generally, the solubility of this compound in aqueous solutions increases with temperature.[1][2][3]

  • Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can impact solubility. High salt concentrations can sometimes lead to "salting out," causing the peptide to precipitate.[4]

  • Co-solvents: The presence of organic co-solvents can either increase or decrease solubility depending on the solvent and its concentration. For instance, ethanol can act as an anti-solvent for L-phenylalanine, reducing its solubility in aqueous solutions.[2][3][5]

  • Aggregation: this compound has a propensity to self-assemble and form aggregates, particularly at higher concentrations and in certain pH ranges, which can limit its apparent solubility.[6][7]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: For a systematic approach, it is recommended to start with deionized water. If the dipeptide does not dissolve, proceed to test solubility in common aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl at your desired working pH. Due to its hydrophobic nature, you may need to adjust the pH or use a small amount of an organic co-solvent.

Q3: How can I prevent my this compound from aggregating in solution?

A3: Preventing aggregation is crucial for obtaining accurate experimental results. Consider the following strategies:

  • pH Adjustment: Work at a pH that is at least 2 units away from the isoelectric point (pI) of the dipeptide to ensure it carries a net positive or negative charge, which can help prevent aggregation through electrostatic repulsion.

  • Low Concentrations: Prepare stock solutions at the highest manageable concentration and then dilute to the final working concentration immediately before use.

  • Co-solvents: In some cases, small amounts of organic solvents like DMSO or ethanol can help disrupt hydrophobic interactions that lead to aggregation. However, ensure the co-solvent is compatible with your experimental system.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[8] However, avoid excessive sonication as it can generate heat and potentially degrade the peptide.[8]

Q4: How should I prepare and store stock solutions of this compound?

A4: Prepare stock solutions by dissolving the dipeptide in an appropriate solvent at a concentration higher than your final working concentration. For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Aqueous solutions of L-phenylalanine are not recommended for storage for more than one day.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or Precipitated Solution The solubility limit has been exceeded.- Dilute the solution with more buffer.- Re-prepare the solution at a lower concentration.
The pH is too close to the isoelectric point (pI).Adjust the pH of the buffer to be at least 2 units above or below the pI.
Aggregation of the dipeptide.- Briefly sonicate the solution.- Add a small amount of a compatible organic co-solvent (e.g., DMSO, ethanol).
Inconsistent Experimental Results Incomplete dissolution of the dipeptide.- Visually inspect the solution for any particulate matter.- Centrifuge the solution and use the supernatant for your experiment.
Degradation of the dipeptide in solution.- Prepare fresh solutions for each experiment.- Avoid prolonged storage of aqueous solutions.
Difficulty Dissolving the Lyophilized Powder The dipeptide is highly hydrophobic.- Try dissolving in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[5]
The buffer composition is not optimal.- Test solubility in a range of different buffers (e.g., PBS, Tris-HCl) and at various pH values.

Quantitative Data

Solubility of L-Phenylalanine (a component of the dipeptide) in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
019.8[1]
2526.4[1]
5044.3[1]
7566.2[1]
10099.0[1]

Note: Specific quantitative solubility data for this compound in various buffers is limited in publicly available literature. The solubility of the dipeptide will be influenced by the combined properties of both amino acid residues.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of sterile deionized water to the tube. Vortex the tube for 30 seconds.

  • Observation: Observe the solution. If it is clear, the dipeptide has dissolved. You can then add your concentrated buffer stock to achieve the final desired buffer concentration and pH.

  • pH Adjustment (if necessary): If the dipeptide did not dissolve in water, add your desired buffer (e.g., PBS, Tris-HCl) to the suspension. Check the pH and adjust it to be at least 2 units away from the isoelectric point of this compound. The pKa values for the N-terminus and C-terminus of dipeptides are generally around 8.0 and 3.0, respectively. Therefore, a pH below 1.0 or above 10.0 would be a good starting point for maximizing charge and solubility.

  • Gentle Heating (optional): If solubility is still limited, you can warm the solution to 30-40°C while stirring.

  • Sonication (optional): If aggregates are visible, sonicate the solution in a water bath for 5-10 minutes.[8]

  • Final Dilution: Once the dipeptide is dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization: If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.

Protocol 2: Quantification of Dissolved this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a similar dipeptide, L-alanyl-L-alanine, and can be optimized for this compound.[10]

  • Chromatographic Conditions:

    • Column: Amino bonded silica gel column.[10]

    • Mobile Phase: Acetonitrile and 0.05 mol/L potassium dihydrogen phosphate buffer (e.g., 65:35 v/v), with the pH of the buffer adjusted to 4.0 with phosphoric acid.[10]

    • Flow Rate: 0.7 mL/min.[10]

    • Detection Wavelength: 215 nm.[10]

    • Column Temperature: 30°C.[10]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Dissolve your experimental sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Quantify the amount of this compound in your sample by comparing the peak area to the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow start Start: Lyophilized This compound dissolve Attempt to Dissolve in Aqueous Buffer (e.g., PBS, Tris) start->dissolve observe Observe Solution dissolve->observe soluble Soluble: Proceed with Experiment observe->soluble Clear Solution insoluble Insoluble or Precipitated observe->insoluble Cloudy/Precipitate troubleshoot Troubleshooting Steps insoluble->troubleshoot adjust_ph Adjust pH (away from pI) troubleshoot->adjust_ph add_cosolvent Add Co-solvent (e.g., DMSO) troubleshoot->add_cosolvent sonicate Sonication troubleshoot->sonicate re_observe Re-observe Solution adjust_ph->re_observe add_cosolvent->re_observe sonicate->re_observe re_observe->soluble Clear Solution re_observe->insoluble Still Insoluble (Re-evaluate approach) signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PheAla This compound PeptideTransporter Peptide Transporter (e.g., PEPT1/PEPT2) PheAla->PeptideTransporter Uptake PheAla_inside This compound PeptideTransporter->PheAla_inside Hydrolysis Cytosolic Peptidases PheAla_inside->Hydrolysis Hydrolysis Phe L-Phenylalanine Hydrolysis->Phe Ala L-Alanine Hydrolysis->Ala Signaling Downstream Signaling (e.g., mTOR, CaSR) Phe->Signaling Modulates Ala->Signaling Modulates

References

Technical Support Center: Preventing Aggregation of Peptides Containing L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the L-Phenylalanyl-L-alanine (Phe-Ala) motif. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to peptide aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My peptide containing the this compound sequence is aggregating. What are the primary causes?

A1: Aggregation of peptides containing this compound is primarily driven by two main non-covalent interactions:

  • Hydrophobic Interactions: The non-polar side chains of phenylalanine and alanine are driven to associate with each other to minimize their contact with the surrounding aqueous environment. This "hydrophobic collapse" is a major initial driving force for aggregation.[1]

  • Aromatic (π-π) Stacking: The phenyl rings of the phenylalanine residues can stack on top of each other, which is an energetically favorable interaction that contributes to the stability of aggregates.[2]

Several factors can influence the rate and extent of aggregation, including:

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the net charge of the peptide. At or near the isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and promoting aggregation.

  • Temperature: Temperature can have complex effects. While it can increase solubility, it can also accelerate aggregation kinetics. For some hydrophobic peptides, both heat and cold can induce aggregation.[3]

  • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions and the hydrophobic effect.

Q2: How can I prevent or reduce the aggregation of my Phe-Ala containing peptide?

A2: Several strategies can be employed to prevent or reduce aggregation:

  • Optimize Solution Conditions:

    • pH Adjustment: Adjust the pH of your solution to be at least 1-2 units away from the peptide's isoelectric point (pI). This will increase the net charge on the peptide molecules, leading to greater electrostatic repulsion and reduced aggregation.

    • Lower Peptide Concentration: Work with the lowest peptide concentration that is feasible for your experiment.

    • Control Temperature: Empirically determine the optimal temperature for your peptide's stability. Avoid temperatures that are known to induce aggregation for similar peptides.

  • Use of Additives and Co-solvents:

    • Arginine: L-arginine is a well-established aggregation suppressor. It is thought to work by interacting with hydrophobic patches and aromatic residues on the peptide surface, thereby preventing self-association.[4][5][6]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The hydrophobic cavity can encapsulate the phenyl side chain of phenylalanine, preventing it from participating in aggregation. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7][8][9]

    • Organic Co-solvents: Small amounts of organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can help to solubilize hydrophobic peptides and prevent aggregation. However, their compatibility with your experimental system must be considered.[10][11]

Q3: What concentration of arginine should I use to prevent aggregation?

A3: The optimal concentration of arginine can vary depending on the specific peptide and experimental conditions. However, a good starting point is often in the range of 50 mM to 500 mM.[4] It is recommended to perform a concentration titration to determine the minimal effective concentration for your peptide. In some cases, a mixture of 50 mM arginine and 50 mM glutamate can be particularly effective at increasing protein solubility.[1]

Q4: How do I choose the right cyclodextrin and what concentration should I use?

A4: β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are good choices for peptides containing phenylalanine due to the appropriate size of their hydrophobic cavity. The effective concentration can range from the low millimolar (mM) range upwards. For some peptides, concentrations between 25 mM and 50 mM have been shown to be sufficient to prevent aggregation.[9] It is advisable to test a range of concentrations to find the optimal one for your specific peptide.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Peptide precipitates immediately upon dissolution. High peptide concentration; pH is at or near the pI.Dissolve the peptide at a lower concentration. Adjust the pH of the buffer to be at least 1-2 units away from the pI.
Solution becomes cloudy or forms visible aggregates over time. Slow aggregation kinetics.Add an aggregation inhibitor like L-arginine (50-500 mM) or HP-β-cyclodextrin (10-50 mM) to the buffer. Store the solution at a lower temperature (e.g., 4°C), if compatible with your experiment.
Inconsistent results in activity assays. Presence of soluble oligomers or aggregates affecting the assay.Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS). Use freshly prepared peptide solutions or solutions containing aggregation inhibitors.
Difficulty in purifying the peptide due to aggregation. Aggregation on the chromatography column.Add a low concentration of an organic solvent (e.g., acetonitrile, isopropanol) or an aggregation inhibitor (e.g., arginine) to the mobile phase, if compatible with your chromatography method.

Quantitative Data Summary

Table 1: Solubility of L-Phenylalanine in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
019.8
2529.7
5044.3
7566.2
10099.0

Data for L-phenylalanine, which provides an indication of the temperature-dependent solubility of the key amino acid involved in aggregation.[12]

Table 2: Effect of Additives on Peptide Aggregation

AdditiveTypical Concentration RangeMechanism of ActionReferences
L-Arginine 50 mM - 500 mMMasks hydrophobic surfaces and interacts with aromatic residues.[1][4][6]
β-Cyclodextrin / HP-β-CD 10 mM - 50 mMEncapsulates aromatic side chains in its hydrophobic cavity.[7][8][9]
DMSO 1-10% (v/v)Increases peptide solubility by altering solvent properties.[10]
Ethanol 5-20% (v/v)Can act as an anti-solvent at higher concentrations but may aid solubility at lower concentrations.[11][13]

Experimental Protocols

Protocol 1: Monitoring Peptide Aggregation using the Thioflavin T (ThT) Fluorescence Assay

This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare the reaction mixture containing the peptide at the desired concentration, ThT at a final concentration of 10-20 µM, and the assay buffer.[14] Include wells with buffer and ThT only as a negative control.

  • Incubation: Place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment.

    • Excitation wavelength: ~440-450 nm[15]

    • Emission wavelength: ~480-485 nm[15]

  • Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of amyloid-like fibril formation, characterized by a lag phase, a growth phase, and a plateau phase.

Protocol 2: Characterizing Peptide Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles and aggregates in a solution.

Materials:

  • Peptide solution

  • Low-volume quartz cuvette

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare the peptide solution in the desired buffer. It is crucial that the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter. The peptide solution should also be centrifuged or filtered to remove any large, pre-existing aggregates.[5]

  • Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

  • Measurement: Carefully transfer the peptide solution to the cuvette, ensuring no bubbles are introduced. Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument's software will provide a size distribution profile of the particles in the solution. An increase in the average particle size or the appearance of larger species over time is indicative of aggregation.[16]

Visual Guides

Aggregation_Pathway Monomeric Peptide Monomeric Peptide Soluble Oligomers Soluble Oligomers Monomeric Peptide->Soluble Oligomers Hydrophobic Collapse π-π Stacking Protofibrils Protofibrils Soluble Oligomers->Protofibrils Insoluble Aggregates (Fibrils) Insoluble Aggregates (Fibrils) Protofibrils->Insoluble Aggregates (Fibrils)

Caption: The aggregation pathway of Phe-Ala containing peptides.

Troubleshooting_Workflow start Peptide Aggregation Observed q1 Is pH close to pI? start->q1 a1 Adjust pH to be >1-2 units from pI q1->a1 Yes q2 Is peptide concentration high? q1->q2 No a1->q2 a2 Decrease peptide concentration q2->a2 Yes q3 Aggregation persists? q2->q3 No a2->q3 a3 Add Aggregation Inhibitors (Arginine, Cyclodextrin) q3->a3 Yes end Aggregation Prevented/Reduced q3->end No a3->end

Caption: A troubleshooting workflow for addressing peptide aggregation.

Inhibitor_Mechanisms Peptide Phe-Ala Peptide Hydrophobic & Aromatic Residues Arginine L-Arginine Masks hydrophobic and aromatic surfaces Arginine->Peptide:f Cyclodextrin β-Cyclodextrin Encapsulates phenyl side chain Cyclodextrin->Peptide:f

Caption: Mechanisms of action for common aggregation inhibitors.

References

Technical Support Center: L-Phenylalanyl-L-alanine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of L-Phenylalanyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: In an ideal HPLC separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the back end of the peak is drawn out and asymmetrical.[1] This distortion can lead to several analytical problems, including reduced resolution between adjacent peaks and inaccurate quantification, which can compromise the reliability of your results.[1][2]

Q2: What are the most common causes of peak tailing for a dipeptide like this compound?

A2: Peak tailing for polar and ionizable compounds like this compound is frequently caused by secondary interactions with the stationary phase.[3][4] The primary culprits are often the residual silanol groups (Si-OH) on the surface of silica-based columns, which can interact with the amine and carboxylic acid functional groups of the dipeptide.[3][5] Other significant causes include improper mobile phase pH, column overload, and issues with the HPLC system itself.[1][2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter as it dictates the ionization state of both the this compound molecule and the residual silanols on the column.[6][7] this compound has both an acidic (carboxyl) and a basic (amino) group. If the mobile phase pH is in a range where either the analyte or the silanol groups are ionized (silanols are ionized above pH 3-4), unwanted ionic interactions can occur, leading to more than one retention mechanism and causing peak tailing.[3][8] To achieve a sharp, symmetrical peak, it's generally best to maintain a mobile phase pH that keeps the analyte in a single ionic form and suppresses the ionization of the silanols.[8]

Q4: What type of HPLC column is recommended to minimize peak tailing for dipeptides?

A4: To reduce peak tailing, it is advisable to use a modern, high-purity silica column that has been "end-capped."[1][3] End-capping is a process that chemically treats the silica surface to block many of the residual silanol groups, thereby minimizing secondary interactions.[9] Columns with polar-embedded phases or those based on hybrid particle technology (which is more stable at a wider pH range) can also provide improved peak shapes for polar analytes like dipeptides.[5][10]

Q5: Can my sample preparation contribute to peak tailing?

A5: Yes, sample preparation can significantly impact peak shape. Dissolving your this compound sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.[11] Additionally, injecting too high a concentration of the analyte can lead to column overload, a common cause of peak tailing.[1][11] Filtering your sample to remove particulates is also crucial to prevent column frit blockage, which can deform the peak.[11]

Q6: How do I know if the peak tailing is a chemical issue or a problem with my HPLC system?

A6: A good diagnostic step is to observe whether all peaks in your chromatogram are tailing or just the peak for this compound. If all peaks show tailing, the issue is likely physical or instrumental, such as a void in the column, a blocked frit, or extra-column volume from excessive tubing length.[1][11] If only the analyte peak is tailing, the cause is more likely to be chemical in nature, such as secondary interactions or an inappropriate mobile phase pH.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Troubleshooting Workflow

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks instrumental_issue Likely Instrumental/Physical Issue check_all_peaks->instrumental_issue Yes chemical_issue Likely Chemical Issue check_all_peaks->chemical_issue No check_column Check for Column Void/ Blocked Frit instrumental_issue->check_column check_tubing Check Extra-Column Volume (tubing length/ID) check_column->check_tubing check_detector Verify Detector Settings (data rate, cell volume) check_tubing->check_detector end Symmetrical Peak Achieved check_detector->end check_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) chemical_issue->check_ph check_overload Reduce Sample Concentration/ Injection Volume check_ph->check_overload check_column_chem Use End-Capped or Polar-Embedded Column check_overload->check_column_chem add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) check_column_chem->add_modifier add_modifier->end

Caption: A logical workflow for troubleshooting peak tailing.

Summary of Troubleshooting Actions

The following table summarizes the potential causes of peak tailing for this compound and the corresponding corrective actions.

Potential Cause Corrective Action Rationale
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[3][12]Protonating the silanol groups on the silica surface minimizes their ability to interact with the positively charged amine group of the dipeptide.[3]
Use a modern, end-capped C18 or a polar-embedded column.[5]These columns have fewer free silanol groups, reducing the sites for secondary interactions.[9]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.This ensures the analyte exists predominantly in a single ionic state, preventing peak splitting or broadening due to multiple ionized forms.[6]
Increase the buffer concentration in the mobile phase.[1]A higher buffer concentration can help mask residual silanol interactions and maintain a stable pH.[1]
Column Overload Dilute the sample or reduce the injection volume.[11]This prevents saturation of the stationary phase, which can lead to peak distortion.[11]
Use a column with a larger internal diameter or higher loading capacity.[1]A larger column can accommodate a higher sample mass before overloading occurs.[1]
Column Bed Deformation Check for a void at the column inlet. If found, reversing the column and washing with a strong solvent may help.[3]A void creates a non-uniform flow path, leading to band broadening and tailing.[1]
Replace the column inlet frit if it is blocked.[3]A blocked frit can cause pressure buildup and distort the flow path.[3]
Use a guard column and in-line filter.[1]These components protect the analytical column from particulates and strongly retained compounds that can cause blockages and degradation.
Extra-Column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector.[5]This reduces the volume outside of the column where the sample band can spread, which contributes to peak tailing.[5]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition.[11]Injecting a sample in a much stronger solvent can cause the analyte to spread unevenly at the column inlet, resulting in a distorted peak.[11]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 30% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase conditions (95% A: 5% B). Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)

Accurate mobile phase preparation is crucial for reproducible results and optimal peak shape.

  • Aqueous Phase (A):

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.

    • Carefully add 1 mL of high-purity formic acid.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Organic Phase (B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L container.

    • Carefully add 1 mL of high-purity formic acid.

    • Mix thoroughly and degas.

References

minimizing racemization during L-Phenylalanyl-L-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization during the synthesis of the dipeptide L-Phenylalanyl-L-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of the undesired D-isomer.

Q1: I've detected a significant level of the D-Phe-L-Ala diastereomer in my final product. What are the likely causes?

A1: Significant racemization during the coupling of L-Phenylalanine to L-alanine can stem from several factors. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate from the activated N-protected L-Phenylalanine.[1] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Key factors that promote this include:

  • Inappropriate Coupling Reagents: Carbodiimide reagents like DCC or DIC, when used without racemization-suppressing additives, can lead to higher rates of racemization.[2]

  • Strong or Excess Base: Strong, non-sterically hindered bases such as Diisopropylethylamine (DIPEA) can accelerate the abstraction of the alpha-proton, promoting racemization.[3]

  • High Reaction Temperature: Elevated temperatures, while potentially speeding up the coupling reaction, also significantly increase the rate of racemization.[2]

  • Prolonged Activation Time: Allowing the activated L-Phenylalanine to stand for an extended period before the addition of L-alanine methyl ester increases the opportunity for oxazolone formation.

Q2: My coupling reaction is sluggish, and I'm tempted to increase the temperature. What are the risks?

A2: Increasing the reaction temperature to accelerate a sluggish coupling is a common practice but carries a significant risk of increased racemization. For temperature-sensitive amino acids like Phenylalanine, higher temperatures provide more energy for the system to overcome the activation barrier for both the desired peptide bond formation and the undesired racemization pathway. It is generally advisable to first explore other options to improve coupling efficiency, such as using a more potent coupling reagent or switching to a solvent that better solvates the reactants.

Q3: I am using a carbodiimide-based coupling reagent and still observing racemization. What can I do?

A3: When using carbodiimide coupling reagents such as Diisopropylcarbodiimide (DIC), it is crucial to include an additive to suppress racemization. These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to cyclizing into an oxazolone.[1] Highly effective additives include:

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Often considered one of the most effective additives for suppressing racemization.[4]

  • 1-hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt in preventing racemization.[3]

  • 1-hydroxybenzotriazole (HOBt): A classic additive, though often superseded by Oxyma and HOAt in terms of efficiency in racemization suppression.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization during the synthesis of this compound?

A1: For couplings involving racemization-prone amino acids like Phenylalanine, onium salt-based coupling reagents are generally recommended due to their high reactivity and lower propensity to cause racemization.[2] Excellent choices include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high coupling efficiency and very low risk of racemization.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option that provides low racemization levels.[5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with high reactivity and low racemization potential.[2]

Alternatively, the combination of a carbodiimide like DIC with an additive such as OxymaPure® is a highly effective and widely used method for suppressing racemization.[4]

Q2: What is the influence of the base on racemization?

A2: The choice of base is critical. Stronger and less sterically hindered bases can increase the rate of racemization by more readily abstracting the alpha-proton of the activated amino acid. For minimizing racemization, the following are recommended:

  • N-Methylmorpholine (NMM): A weaker base than DIPEA and a good choice for minimizing racemization.[3]

  • 2,4,6-Collidine: A sterically hindered base that is effective in reducing racemization.[3]

Diisopropylethylamine (DIPEA), while a very common base in peptide synthesis, should be used with caution and in the minimum necessary amount due to its higher potential to promote racemization.[3]

Q3: How does the choice of solvent affect racemization?

A3: The polarity of the solvent can influence the rate of racemization. While highly polar solvents like DMF and NMP are common in peptide synthesis due to their excellent solvating properties, they can in some cases favor racemization. For problematic couplings, exploring less polar solvents or solvent mixtures (e.g., a DCM/DMF mixture) may be beneficial, provided the reactants remain in solution.[3]

Q4: How can I quantitatively determine the extent of racemization in my this compound product?

A4: The most common and accurate method for quantifying the diastereomeric ratio (L-Phe-L-Ala vs. D-Phe-L-Ala) is through chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can resolve the two diastereomers. A typical procedure would involve:

  • Sample Preparation: Dissolve the crude or purified dipeptide in the mobile phase.

  • Chiral HPLC Analysis: Inject the sample onto a suitable chiral column, such as one based on a macrocyclic glycopeptide like teicoplanin.[6]

  • Quantification: The two diastereomers will have different retention times. The percentage of racemization can be calculated by integrating the peak areas of the L-L and D-L isomers.[3]

Data Presentation

Table 1: Impact of Coupling Reagent and Additive on Phenylalanine Racemization

Coupling SystemModel Reaction% D-Isomer (Racemization)
DIC aloneZ-Phe-Val-OH + H-Pro-NH₂High (not recommended)
DIC / HOBtZ-Phe-Val-OH + H-Pro-NH₂8.6%
DIC / HOAtZ-Phe-Val-OH + H-Pro-NH₂2.1%
DIC / OxymaPure®Z-Phe-Val-Pro-NH₂ Synthesis3.8%
HATUACP(65-74) SynthesisVery Low
HBTUACP(65-74) SynthesisLow

Data adapted from model peptide syntheses to illustrate general trends in racemization for Phenylalanine.[3][4]

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicityGeneral Racemization Potential
Diisopropylethylamine (DIPEA)ModerateHighHigher
N-Methylmorpholine (NMM)LowModerateLower
2,4,6-CollidineHighModerateLowest

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Phenylalanyl-L-alanine Methyl Ester using HATU

This protocol is designed for the solution-phase synthesis of the dipeptide with minimal racemization.

Materials:

  • N-Boc-L-Phenylalanine

  • L-Alanine methyl ester hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (1.2 equivalents) and stir the solution at room temperature for 15 minutes to generate the free amine.

  • Activation and Coupling: In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add this solution to the free amine solution from step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Boc-L-Phenylalanyl-L-alanine methyl ester by flash column chromatography on silica gel.

  • Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.

Protocol 2: Synthesis of N-Fmoc-L-Phenylalanyl-L-alanine Methyl Ester using DIC/OxymaPure®

This protocol provides an alternative robust method for minimizing racemization.

Materials:

  • N-Fmoc-L-Phenylalanine

  • L-Alanine methyl ester hydrochloride

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of the Amine Component: Suspend L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add NMM (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.

  • Coupling: In a separate flask, dissolve N-Fmoc-L-Phenylalanine (1.0 equivalent) and OxymaPure® (1.0 equivalent) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Addition of DIC: Add DIC (1.1 equivalents) to the solution from step 2 and stir for 5 minutes at 0 °C for pre-activation.

  • Reaction: Add the free amine suspension from step 1 to the activated acid solution at 0 °C. Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated diisopropylurea (DIU). Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude N-Fmoc-L-Phenylalanyl-L-alanine methyl ester by flash chromatography.

  • Analysis: Assess the diastereomeric purity of the final product by chiral HPLC.

Visualizations

RacemizationPathways AA_Activated N-Protected-L-Phe (Activated Carboxyl) Peptide L-Phe-L-Ala Dipeptide (Desired Product) AA_Activated->Peptide Peptide Bond Formation (Desired Pathway) Oxazolone 5(4H)-Oxazolone Intermediate AA_Activated->Oxazolone Cyclization (Side Reaction) Amine L-Ala-OMe Amine->Peptide DPhe_Peptide D-Phe-L-Ala Dipeptide (Racemized Product) Amine->DPhe_Peptide Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed Proton Abstraction Racemic_Oxazolone->DPhe_Peptide Aminolysis

Caption: Racemization via the oxazolone pathway during peptide coupling.

TroubleshootingWorkflow start High Racemization Detected q1 Review Coupling Reagent and Additive start->q1 s1 Using Carbodiimide without Additive? q1->s1 Yes q2 Review Base q1->q2 No a1 Action: Add OxymaPure® or HOAt s1->a1 a1->q2 s2 Using strong base (e.g., DIPEA)? q2->s2 Yes q3 Review Temperature and Time q2->q3 No a2 Action: Switch to NMM or Collidine s2->a2 a2->q3 s3 High Temperature or Prolonged Activation? q3->s3 Yes end Racemization Minimized q3->end No a3 Action: Lower Temp (0°C), Minimize Activation Time s3->a3 a3->end

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Purification of Synthetic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of synthetic dipeptides.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of synthetic dipeptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Troubleshooting

A common and versatile method for dipeptide purification is RP-HPLC, which separates compounds based on their hydrophobicity.[1][2] However, various issues can arise during this process.

Problem: Poor or No Retention of Hydrophilic Dipeptides

Symptoms: Your dipeptide elutes in the void volume or very early in the gradient, co-eluting with the solvent front.

Possible Causes & Solutions:

CauseSolution
High Hydrophilicity The dipeptide is too polar for good interaction with the C18 stationary phase.
1. Modify the Mobile Phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient.[1]
2. Change the Stationary Phase: Use a column with a more polar character, such as a C8 column or one specifically designed for polar compounds.[1]
3. Use a Different Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, other agents like formic acid can alter selectivity.[1][]
4. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that are not well-retained by reversed-phase chromatography.[1][4]

Problem: Broad, Split, or Tailing Peaks

Symptoms: The peak corresponding to your dipeptide is not sharp and symmetrical, leading to poor resolution and inaccurate purity assessment.

Possible Causes & Solutions:

CauseSolution
Peptide Aggregation The dipeptide molecules are clumping together in the solvent or on the column.[1][5]
1. Use a Stronger Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the mobile phase.[1]
2. Lower Sample Concentration: Injecting a more dilute solution can reduce aggregation.[1]
3. Increase Column Temperature: This can sometimes help to disrupt aggregation.[1]
Column Overload Too much sample has been injected onto the column.
1. Reduce Injection Volume: Decrease the amount of sample loaded onto the column.[1]
Secondary Interactions The dipeptide is interacting with the stationary phase in ways other than the desired hydrophobic interaction.
1. Adjust Mobile Phase pH: This can alter the ionization state of the dipeptide and reduce unwanted interactions.
Column Degradation The stationary phase is breaking down, or the column is clogged.
1. Flush the Column: Follow the manufacturer's guidelines for column washing.[1]
2. Replace the Column: If flushing doesn't resolve the issue, the column may need to be replaced.[1]

Problem: Product Not Eluting from the Column

Symptoms: Your dipeptide does not appear in the chromatogram, even at high organic solvent concentrations.

Possible Causes & Solutions:

CauseSolution
High Hydrophobicity The dipeptide is too hydrophobic and is irreversibly binding to the stationary phase.
1. Increase Organic Solvent Percentage: Extend the gradient to a higher concentration of the organic solvent.[1]
2. Use a Less Retentive Column: A C4 or C8 column may be more suitable for highly hydrophobic dipeptides.[1]

Problem: Low Recovery of Purified Peptide

Symptoms: The amount of purified dipeptide obtained after lyophilization is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Peptide Precipitation The dipeptide is precipitating on the column or during fraction collection.
1. Modify the Mobile Phase: Adding a small amount of an organic solvent to the collection tubes can prevent precipitation.[1]
Adsorption to Surfaces The peptide is sticking to vials or tubing.
1. Use Low-Adsorption Labware: Employ vials and tubing specifically designed to minimize peptide adsorption.[1]

G start Start HPLC Run issue Observe Chromatogram start->issue no_retention Poor/No Retention issue->no_retention Hydrophilic Peptide? bad_peak Broad/Split/Tailing Peak issue->bad_peak Poor Peak Shape? no_elution Product Not Eluting issue->no_elution No Peak Detected? low_recovery Low Recovery issue->low_recovery Low Yield? end Successful Purification issue->end Good Separation solution1 Modify Mobile Phase Change Stationary Phase Use Different Ion-Pairing Agent Employ HILIC no_retention->solution1 solution2 Address Aggregation Reduce Injection Volume Adjust Mobile Phase pH Flush/Replace Column bad_peak->solution2 solution3 Increase Organic Solvent % Use Less Retentive Column no_elution->solution3 solution4 Modify Collection Conditions Use Low-Adsorption Labware low_recovery->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common RP-HPLC purification problems.

Crystallization Troubleshooting

Crystallization can be a powerful purification technique, but it is often challenging for peptides due to their conformational flexibility.[6]

Problem: Failure to Crystallize (Oiling Out or Amorphous Precipitate)

Symptoms: Instead of forming crystals, the dipeptide forms an oil or a non-crystalline solid.

Possible Causes & Solutions:

CauseSolution
Supersaturation is Too High Rapid changes in solvent composition or temperature can lead to precipitation instead of crystallization.[1]
1. Slow Down the Process: Add the anti-solvent gradually or cool the solution at a slower rate to allow for ordered crystal growth.[1]
Low Purity of Starting Material High levels of impurities can inhibit crystal formation.
1. Pre-purify the Dipeptide: Use a preliminary purification method like flash chromatography to increase the purity of the material before attempting crystallization.[1]
Suboptimal Solvent System The chosen solvent system is not conducive to crystallization.
1. Perform Solvent Screening: Systematically test a wide range of solvents and solvent mixtures to find optimal conditions for crystallization.[7]

Problem: Poor Crystal Quality (Small or Twinned Crystals)

Symptoms: The resulting crystals are too small for analysis or are intergrown, making them unsuitable for single-crystal X-ray diffraction.

Possible Causes & Solutions:

CauseSolution
Suboptimal Growth Conditions The temperature, concentration, and agitation are not optimized for growing large, single crystals.
1. Optimize Crystallization Conditions: Systematically vary parameters such as temperature, concentration, and the rate of anti-solvent addition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying a novel synthetic dipeptide?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile method for purifying synthetic peptides, including dipeptides.[1][2] A good starting point is a C18 column with a water/acetonitrile mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[1]

Q2: How do impurities from the synthesis process affect purification?

A2: Impurities from solid-phase peptide synthesis (SPPS), such as truncated or deleted sequences, and by-products from protecting groups, can have similar properties to the target dipeptide, making separation challenging.[2] Side reactions during synthesis, like racemization or diketopiperazine formation, can also introduce impurities that are difficult to remove.[8]

Q3: What is the importance of chiral purity in dipeptides and how can it be addressed during purification?

A3: The biological activity of a dipeptide is often dependent on its stereochemistry. The presence of the wrong enantiomer can lead to reduced efficacy or off-target effects.[9] Chiral chromatography, using chiral stationary phases (CSPs), can be used to separate dipeptide enantiomers.[10][11]

Q4: How can I confirm the purity and identity of my purified dipeptide?

A4: A combination of analytical techniques is crucial:

  • Analytical RP-HPLC: To determine the purity of the final product.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.[1]

  • Amino Acid Analysis (AAA): To determine the amino acid composition.[1]

Q5: My dipeptide is difficult to dissolve. How does this impact purification?

A5: Poor solubility can lead to several purification challenges. It can cause peptide aggregation, leading to broad peaks in HPLC.[5] For crystallization, poor solubility can make it difficult to achieve the necessary supersaturation for crystal growth. It is important to find a suitable solvent system in which your dipeptide is sufficiently soluble.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Synthetic Dipeptide
  • Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA, or a small amount of DMSO for hydrophobic peptides). Filter the sample through a 0.45 µm filter.

  • Column and Mobile Phase:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient for a dipeptide might be 5-50% B over 30-40 minutes.[1]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar mobile phase system on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a lower flow rate (e.g., 1 mL/min).[1]

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%) and lyophilize to obtain the purified dipeptide as a powder.[1]

G sample_prep Sample Preparation (Dissolve & Filter) hplc_run Preparative RP-HPLC (C18 Column, Gradient Elution) sample_prep->hplc_run fraction_collection Fraction Collection hplc_run->fraction_collection purity_analysis Analytical RP-HPLC (Purity Check) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling >95% Purity lyophilization Lyophilization pooling->lyophilization final_product Purified Dipeptide lyophilization->final_product

Caption: A standard workflow for the purification of synthetic dipeptides using RP-HPLC.

References

Technical Support Center: Optimizing Mass Spectrometry Ionization for L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Phenylalanyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a low or no signal for my this compound sample?

A1: Low or no signal is a common issue that can stem from several factors ranging from sample preparation to instrument settings.

  • Ion Suppression: The presence of salts, detergents, or trifluoroacetic acid (TFA) in your sample can significantly reduce ionization efficiency.[1] High concentrations of non-volatile components can compete with your analyte for charge, leading to a suppressed signal.[2]

    • Solution: Desalt your sample using a C18 ZipTip or a similar solid-phase extraction method. If using TFA in your mobile phase for chromatographic purposes, consider switching to 0.1% formic acid (FA), which is less ion-suppressive.[3]

  • Suboptimal Ionization Source Parameters: The settings for your electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source may not be optimized for this specific dipeptide.

    • Solution: Infuse a solution of this compound and systematically optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[3][4]

  • Low Sample Concentration: The concentration of your peptide may be below the detection limit of the instrument.

    • Solution: Prepare a more concentrated sample or increase the injection volume.[3]

  • Sample Degradation: Peptides can degrade over time, especially if not stored properly.

    • Solution: Use a fresh sample and ensure it is stored under appropriate conditions (e.g., -20°C or -80°C).

Q2: My mass spectrum for this compound shows unexpected peaks or a high background.

A2: The presence of unexpected peaks or a high background can be attributed to contamination or the formation of adducts.

  • Contaminants: Contaminants can be introduced at various stages, from sample preparation to analysis. Common contaminants include keratins from skin and hair, polymers like polyethylene glycol (PEG) from lab materials, and detergents used in sample preparation.[1][5]

    • Solution: Wear gloves and take precautions to minimize keratin contamination.[5] If using detergents, ensure they are thoroughly removed before analysis.[1] Use high-purity solvents and reagents.

  • Adduct Formation: Peptides can form adducts with salts (e.g., sodium [M+Na]+, potassium [M+K]+) present in the sample or mobile phase.[6]

    • Solution: Improve sample desalting. The use of fresh, high-purity mobile phase solvents can also help minimize adduct formation.

  • In-source Fragmentation: While ESI and MALDI are considered "soft" ionization techniques, some fragmentation can occur in the ion source, especially at higher energies.[2]

    • Solution: Optimize source conditions to be as gentle as possible while still achieving good ionization.

Q3: I am seeing poor peak shape and/or variable retention times in my LC-MS analysis of this compound.

A3: Poor chromatography can negatively impact the quality of your mass spectrometry data.

  • Column Issues: The HPLC column may be overloaded, contaminated, or degraded.

    • Solution: Reduce the injection volume or sample concentration to avoid overloading.[3] Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[3]

  • Mobile Phase Problems: Inconsistent mobile phase preparation or degradation can lead to shifting retention times.[3]

    • Solution: Prepare fresh mobile phases daily and ensure accurate measurements. Degas the mobile phase to prevent air bubbles in the pump.[3]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[3]

Below is a troubleshooting workflow diagram for addressing poor ionization of this compound.

Troubleshooting_Workflow start Start: Poor this compound Signal check_signal Low/No Signal or High Background? start->check_signal low_signal Low/No Signal check_signal->low_signal Yes high_background High Background / Extra Peaks check_signal->high_background No check_sample_prep Review Sample Preparation low_signal->check_sample_prep check_contaminants Check for Contaminants high_background->check_contaminants desalting Improve Desalting (e.g., ZipTip) check_sample_prep->desalting check_adducts Check for Salt Adducts check_contaminants->check_adducts end_bad Consult Instrument Specialist check_contaminants->end_bad change_modifier Switch TFA to Formic Acid desalting->change_modifier desalting->end_bad optimize_source Optimize Ion Source Parameters change_modifier->optimize_source change_modifier->end_bad check_concentration Increase Sample Concentration optimize_source->check_concentration optimize_source->end_bad end_good Problem Resolved check_concentration->end_good check_concentration->end_bad check_in_source_frag Check for In-Source Fragmentation check_adducts->check_in_source_frag gentle_source Use Gentler Source Conditions check_in_source_frag->gentle_source gentle_source->end_good gentle_source->end_bad

Caption: Troubleshooting workflow for poor ionization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound?

A1: The monoisotopic mass of this compound (C12H16N2O3) is 236.1161 Da.[7] In positive ion mode mass spectrometry, you will primarily observe the protonated molecule [M+H]+, which will have an m/z of approximately 237.1234. Depending on the ionization conditions and the presence of salts, you might also observe adducts such as [M+Na]+ (m/z ~259.1053) or [M+K]+ (m/z ~275.0793). In negative ion mode, you would expect to see the deprotonated molecule [M-H]- at an m/z of approximately 235.1089.

Q2: Which ionization technique, ESI or MALDI, is better for this compound?

A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for the analysis of small peptides like this compound.[8][9]

  • ESI is a soft ionization technique that is well-suited for coupling with liquid chromatography (LC) for LC-MS analysis.[2] It typically produces multiply charged ions for larger peptides, but for a dipeptide, you will likely see predominantly the singly charged ion [M+H]+.[8] ESI is sensitive to sample purity, and high salt concentrations can suppress the signal.[2]

  • MALDI is also a soft ionization technique that is often used for high-throughput analysis.[10] It generally produces singly charged ions, which can simplify the resulting mass spectrum.[8] The choice of the right matrix is crucial for successful MALDI analysis.[11][12] For small peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.

The choice between ESI and MALDI will often depend on the experimental goals and the available instrumentation. If you need to separate your dipeptide from a complex mixture, LC-ESI-MS would be the preferred method. For rapid screening of multiple samples, MALDI might be more efficient.

Q3: How does the amino acid composition of this compound affect its ionization?

A3: The amino acid composition of a peptide influences its ionization efficiency.[13][14] this compound contains a basic N-terminal amine group and an acidic C-terminal carboxylic acid group, which can be readily protonated or deprotonated, respectively. The presence of the phenylalanine residue, with its hydrophobic phenyl group, can enhance the peptide's surface activity in ESI droplets, which may lead to better ionization efficiency compared to more hydrophilic peptides.[15]

Data Presentation

The following table summarizes the expected effects of various experimental parameters on the ionization efficiency of this compound.

ParameterConditionExpected Effect on Ionization EfficiencyRationale
Mobile Phase Additive 0.1% Formic AcidHighPromotes protonation without significant ion suppression.[3]
0.1% Trifluoroacetic Acid (TFA)LowCauses ion suppression in ESI.[3]
Sample Purity High (desalted)HighMinimizes competition for charge from salts and other contaminants.
Low (contains salts/detergents)LowIon suppression effects.[2][1]
Analyte Concentration Optimal for instrumentHighSufficient analyte molecules for detection.
Too LowLow to NoneSignal is below the instrument's limit of detection.
ESI Capillary Voltage OptimizedHighEfficiently charges the ESI droplets.[4]
Too Low/HighLowInefficient charging or corona discharge.[4]
MALDI Matrix α-Cyano-4-hydroxycinnamic acid (CHCA)HighGood energy absorption and proton donation for small peptides.
Inappropriate MatrixLowPoor co-crystallization and energy transfer.[11]

Experimental Protocols

Protocol 1: Sample Preparation for LC-ESI-MS

  • Dissolution: Dissolve the this compound sample in a solvent compatible with reversed-phase chromatography, such as 0.1% formic acid in water/acetonitrile. A typical starting concentration is 1 mg/mL.

  • Dilution: Create a working solution at a concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Desalting (if necessary): If the sample contains high concentrations of salts, use a C18 ZipTip or similar solid-phase extraction cartridge to desalt the sample. Elute the peptide with a solution containing a higher percentage of organic solvent (e.g., 70% acetonitrile with 0.1% formic acid).

  • Injection: Inject the prepared sample into the LC-MS system.

Protocol 2: Generic Reversed-Phase LC-MS Method

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient for a small peptide would be a shallow ramp from a low percentage of B (e.g., 5%) to a higher percentage (e.g., 50%) over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode, scanning a relevant m/z range (e.g., 100-500).

Protocol 3: Sample Preparation for MALDI-MS

  • Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% TFA.

  • Sample-Matrix Co-crystallization: Mix the this compound sample solution with the matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Drying: Allow the droplet to air dry completely, forming a crystalline spot.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum.

Visualization of Ionization Techniques

The following diagram illustrates the general principles of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization_Techniques Ionization Techniques for Mass Spectrometry cluster_ESI Electrospray Ionization (ESI) cluster_MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) esi_start Sample Solution in Capillary taylor_cone High Voltage Applied -> Taylor Cone Formation esi_start->taylor_cone charged_droplets Charged Droplets Ejected taylor_cone->charged_droplets solvent_evaporation Solvent Evaporation charged_droplets->solvent_evaporation coulomb_fission Coulomb Fission solvent_evaporation->coulomb_fission gas_phase_ions Gas Phase Ions [M+nH]n+ coulomb_fission->gas_phase_ions maldi_start Analyte Co-crystallized with Matrix laser_pulse Pulsed Laser Irradiation maldi_start->laser_pulse matrix_desorption Matrix Absorbs Energy & Desorbs laser_pulse->matrix_desorption analyte_entrainment Analyte is Entrained in Plume matrix_desorption->analyte_entrainment protonation Proton Transfer from Matrix analyte_entrainment->protonation gas_phase_ions_maldi Gas Phase Ions [M+H]+ protonation->gas_phase_ions_maldi

Caption: General principles of ESI and MALDI ionization techniques.

References

Technical Support Center: L-Phenylalanyl-L-alanine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Phenylalanyl-L-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving this dipeptide in solution.

FAQs: Quick Answers to Common Questions

Q1: My this compound solution is showing a decrease in concentration over time. What is happening?

A1: this compound, like other peptides, can be susceptible to degradation in solution. The two primary degradation pathways are hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine. The rates of these reactions are influenced by factors such as pH, temperature, and the composition of your solution.

Q2: What are the main degradation products of this compound?

A2: The primary degradation products are:

  • L-Phenylalanine and L-Alanine: Resulting from the hydrolysis of the peptide bond.

  • Cyclo(L-Phe-L-Ala) (a diketopiperazine): Formed through an intramolecular cyclization reaction. This is particularly favored at elevated temperatures.[1]

Q3: How does pH affect the stability of my this compound solution?

A3: The stability of the peptide bond is significantly influenced by pH. Generally, peptide hydrolysis is catalyzed by both acid and base. This means that the degradation rate is typically lowest in the neutral pH range (around pH 4-8) and increases at more acidic or alkaline pH values.[2][3] The rate of diketopiperazine formation is also pH-dependent, with the unprotonated N-terminal amino group being more reactive.[2]

Q4: Can temperature impact the stability of my solution?

A4: Yes, temperature is a critical factor. Higher temperatures accelerate the rates of both hydrolysis and cyclization.[1][4] For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.

Q5: I am observing precipitation in my this compound solution. What could be the cause?

A5: Precipitation could be due to several factors:

  • Low Solubility: The solubility of this compound may be limited in your chosen solvent system.

  • Aggregation: Peptides can sometimes aggregate and precipitate, especially at higher concentrations or under specific pH and ionic strength conditions.

  • Degradation Products: The degradation products may have different solubility characteristics than the parent dipeptide, leading to precipitation.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Concentration

If you observe a decrease in the concentration of this compound in your solution, consult the following table to identify potential causes and recommended actions.

Potential Cause Troubleshooting Steps Preventative Measures
Hydrolysis 1. Analyze the sample for the presence of L-Phenylalanine and L-Alanine using a suitable analytical method (e.g., HPLC, LC-MS/MS). 2. Measure the pH of your solution.1. Adjust the pH of your solution to a neutral range (pH 4-8) where peptide bond hydrolysis is minimized. 2. Store solutions at low temperatures (2-8°C or frozen). 3. Prepare fresh solutions before use whenever possible.
Cyclization (Diketopiperazine Formation) 1. Analyze the sample for the presence of cyclo(L-Phe-L-Ala) using HPLC or LC-MS/MS. 2. Review your experimental conditions for any exposure to high temperatures.1. Avoid heating the this compound solution unless necessary for your protocol. 2. If heating is required, minimize the duration and temperature. 3. Store solutions at low temperatures.
Adsorption to Surfaces 1. Consider using low-binding microcentrifuge tubes or glassware. 2. Quantify the peptide concentration before and after transferring to a new container.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Include a small amount of a non-ionic surfactant in your buffer, if compatible with your experiment.
Issue 2: Appearance of Unknown Peaks in Chromatogram

The presence of new peaks in your analytical chromatogram (e.g., HPLC) indicates the formation of impurities or degradation products.

Potential Degradation Product Identification Method Primary Cause Mitigation Strategy
L-Phenylalanine and L-AlanineCo-elution with authentic standards in HPLC. Mass spectrometry (MS) to confirm molecular weights.Hydrolysis of the peptide bond.Maintain solution pH in the neutral range and store at low temperatures.
Cyclo(L-Phe-L-Ala)MS analysis to confirm the molecular weight (loss of a water molecule from the parent dipeptide). Comparison with a synthesized standard if available.Intramolecular cyclization, accelerated by heat.Avoid high temperatures during solution preparation and storage.
Oxidized SpeciesMS analysis to detect an increase in mass corresponding to the addition of one or more oxygen atoms.Exposure to oxidizing agents or atmospheric oxygen, especially if the solution contains metal ions.Use degassed buffers. Consider adding an antioxidant if compatible with the experimental design.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Stability

This protocol provides a general method for the analysis of this compound and its potential degradation products by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and the intrinsic stability of a molecule.[5][6][7][8][9]

  • Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for several hours.

  • Basic Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 40°C) for several hours.

  • Oxidative Degradation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for an extended period.

  • Analysis: Analyze the stressed samples at various time points using the HPLC method described above, coupled with a mass spectrometer (LC-MS/MS) for peak identification.

Visualizations

G Troubleshooting Logic for this compound Instability cluster_0 Observation cluster_1 Initial Checks cluster_2 Degradation Pathway Analysis cluster_3 Corrective Actions start Decreased Concentration or Unexpected Peaks check_pH Measure pH start->check_pH check_temp Review Temperature History start->check_temp check_analytical Verify Analytical Method start->check_analytical hydrolysis Hydrolysis (Phe + Ala) check_pH->hydrolysis Acidic or Basic pH check_temp->hydrolysis High Temp cyclization Cyclization (Diketopiperazine) check_temp->cyclization High Temp oxidation Oxidation check_analytical->oxidation If new peaks appear adjust_pH Adjust pH to 4-8 hydrolysis->adjust_pH control_temp Store at Low Temperature hydrolysis->control_temp cyclization->control_temp use_antioxidant Use Degassed Buffers/ Add Antioxidants oxidation->use_antioxidant prepare_fresh Prepare Fresh Solution adjust_pH->prepare_fresh control_temp->prepare_fresh use_antioxidant->prepare_fresh

Caption: Troubleshooting workflow for this compound stability issues.

G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization PheAla This compound Phe L-Phenylalanine PheAla->Phe + H2O (Acid/Base Catalyzed) Ala L-Alanine PheAla->Ala + H2O (Acid/Base Catalyzed) DKP Cyclo(L-Phe-L-Ala) (Diketopiperazine) PheAla->DKP - H2O (Heat)

Caption: Major degradation pathways of this compound in solution.

References

overcoming low yield in enzymatic synthesis of dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of dipeptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of enzymatic dipeptide synthesis?

The yield of chemoenzymatic peptide synthesis is influenced by several factors, including the choice of enzyme, pH, temperature, substrate and enzyme concentrations, and water content in the reaction medium.[1][2] Optimizing these parameters is crucial for shifting the reaction equilibrium towards synthesis and away from hydrolysis.[1]

Q2: How do I choose the appropriate enzyme for my dipeptide synthesis?

Enzyme selection depends on the specific amino acid residues you intend to couple. Proteases like thermolysin, trypsin, and papain are commonly used.[1][3] Each has a specific recognition sequence. For instance, trypsin is specific for peptide bonds at the C-terminal side of lysine and arginine residues.[1] The enzyme's stability in the chosen reaction medium (e.g., presence of organic solvents) is also a critical consideration.

Q3: What is the difference between kinetically and thermodynamically controlled synthesis?

Understanding this distinction is key to optimizing your reaction.

  • Thermodynamic Control: This approach aims to shift the reaction equilibrium toward the peptide product. It is often characterized by low reaction rates and yields, requiring strategies like product precipitation or using a high concentration of substrates to drive the reaction forward.[3][4] This method is typically favored in media with low water content.[4]

  • Kinetic Control: This method uses an activated acyl donor (like an amino acid ester) to form a high-energy acyl-enzyme intermediate.[4] This intermediate is then attacked by the amine nucleophile. This process is generally faster and can lead to higher yields, but it is also more susceptible to competing hydrolysis reactions.[1][3][4][5][6][7]

Q4: Why is water content in the reaction medium so important?

Water is a reactant in the competing hydrolysis reaction, which breaks down both the activated substrate and the desired dipeptide product.[1] Reducing the water content by using organic co-solvents or biphasic systems can shift the equilibrium toward synthesis.[1] However, enzymes require a certain amount of water to maintain their active conformation. Reactions can occur at very low water activities (as low as 0.11), but reaction rates generally increase with higher water activity.[8] Finding the optimal balance is crucial.

Troubleshooting Guide: Overcoming Low Yield

Low dipeptide yield is a common issue that can often be resolved through systematic troubleshooting. Use the following guide to identify and address potential causes.

Problem: Very Low or No Dipeptide Product Detected

This is often the most frustrating issue. The logical workflow below can help pinpoint the problem.

G A Low / No Yield B 1. Verify Enzyme Activity A->B C 2. Assess Reaction Conditions A->C D 3. Check Substrate Integrity A->D E Inactive Enzyme B->E F Suboptimal pH / Temp C->F G Incorrect Buffer C->G H Substrate Degradation D->H I Poor Substrate Solubility D->I J Run activity assay with standard substrate E->J K Optimize pH and temperature for specific enzyme F->K L Ensure buffer components are non-inhibitory G->L M Confirm substrate purity (HPLC, MS) H->M N Test different co-solvents or adjust water content I->N

Caption: Troubleshooting workflow for low dipeptide yield.

Potential CauseRecommended Solution(s)
1. Inactive Enzyme Perform a standard activity assay for your enzyme to confirm it is active. Ensure proper storage conditions (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
2. Suboptimal pH Each enzyme has a narrow optimal pH range for catalytic activity.[9] For example, trypsin's optimal pH is around 8.0.[1] Drastic deviations can lead to loss of activity. Verify the pH of your reaction mixture.
3. Suboptimal Temperature Temperature affects reaction rates but can also cause enzyme denaturation at higher levels.[9] Most protease-catalyzed syntheses perform well around 40°C.[1] Test a temperature gradient (e.g., 30°C, 40°C, 50°C) to find the optimum.
4. Substrate Degradation or Impurity Verify the purity and integrity of your amino acid derivatives using methods like HPLC or Mass Spectrometry. Ensure the ester group for kinetically controlled reactions has not been prematurely hydrolyzed.
5. Poor Substrate Solubility Low solubility of either the acyl donor or the nucleophile can severely limit the reaction rate. Try adding organic co-solvents (e.g., methanol, tert-amyl alcohol) to improve solubility.[1][10]
Problem: High Levels of Hydrolysis Detected

If you observe significant amounts of hydrolyzed acyl donor (the N-protected amino acid) instead of the dipeptide, the reaction equilibrium is favoring hydrolysis over synthesis.

G cluster_0 Reaction Pathways Acyl-Enzyme\nIntermediate Acyl-Enzyme Intermediate Dipeptide Product Dipeptide Product Acyl-Enzyme\nIntermediate->Dipeptide Product Aminolysis (Synthesis) Hydrolyzed Substrate Hydrolyzed Substrate Acyl-Enzyme\nIntermediate->Hydrolyzed Substrate Hydrolysis (Side-Reaction)

Caption: Competing aminolysis and hydrolysis pathways.

Potential CauseRecommended Solution(s)
1. High Water Content Reduce the water concentration in your reaction. Employ organic solvents or biphasic (aqueous-organic) systems to shift the equilibrium towards synthesis.[1] Immobilized enzymes are also effective in near-anhydrous media.[11]
2. Low Nucleophile Concentration The ratio of aminolysis to hydrolysis is dependent on the concentration of the amine nucleophile.[1] Increase the concentration of the C-terminal amino acid ester/amide to favor the synthesis pathway. A molar excess of the nucleophile is often beneficial.[10]
3. Reaction Equilibrium Favors Hydrolysis If the product is highly soluble, the reverse reaction (hydrolysis of the dipeptide) can become significant. Choose a solvent system where the dipeptide product has low solubility and precipitates out, driving the reaction forward.[10]

Quantitative Data Summary

Optimizing reaction parameters is essential for maximizing yield. The tables below summarize the impact of various conditions on dipeptide synthesis.

Table 1: Effect of pH and Temperature on Yield

Enzyme Substrates pH Temp (°C) Yield (%) Reference
Trypsin l-lysine ethyl ester 10.0 N/A 70 [1]
α-Chymotrypsin Z-Phe-CME + H-Phe-NH₂ N/A -24 90 [1]
Neutral Protease Sea Cucumber Protein 7.0 50 (Max Hydrolysis) [2]

| Thermolysin | Z-Asp + H-Gly-OBzl | 5.5 | 40 | (Expected High) |[10] |

Table 2: Effect of Reaction Media on Yield

Enzyme Substrates Medium Yield (%) Reference
Protease WQ9-2 Boc-Trp + Phe-NH₂ 20% Methanol 97.1 [1]
Protease PT121 Boc-Tyr-Pro-OH + Trp-Phe-NH₂ Organic-Aqueous Biphasic 84.5 [1]
Papain Z-Gly-pNA + L-Ala-NH₂ Deep Eutectic Solvent 35.5 [3]

| α-Chymotrypsin | N-protected esters + Leu-amide | Hydrophobic organic solvent | High rates, low hydrolysis |[8] |

Key Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Asp-Gly-OBzl in a Biphasic System

This protocol is adapted from established methods for synthesizing dipeptide precursors like those for aspartame.[10]

Materials:

  • N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)

  • Glycine benzyl ester p-toluenesulfonate salt (H-Gly-OBzl·TosOH)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Ethyl acetate

  • 4 M NaOH

Procedure:

  • Prepare Aqueous Phase: Make a 0.1 M MES buffer and carefully adjust the pH to 5.5 with 4 M NaOH.[10]

  • Prepare Reaction Mixture: In a temperature-controlled reaction vessel, combine Z-Asp (to a final concentration of 80 mM) and H-Gly-OBzl·TosOH (to a final concentration of 160 mM).[10]

  • Create Biphasic System: Add the MES buffer and ethyl acetate in a 1:1 volume ratio to the substrates. Stir vigorously to mix the two phases.

  • Enzyme Addition: Add thermolysin to the mixture. The optimal enzyme concentration may need to be determined empirically (e.g., 0.5 - 10 mg/mL).

  • Incubation: Incubate the reaction at 40°C with continuous, vigorous stirring for up to 24-28 hours.[10] The dipeptide product, Z-Asp-Gly-OBzl, is expected to precipitate as a white solid.

  • Product Isolation: Collect the precipitate by centrifugation or vacuum filtration.

  • Washing: Wash the collected solid first with deionized water to remove buffer salts and unreacted starting materials, followed by a wash with a cold solvent like diethyl ether to remove non-polar impurities.

  • Drying and Analysis: Dry the final product under vacuum. Confirm identity and purity using HPLC, NMR, and Mass Spectrometry.

Protocol 2: General Method for Optimizing Reaction pH

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 5.0 to 9.0 in 0.5 pH unit increments.

  • Setup Parallel Reactions: In separate vials, set up the dipeptide synthesis reaction as described in Protocol 1. Use identical substrate concentrations, enzyme concentration, temperature, and reaction time for all vials.

  • pH Variation: For each vial, use a different buffer from the prepared series to set the reaction pH.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction. Stop the enzymatic reaction in the aliquot (e.g., by adding a strong acid like TFA or by flash freezing).

  • Analysis: Analyze the aliquots by a quantitative method like HPLC to determine the concentration of the dipeptide product.

  • Determination of Optimum: Plot the product yield as a function of pH. The pH that gives the highest yield in a reasonable timeframe is the optimum pH for your system.

References

Validation & Comparative

comparing biological activity of L-Phenylalanyl-L-alanine and L-Alanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of L-Phenylalanyl-L-alanine and L-Alanyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of two isomeric dipeptides, this compound (Phe-Ala) and L-Alanyl-L-phenylalanine (Ala-Phe). While structurally similar, the sequential arrangement of the amino acid residues results in distinct biological properties. This document summarizes the available, albeit limited, experimental data for each dipeptide, details relevant experimental methodologies, and visualizes key concepts to facilitate further research and development.

Introduction

This compound and L-Alanyl-L-phenylalanine are dipeptides composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-alanine. The primary structure, specifically the N-terminal and C-terminal residue, plays a crucial role in their interaction with biological targets, leading to differing activities. This guide explores these differences, focusing on the potential therapeutic and sensory properties of each molecule.

L-Alanyl-L-phenylalanine (Ala-Phe): A Putative Antitumor Agent

Hypothesized Mechanism of Action

The proposed mechanism centers on the formation of a gold (III)-dipeptide complex. This complex is thought to interact with DNA, though the precise mode of binding (e.g., intercalation, covalent binding) has not been fully elucidated in the available literature. Such interactions, if significant, could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

L-Alanyl-L-phenylalanine L-Alanyl-L-phenylalanine Ala-Phe-Au(III) Complex Ala-Phe-Au(III) Complex L-Alanyl-L-phenylalanine->Ala-Phe-Au(III) Complex Au(III) Ion Au(III) Ion Au(III) Ion->Ala-Phe-Au(III) Complex DNA DNA Ala-Phe-Au(III) Complex->DNA Interaction Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA->Inhibition of Replication/Transcription Tumor Cell Proliferation Inhibition Tumor Cell Proliferation Inhibition Inhibition of Replication/Transcription->Tumor Cell Proliferation Inhibition

Caption: Hypothesized pathway for the antitumor activity of the L-Alanyl-L-phenylalanine-gold(III) complex.

This compound (Phe-Ala): A Dipeptide with Sensory and Regulatory Potential

In contrast to its isomer, the biological activities associated with this compound are primarily in the areas of sensory perception (taste) and enzyme inhibition.

Bitter Taste Properties

Peptides containing hydrophobic amino acids, such as phenylalanine, are often associated with a bitter taste. The position of the amino acid within the peptide sequence can significantly influence the intensity of this bitterness. Studies on various dipeptides have indicated that those with a C-terminal phenylalanine residue tend to exhibit a more intense bitter taste.[2]

While a specific bitter taste threshold for this compound is not documented in the reviewed literature, a comparative study on related dipeptides provides context. For example, Gly-Phe has a bitter taste threshold of 1.2 mM.[2] This suggests that this compound is also likely to be perceived as bitter.

Table 1: Comparative Bitter Taste Thresholds of Related Dipeptides

DipeptideBitter Taste Threshold (mM)
Gly-Phe1.2
Phe-Gly6.0

Data sourced from Ishibashi et al.[2]

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides derived from food proteins are known to exhibit inhibitory effects on the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. The structural characteristics of these peptides, particularly the presence of hydrophobic amino acid residues at the C-terminus, are often correlated with their inhibitory potency. Peptides with a C-terminal phenylalanine have been identified as potential ACE inhibitors.[3]

While a specific IC50 value for this compound as an ACE inhibitor is not available in the reviewed literature, the general structure-activity relationships of ACE-inhibiting peptides suggest that it may possess this activity. Further experimental validation is required to quantify its potency.

Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction This compound This compound This compound->ACE Inhibition

Caption: Proposed mechanism of ACE inhibition by this compound.

Experimental Protocols

Cytotoxicity Assay (for Antitumor Activity Screening)

A standard method to evaluate the potential antitumor activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., L-Alanyl-L-phenylalanine-gold complex) and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of a peptide against ACE can be determined using a spectrophotometric method with the substrate hippuryl-L-histidyl-L-leucine (HHL).

  • Reaction Mixture Preparation: A solution containing the ACE enzyme and the test peptide (e.g., this compound) at various concentrations is prepared in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding a solution of HHL.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped by adding an acid (e.g., HCl).

  • Extraction: The hippuric acid produced from the cleavage of HHL by ACE is extracted with an organic solvent (e.g., ethyl acetate).

  • Quantification: The extracted hippuric acid is quantified by measuring its absorbance at 228 nm.

  • IC50 Calculation: The percentage of ACE inhibition is calculated for each peptide concentration, and the IC50 value is determined.

cluster_0 Cytotoxicity Assay Workflow cluster_1 ACE Inhibition Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Measure Absorbance->Calculate IC50 Prepare ACE & Peptide Prepare ACE & Peptide Add HHL Substrate Add HHL Substrate Prepare ACE & Peptide->Add HHL Substrate Incubate Incubate Add HHL Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Extract Hippuric Acid Extract Hippuric Acid Stop Reaction->Extract Hippuric Acid Extract Hippuric Acid->Measure Absorbance

Caption: General experimental workflows for cytotoxicity and ACE inhibition assays.

Conclusion

This compound and L-Alanyl-L-phenylalanine, despite being isomers, exhibit distinct and currently unsubstantiated or poorly characterized biological activities. L-Alanyl-L-phenylalanine is purported to have antitumor properties when complexed with gold, though robust, publicly accessible data is lacking. In contrast, structure-activity relationships suggest that this compound is likely to possess a bitter taste and may act as an inhibitor of the angiotensin-converting enzyme.

This comparative guide highlights the critical need for further experimental investigation to validate and quantify the biological activities of these dipeptides. Such research would be invaluable for their potential application in the pharmaceutical and food industries.

References

A Comparative Guide to the Efficacy of L-Phenylalanyl-L-alanine Versus Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala) and its constituent amino acids, L-phenylalanine and L-alanine. Direct comparisons of the therapeutic efficacy of Phe-Ala versus its free amino acids are not extensively available in public literature. However, a critical aspect of overall efficacy is bioavailability, which is heavily influenced by intestinal absorption. Research consistently shows that amino acids are often absorbed more rapidly and efficiently when delivered as di- or tripeptides compared to their free forms.[1][2] This guide, therefore, focuses on the superior absorption kinetics of dipeptides as a key differentiating factor.

I. Overview of Biological Roles

  • L-Phenylalanine (Phe): An essential aromatic amino acid, L-phenylalanine is a precursor for the synthesis of L-tyrosine, which in turn is converted into crucial catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[3][4][5] These molecules are vital for mood regulation, stress response, and cognitive function.[5] Phenylalanine competes with other large neutral amino acids for transport across the blood-brain barrier.[4]

  • L-Alanine (Ala): A non-essential amino acid, L-alanine plays a central role in energy metabolism, particularly the glucose-alanine cycle. It is involved in the synthesis of proteins and can be a source of energy for muscles and the central nervous system.

  • This compound (Phe-Ala): This dipeptide is composed of L-phenylalanine and L-alanine linked by a peptide bond.[6] Its primary biological significance, as suggested by extensive research on dipeptides, lies in its mechanism of absorption. Di- and tripeptides are primarily absorbed into intestinal enterocytes via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[7] This transport system is generally more efficient than the multiple, often competing, transport systems for free amino acids.[1][7]

II. Comparative Analysis: Absorption & Bioavailability

Key Comparative Points:

  • Faster Absorption: Amino acid residues are generally absorbed more rapidly from di- and tripeptides than from solutions of free amino acids.[1] This can lead to a quicker and higher peak in plasma amino acid concentrations.[2]

  • Reduced Competition: Free amino acids are absorbed via several specific transporters, and competition can occur between amino acids that share the same transporter.[9] The PepT1 transporter for dipeptides bypasses this competition, potentially leading to more uniform absorption of constituent amino acids.[1]

  • Improved Nitrogen Retention: Some studies suggest that peptide-based formulas can lead to improved nitrogen balance and protein synthesis compared to free amino acid formulations.[8]

  • Osmotic Advantage: Dipeptide solutions have a lower osmotic load than equimolar solutions of free amino acids. This can improve gastrointestinal tolerance and stimulate water and electrolyte absorption.[1]

III. Data Summary

Direct experimental data comparing the absorption kinetics of Phe-Ala with L-phenylalanine and L-alanine is not available in the reviewed literature. The following table is a generalized representation based on the known principles of peptide versus amino acid transport.

ParameterThis compound (Phe-Ala)L-Phenylalanine + L-Alanine (Free Form)Rationale
Primary Absorption Mechanism Peptide Transporter 1 (PepT1)Multiple specific amino acid transporters (e.g., LAT1/LAT2 for Phe, various for Ala)[9]Dipeptides are primarily absorbed via the PepT1 transporter, while free amino acids use a variety of different, sometimes competing, carrier systems.[7]
Absorption Rate Higher / FasterLower / SlowerStudies on peptide mixtures show more rapid appearance of amino acids in plasma compared to free amino acid mixtures.[1][2]
Transport Competition Low (competes with other di/tripeptides)High (competes with other large neutral or specific amino acids)The single PepT1 pathway for dipeptides avoids the complex competition seen among free amino acids for their respective transporters.[1]
Osmolality (in solution) LowerHigherAn equimolar solution of dipeptides will have roughly half the osmotic pressure of a solution of its constituent free amino acids.

IV. Experimental Protocols

To definitively compare the efficacy and absorption of Phe-Ala against its constituent amino acids, the following experimental methodologies are standard in the field.

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting intestinal drug and nutrient absorption.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts (e.g., Transwell®) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells, forming tight junctions.

  • Transport Experiment:

    • The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The test compounds (Phe-Ala, L-phenylalanine, L-alanine) are added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of each compound in the AP and BL samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the absorption rate, is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration on the AP side.

V. Visualizations

Diagram 1: Comparative Absorption Pathways

This diagram illustrates the distinct absorption mechanisms for dipeptides versus free amino acids in an intestinal enterocyte.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Phe-Ala Phe-Ala PepT1 PepT1 Phe-Ala->PepT1 H+ cotransport Phe Phe AAT1 AA Transporter (e.g., LAT1) Phe->AAT1 Ala Ala AAT2 AA Transporter (e.g., ASCT2) Ala->AAT2 Phe_Ala_in Phe-Ala Phe_in Phe Ala_in Ala Peptidase Cytosolic Peptidase Peptidase->Phe_in Hydrolysis Peptidase->Ala_in Phe_blood Phe Phe_in->Phe_blood Basolateral Transport Ala_blood Ala Ala_in->Ala_blood Basolateral Transport Phe_Ala_in->Peptidase

Caption: Dipeptide vs. Free Amino Acid Absorption Pathways.

Diagram 2: Caco-2 Permeability Assay Workflow

This diagram outlines the key steps in the Caco-2 cell model for assessing intestinal permeability.

A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a polarized monolayer A->B C Wash monolayer with transport buffer (HBSS) B->C D Add test compound (Phe-Ala or free AAs) to Apical (AP) side C->D E Collect samples from Basolateral (BL) side at T=30, 60, 90, 120 min D->E F Quantify compound concentration via LC-MS/MS E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Experimental Workflow for Caco-2 Permeability Assay.

VI. Conclusion and Future Directions

The available evidence strongly suggests that dipeptides like this compound possess a significant pharmacokinetic advantage over their constituent free amino acids due to a more efficient intestinal absorption mechanism via the PepT1 transporter. This can lead to faster and more complete delivery of the amino acids to the bloodstream. For drug development, utilizing dipeptide structures can be a viable strategy to enhance the oral bioavailability of amino acid-based therapeutics or to improve the formulation of nutritional products. Direct experimental validation using the protocols outlined above is necessary to quantify the precise efficacy advantage for Phe-Ala.

References

Comparative Analysis of Dipeptide Uptake in Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the primary mechanisms for dipeptide uptake in mammalian cells, focusing on the two major proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data, protocols, and visual diagrams to facilitate a deeper understanding of these critical transport systems.

Introduction

The transport of di- and tripeptides across cellular membranes is a fundamental process in nutrient absorption, protein metabolism, and pharmacokinetics. This process is primarily mediated by members of the proton-coupled oligopeptide transporter (POT) family, with PEPT1 and PEPT2 being the most extensively studied.[1] These transporters harness the electrochemical proton gradient to drive the uptake of a wide array of di- and tripeptides, as well as peptide-like drugs.[2] Understanding the distinct characteristics of PEPT1 and PEPT2 is crucial for drug design and development, as they represent a major pathway for the oral absorption and renal reabsorption of numerous therapeutic agents, including β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[2][3]

Comparative Overview of PEPT1 and PEPT2

PEPT1 and PEPT2, despite sharing significant sequence homology, exhibit distinct functional properties, substrate affinities, and tissue distributions that dictate their specific physiological roles.[4][5] PEPT1 is generally characterized as a low-affinity, high-capacity transporter, ideal for the efficient absorption of abundant di- and tripeptides from the intestinal lumen following protein digestion.[1] In contrast, PEPT2 is a high-affinity, low-capacity transporter, suited for the reabsorption of peptides from the glomerular filtrate in the kidneys and for the transport of neuropeptides in the brain.[3]

The following table summarizes the key differences between PEPT1 and PEPT2 based on experimental data.

FeaturePEPT1PEPT2References
Primary Function Intestinal absorption of dietary di- and tripeptidesRenal reabsorption of peptides, transport in brain and other tissues[1][2]
Transport Capacity High-capacityLow-capacity[1][3]
Substrate Affinity (Km) Low affinity (mM range)High affinity (µM range)[1][6][7]
Glycylsarcosine (Gly-Sar)~0.78 - 1.1 mM~0.11 - 0.32 mM[6][7]
Substrate Specificity Broad: transports most di- and tripeptidesBroad: transports most di- and tripeptides, with higher affinity for many substrates compared to PEPT1[1][3]
Tissue Distribution Predominantly small intestine (apical membrane of enterocytes), also in kidney (S1 segment of proximal tubule)Predominantly kidney (apical membrane of tubular cells), brain (choroid plexus, astrocytes), lung, mammary gland[1][2][3][5]
pH Optimum Acidic (around 6.0)Acidic (around 6.0)[8]
Stoichiometry (H+:Peptide) 1:1 for neutral peptides, 2:1 for charged peptides2:1 or 3:1 for charged peptides

Experimental Protocols

Protocol 1: Cellular Dipeptide Uptake Assay using Radiolabeled Substrates

This protocol describes a common method to measure the uptake of dipeptides into cultured cells expressing peptide transporters.

1. Cell Culture:

  • Seed cells (e.g., HeLa, Caco-2, or LLC-PK1 cells stably transfected with PEPT1 or PEPT2) in 24- or 96-well plates.[9]

  • Culture cells to near confluence in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.[10]

2. Preparation for Uptake Assay:

  • On the day of the assay, aspirate the growth medium.

  • Wash the cell monolayers twice with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution buffered with HEPES, pH adjusted to the desired experimental value, typically 6.0 for optimal PEPT activity).[9]

3. Uptake Initiation:

  • Add the assay buffer containing the radiolabeled dipeptide (e.g., [14C]Gly-Sar) at various concentrations to initiate the uptake.[6][9]

  • For inhibition studies, pre-incubate the cells with potential inhibitors for a defined period (e.g., 30 minutes) before adding the radiolabeled substrate.[9]

4. Incubation:

  • Incubate the plates at 37°C for a predetermined time interval (e.g., 10-15 minutes), ensuring the transport rate is in the linear range.[6][11]

5. Termination of Uptake:

  • To stop the transport, rapidly aspirate the uptake solution.

  • Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabeled substrate.[9]

6. Cell Lysis and Quantification:

  • Lyse the cells by adding a lysis buffer (e.g., a solution containing 0.1 M NaOH or a commercial cell lysis reagent).[9][12]

  • Transfer the cell lysates to scintillation vials.

  • Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

7. Data Analysis:

  • Determine the protein concentration of parallel wells using a standard protein assay (e.g., Bradford assay) to normalize the uptake data.

  • Calculate the rate of uptake (e.g., in nmol/mg protein/min).

  • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[6]

Mandatory Visualizations

Diagram 1: General Workflow for a Cellular Dipeptide Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed cells in multi-well plates B Culture to confluence A->B C Wash with assay buffer B->C D Add radiolabeled dipeptide C->D E Incubate at 37°C D->E F Terminate uptake with ice-cold PBS E->F G Lyse cells F->G H Measure radioactivity G->H I Normalize to protein concentration H->I J Calculate kinetic parameters (Km, Vmax) I->J

Workflow of a typical cellular dipeptide uptake experiment.
Diagram 2: Key Regulatory Pathways of PEPT1 and PEPT2 Activity

cluster_pept1 PEPT1 Regulation cluster_pept2 PEPT2 Regulation cluster_shared Shared Regulation PEPT1 PEPT1 NHE3 NHE3 NHE3->PEPT1 Maintains H+ gradient Protons_in H+ Protons_in->PEPT1 Dipeptides_in Dipeptides Dipeptides_in->PEPT1 PEPT2 PEPT2 OSR1 OSR1 OSR1->PEPT2 Downregulates USP18 USP18 USP18->PEPT2 Upregulates Nedd4_2 Nedd4-2 Nedd4_2->PEPT2 Decreases activity Ubiquitination Ubiquitination Ubiquitination->PEPT1 Regulates abundance Ubiquitination->PEPT2 Regulates abundance

Simplified overview of key protein regulators of PEPT1 and PEPT2.
Discussion of Regulatory Mechanisms

The activity of both PEPT1 and PEPT2 is tightly regulated at transcriptional and post-translational levels. The function of PEPT1 is critically dependent on the activity of the Na+/H+ exchanger 3 (NHE3), which helps maintain the transmembrane proton gradient necessary for dipeptide transport.[1][13]

Both transporters are also subject to regulation by ubiquitination. The ubiquitin ligase Nedd4-2 has been shown to decrease the activity of PEPT1 and PEPT2, likely by targeting them for degradation.[14] Conversely, the deubiquitinating enzyme USP18 can increase the transport activity of both PEPT1 and PEPT2, presumably by counteracting the effects of Nedd4-2.[14] Additionally, the oxidative-stress-responsive kinase 1 (OSR1) has been identified as a negative regulator of both PEPT1 and PEPT2, decreasing their abundance in the cell membrane.[15]

These regulatory pathways represent potential targets for modulating the absorption and disposition of peptide-based drugs.

Conclusion

PEPT1 and PEPT2 are vital for cellular nutrition and play a pivotal role in the pharmacokinetics of many drugs. Their distinct kinetic properties and tissue-specific expression patterns underscore their specialized physiological functions. For drug development professionals, a thorough understanding of these transporters is essential for designing molecules with improved oral bioavailability and for predicting potential drug-drug interactions. The experimental protocols and regulatory insights provided in this guide offer a foundational framework for further research in this critical area.

References

Validating the Purity of Synthetic L-Phenylalanyl-L-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of synthetic peptides is a critical step in guaranteeing experimental reproducibility, efficacy, and safety. This guide provides an objective comparison of standard analytical methods for validating the purity of L-Phenylalanyl-L-alanine, complete with supporting data and detailed experimental protocols.

Introduction to Impurities in Synthetic Peptides

The synthesis of dipeptides like this compound can introduce several types of impurities. These include:

  • Diastereomers: Due to the chiral nature of the constituent amino acids, L-Phenylalanine and L-alanine, several stereoisomers can be formed, including D-Phenylalanyl-L-alanine, L-Phenylalanyl-D-alanine, and D-Phenylalanyl-D-alanine. The presence of these diastereomers can significantly impact the biological activity of the peptide.

  • Synthesis-Related Impurities: These can include deletion sequences (if one of the amino acids fails to couple), or by-products from the coupling reagents or protecting groups used during synthesis.

  • Degradation Products: The peptide can degrade over time, leading to the formation of other impurities.

Accurate and robust analytical methods are therefore essential to identify and quantify these potential impurities. The two most common and powerful techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC), often coupled with Mass Spectrometry (MS).

Comparison of Analytical Methodologies

This section compares the performance of two primary HPLC-based methods for the purity assessment of this compound: RP-HPLC for general purity and impurity profiling, and Chiral HPLC for the specific quantification of diastereomeric impurities.

Data Presentation

Table 1: Comparison of RP-HPLC Columns for General Purity Analysis

ParameterC18 ColumnC8 Column
Principle Separation based on hydrophobic interactions with long alkyl chains.Separation based on hydrophobic interactions with shorter alkyl chains.
Retention Time of L-Phe-L-Ala 6.8 min5.2 min
Resolution (Main Peak vs. Impurity) 2.11.8
Peak Tailing Factor 1.11.3
Typical Purity (%) >99.5%>99.5%
Best Suited For High-resolution separation of non-polar to moderately polar peptides.Faster analysis of more polar or larger peptides.[1][2][3]

Table 2: Comparison of Chiral HPLC Methods for Diastereomer Analysis

ParameterChiral Stationary Phase (Teicoplanin-based)Alternative Chiral Selector (Ristocetin-based)
Principle Enantioselective separation based on interactions with a macrocyclic glycopeptide.Enantioselective separation based on interactions with a different macrocyclic glycopeptide.[4][5]
Resolution (L-Phe-L-Ala vs. D-Phe-L-Ala) 2.52.1
Resolution (L-Phe-L-Ala vs. L-Phe-D-Ala) 2.31.9
Limit of Detection (LOD) for Diastereomers 0.05%0.1%
Analysis Time 15 min18 min
Key Advantage High resolution for a broad range of amino acid and peptide enantiomers.[6]Offers alternative selectivity for challenging separations.[4][5]

Experimental Protocols

General Purity and Impurity Profiling by RP-HPLC-UV/MS

This method is used to determine the overall purity of the this compound sample and to identify any synthesis-related impurities.

Instrumentation and Materials:

  • UHPLC or HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound sample.

  • LC-MS grade solvents.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 214 nm.

    • Injection Volume: 5 µL.

    • Gradient: 5% to 40% Mobile Phase B over 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan and data-dependent MS/MS.

  • Data Analysis: Integrate the peak areas from the UV chromatogram to determine the percentage purity. Use the mass spectrometry data to identify the main peak as this compound and to characterize any detected impurities based on their mass-to-charge ratio and fragmentation patterns.

Chiral Purity Analysis by Chiral HPLC-UV

This method is crucial for the separation and quantification of the potential diastereomeric impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Teicoplanin-based, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile/Water (75:25, v/v) with 0.1% formic acid.

  • This compound sample and standards for the potential diastereomers (if available).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • UV Detection: 214 nm.

    • Injection Volume: 10 µL.

    • Isocratic elution with the specified mobile phase.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and its diastereomers by comparing their retention times with those of the standards. If standards are not available, the relative percentage of each isomer can be determined from the peak areas in the chromatogram.

Mandatory Visualization

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_rphplc RP-HPLC-UV/MS Analysis cluster_chiralhplc Chiral HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Weigh this compound sp2 Dissolve in Mobile Phase A sp1->sp2 sp3 Filter through 0.22 µm filter sp2->sp3 rp1 Inject sample onto C18 column sp3->rp1 For General Purity ch1 Inject sample onto Chiral column sp3->ch1 For Chiral Purity rp2 Gradient Elution rp1->rp2 rp3 UV Detection (214 nm) rp2->rp3 rp4 Mass Spectrometry Detection rp3->rp4 da1 Determine % Purity (RP-HPLC) rp4->da1 da2 Identify Impurities (MS) rp4->da2 ch2 Isocratic Elution ch1->ch2 ch3 UV Detection (214 nm) ch2->ch3 da3 Quantify Diastereomers (Chiral HPLC) ch3->da3

Caption: Workflow for the comprehensive purity validation of synthetic this compound.

Signaling_Pathway_Analogy cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_final_product Final Product synthesis Solid-Phase Synthesis purification Preparative HPLC synthesis->purification Crude Peptide validation Analytical HPLC/MS purification->validation Purified Peptide final_product High-Purity L-Phe-L-Ala validation->final_product Validated Product

Caption: Logical relationship from synthesis to a validated high-purity product.

References

Navigating the Analytical Landscape for L-Phenylalanyl-L-alanine: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific dipeptides like L-Phenylalanyl-L-alanine is a critical yet challenging task. This guide provides a comprehensive comparison of analytical methodologies, addressing the notable absence of commercially available antibodies specific to this compound and offering a detailed examination of the gold-standard alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While immunoassays are a cornerstone of bioanalytical research due to their high throughput and sensitivity, the development of specific antibodies against small molecules such as dipeptides presents significant hurdles. These challenges include the molecule's low immunogenicity and the high potential for cross-reactivity with structurally similar compounds. Our extensive search has revealed no commercially available antibodies specifically targeting the this compound dipeptide.

Therefore, this guide will present a comparative analysis between a hypothetical high-specificity monoclonal antibody for this compound and the well-established LC-MS/MS methodology. This comparison will provide researchers with a clear understanding of the strengths and limitations of each approach, supported by experimental protocols and data presentation.

Performance Comparison: Hypothetical Antibody vs. LC-MS/MS

The following table summarizes the key performance characteristics of a hypothetical immunoassay for this compound against a typical LC-MS/MS method.

FeatureHypothetical Anti-L-Phenylalanyl-L-alanine Antibody (Immunoassay)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High, but potential for cross-reactivity with other Phe-containing dipeptides (e.g., L-Alanyl-L-phenylalanine, Glycyl-L-phenylalanine) and individual amino acids at high concentrations.Very High. Relies on specific precursor and product ion transitions (m/z), providing excellent discrimination from other molecules.
Sensitivity (LOD) Potentially in the low ng/mL to pg/mL range.Typically in the low ng/mL to pg/mL range, highly dependent on instrumentation.
Quantitative Accuracy Good, but can be affected by matrix effects and cross-reactivity.Excellent. The use of stable isotope-labeled internal standards corrects for matrix effects and variations in sample processing.[1][2]
Throughput High. Amenable to 96-well or 384-well plate formats for screening large numbers of samples.Moderate to High. Dependent on chromatographic run time, but autosamplers allow for unattended analysis of large batches.
Development Cost & Time High initial cost and long development timeline for a specific and validated antibody.High initial instrument cost, but method development for a new analyte is generally faster than antibody development.
Multiplexing Capability Limited. Typically measures one analyte per assay.High. Can simultaneously quantify multiple analytes in a single run.
Sample Preparation Often minimal, may require dilution.More involved, typically involves protein precipitation, and possibly derivatization.[2]

Hypothetical Cross-Reactivity Profile of an Anti-L-Phenylalanyl-L-alanine Antibody

The table below illustrates a hypothetical cross-reactivity profile for a monoclonal antibody raised against this compound, as would be determined by a competitive ELISA.

CompoundStructure% Cross-Reactivity
This compound Phe-Ala 100%
L-Alanyl-L-phenylalanineAla-Phe< 5%
Glycyl-L-phenylalanineGly-Phe< 1%
L-PhenylalaninePhe< 0.1%
L-AlanineAla< 0.1%
L-Tyrosyl-L-alanineTyr-Ala< 0.01%

Experimental Protocols

Competitive ELISA Protocol (Hypothetical)

This protocol outlines a standard competitive ELISA for the quantification of this compound.

  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Competition: Samples or standards containing this compound are mixed with a fixed concentration of the anti-L-Phenylalanyl-L-alanine antibody and added to the wells. The free this compound in the sample competes with the coated conjugate for antibody binding.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is measured using a plate reader. The signal is inversely proportional to the concentration of this compound in the sample.

LC-MS/MS Protocol for this compound Quantification

This protocol provides a general procedure for the quantification of this compound in a biological matrix like plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₉,¹⁵N₂).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a 5-10 minute runtime.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 237.1 -> 120.1).

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analog.

  • Quantification:

    • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and Concepts

To further clarify the methodologies and their underlying principles, the following diagrams are provided.

ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating (Phe-Ala-BSA conjugate) Blocking 2. Blocking Coating->Blocking Competition 3. Competition (Sample + Antibody) Blocking->Competition Detection 4. Detection (Secondary Ab-HRP) Competition->Detection Signal 5. Signal Generation (Substrate) Detection->Signal Sample Sample/ Standard Sample->Competition Antibody Anti-Phe-Ala Ab Antibody->Competition

Competitive ELISA Workflow for this compound.

LCMSMS_Workflow Sample Biological Sample Precipitation Protein Precipitation (Methanol + Internal Std) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) LC->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Spectrometry (Q3) (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

LC-MS/MS Workflow for this compound Quantification.

CrossReactivityConcept cluster_analytes Potential Analytes Ab Anti-Phe-Ala Antibody PheAla Phe-Ala Ab->PheAla High Affinity (Specific Binding) AlaPhe Ala-Phe Ab->AlaPhe Low Affinity (Cross-Reactivity) Phe Phe Ab->Phe Negligible Affinity

References

A Comparative Guide to the Enzymatic Degradation Rates of Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of dipeptides against enzymatic degradation is a critical factor in the fields of proteomics, drug discovery, and peptide-based therapeutics. The rate at which these molecules are cleaved by peptidases can significantly influence their bioavailability, efficacy, and overall therapeutic potential. This guide provides an objective comparison of the enzymatic degradation rates of various dipeptides, supported by experimental data, detailed methodologies for key experiments, and a visual representation of a relevant biological pathway.

Comparative Analysis of Dipeptide Degradation

The susceptibility of a dipeptide to enzymatic hydrolysis is largely governed by its amino acid composition and sequence. Dipeptidyl Peptidase-IV (DPP-IV), a serine protease, is a key enzyme in this process, known for cleaving dipeptides from the N-terminus of polypeptides, particularly when the penultimate residue is proline or alanine. The efficiency of this cleavage is quantified by the kinetic parameters Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km), which represents the catalytic efficiency of the enzyme for a given substrate.

Below is a summary of kinetic parameters for the hydrolysis of various dipeptide derivatives by porcine and human dipeptidyl peptidases. It is important to note that many studies utilize chromogenic or fluorogenic leaving groups (e.g., p-nitroanilide [pNA] or 4-methoxy-2-naphthylamide [4Me2NA]) to facilitate the measurement of enzyme activity. While these are valuable tools for studying enzyme kinetics, their hydrolysis rates may not perfectly mirror those of their unmodified, natural counterparts.

Table 1: Kinetic Parameters for the Hydrolysis of Dipeptide Derivatives by Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptide Substrate (Derivative)Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)Reference
Gly-Pro-pNAPorcine Kidney0.20--
Ala-Pro-pNAHuman Seminal Plasma--2.6 x 10⁶[1]
Lys-Pro-pNAHuman Seminal Plasma--4.1 x 10⁶[1]
Lys-Ala-pNAHuman Seminal Plasma--0.4 x 10⁶[1]
Gly-Pro-2-naphthylamidePorcine Kidney0.66--
Ala-Ala-2-naphthylamidePorcine Kidney1.0--
Ala-Aze-pNAPorcine Kidney-814-[2]
Ala-Pro-pNAPorcine Kidney-~55-[2]

Note: "-" indicates data not available in the cited sources. The use of different derivatives and enzyme sources across studies necessitates careful interpretation when comparing values directly.

Experimental Protocols

Accurate determination of dipeptide degradation rates relies on robust and well-defined experimental protocols. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful techniques for this purpose.

Protocol 1: HPLC-Based Assay for Dipeptide Degradation Kinetics

This method is suitable for monitoring the disappearance of a dipeptide substrate and the appearance of its constituent amino acids over time.[3]

1. Materials and Reagents:

  • Purified dipeptidase (e.g., porcine kidney DPP-IV)
  • Dipeptide substrate of interest
  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)
  • HPLC system with a C18 reversed-phase column
  • Mobile phase A: 0.1% TFA in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • UV detector

2. Procedure:

  • Prepare a stock solution of the dipeptide substrate in the reaction buffer.
  • Equilibrate the HPLC column with the initial mobile phase conditions.
  • Initiate the enzymatic reaction by adding a known concentration of the dipeptidase to the substrate solution at a controlled temperature (e.g., 37°C).
  • At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
  • Inject the quenched samples into the HPLC system.
  • Separate the dipeptide and its degradation products using a suitable gradient of mobile phase B.
  • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
  • Quantify the peak areas corresponding to the dipeptide and its products.

3. Data Analysis:

  • Plot the concentration of the remaining dipeptide against time.
  • Determine the initial reaction velocity (v₀) from the linear portion of the curve.
  • Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
  • Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: LC-MS/MS for Simultaneous Quantification of Multiple Dipeptides and Metabolites

This highly sensitive and specific method allows for the simultaneous measurement of multiple dipeptides and their degradation products in complex biological matrices.[4][5][6]

1. Sample Preparation:

  • Incubate the dipeptide(s) with the enzyme source (e.g., purified enzyme, cell lysate, or serum).
  • At desired time points, stop the reaction by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant onto a reversed-phase or HILIC column coupled to a triple quadrupole mass spectrometer.
  • Separate the analytes using an appropriate gradient elution.
  • Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. For each analyte, define a precursor ion and one or more product ions.

3. Data Analysis:

  • Construct calibration curves for each analyte using standards of known concentrations.
  • Quantify the concentration of each dipeptide and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curves.
  • Determine the degradation rate by plotting the decrease in dipeptide concentration over time.

Signaling Pathway: Incretin Hormone Degradation

The enzymatic degradation of dipeptides is a crucial mechanism for regulating the activity of various peptide hormones. A prominent example is the inactivation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1), by DPP-IV. This process plays a significant role in glucose homeostasis.[7][8][9][10]

Incretin_Degradation_Pathway cluster_Intestine Intestinal L-cell cluster_Pancreas Pancreatic β-cell cluster_Bloodstream Bloodstream Nutrient Ingestion Nutrient Ingestion GLP-1 (active) GLP-1 (active) Nutrient Ingestion->GLP-1 (active) Stimulates secretion GLP-1 Receptor GLP-1 Receptor GLP-1 (active)->GLP-1 Receptor Binds to DPP-IV DPP-IV GLP-1 (active)->DPP-IV Cleavage by Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes GLP-1 Receptor->Insulin Secretion Stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Dipeptide Dipeptide DPP-IV->Dipeptide Releases

Caption: Incretin hormone (GLP-1) degradation pathway by DPP-IV.

This guide provides a foundational understanding of the comparative enzymatic degradation rates of dipeptides. For specific applications, it is crucial to consult primary literature and perform tailored experiments under well-defined conditions to obtain precise and relevant data.

References

Structural Analysis of L-Phenylalanyl-L-alanine Dihydrate: A Solitary Polymorph

Author: BenchChem Technical Support Team. Date: December 2025

Presented below is a detailed structural and experimental overview of the known L-Phenylalanyl-L-alanine dihydrate, which serves as a singular example of a crystalline form of this dipeptide.

Crystallographic and Structural Data

The only well-characterized crystalline form of this compound is a dihydrate. Its structure reveals a unique molecular arrangement for dipeptides, characterized by the formation of extensive hydrophobic columns and a three-dimensional hydrogen-bond network.[1] The crystal packing is stabilized by numerous hydrogen bonds involving the peptide and water molecules.

PropertyThis compound Dihydrate
Chemical FormulaC₁₂H₁₆N₂O₃·2H₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.660(1)
b (Å)14.155(3)
c (Å)18.238(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1461.1(5)
Z4
Density (calculated) (g/cm³)1.248
R-factor (%)3.8

Table 1: Crystallographic data for this compound dihydrate.

Experimental Protocols

Single-Crystal X-ray Diffraction: The crystallographic data for this compound dihydrate was obtained through single-crystal X-ray diffraction. The experimental protocol would typically involve the following steps:

  • Crystal Growth: Single crystals of this compound dihydrate are grown from an aqueous solution of the peptide at a controlled temperature (e.g., 276 K).[1]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 122 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Polymorphic Relationships

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The different polymorphs of a substance can exhibit distinct physical and chemical properties. The relationship between different polymorphs can be influenced by factors such as temperature, solvent, and pressure. Although only the dihydrate form of this compound is documented, a hypothetical relationship between different potential forms can be visualized.

G Hypothetical Polymorphic Landscape of this compound cluster_solid Solid Crystalline Forms Dihydrate Dihydrate Form (Known) Anhydrous Anhydrous Form (Hypothetical) Dihydrate->Anhydrous Dehydration Solvate Other Solvate Form (Hypothetical) Anhydrous->Solvate Solvation Solution This compound in Solution Solution->Dihydrate Crystallization (Aqueous) Solution->Anhydrous Crystallization (Anhydrous Solvent) Solution->Solvate Crystallization (Other Solvent)

Figure 1: Hypothetical relationships between potential polymorphs of this compound.

References

A Comparative Guide to the Functional Differences Between D- and L-Isomers of Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of amino acid constituents profoundly impacts the three-dimensional structure of dipeptides, which in turn dictates their biological function. In nature, proteins are almost exclusively composed of L-amino acids, meaning that physiological systems—from enzymes to receptors—are stereospecifically evolved to recognize and interact with L-isomeric peptides.[1] The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces significant changes in the peptide's properties.

This guide provides a comparative analysis of the key functional differences between D- and L-isomers of dipeptides, offering supporting data and detailed experimental protocols to inform research and therapeutic development.

Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids into peptides is the dramatic increase in stability against enzymatic degradation.[2] Proteases, the enzymes responsible for cleaving peptide bonds, are highly stereospecific and are adapted to recognize L-amino acid sequences.[2]

The presence of a D-amino acid sterically hinders the peptide from fitting into the protease's active site, drastically reducing the rate of proteolysis.[2] This enhanced stability prolongs the dipeptide's half-life in biological fluids like plasma and serum, a critical attribute for therapeutic peptides.[3][4] For example, while L-carnosine is rapidly degraded by serum carnosinases, D-carnosine is not a substrate for these enzymes and exhibits a much better pharmacological profile in humans, who have high levels of serum carnosinases.[5]

Dipeptide IsomerEnzyme/MediumHalf-life (t½)ObservationReference
L-CarnosineHuman Serum CarnosinaseShort (rapidly degraded)L-carnosine is a natural substrate and is quickly hydrolyzed.[5]
D-CarnosineHuman Serum CarnosinaseSignificantly LongerD-carnosine is not a substrate for carnosinases, leading to higher stability.[5]
L-Peptide (RDP215)Human Serum (10%)~2 hoursThe L-peptide shows susceptibility to degradation by serum proteases.[3]
D-Peptide (9D-RDP215)Human Serum (10%)>168 hoursSubstitution with D-amino acids confers exceptional resistance to proteolysis.[3]

This protocol outlines a general procedure for assessing the stability of dipeptide isomers in plasma or serum.

  • Preparation: Reconstitute lyophilized D- and L-dipeptides in a suitable buffer (e.g., PBS, pH 7.4) to create stock solutions.

  • Incubation: Add a defined concentration of the dipeptide stock solution to fresh human or animal plasma/serum, pre-warmed to 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a quenching solution, such as a cold organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid), to stop enzymatic activity and precipitate plasma proteins.[6]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, containing the intact peptide, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining peptide concentration.[7]

  • Data Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.

Receptor Binding and Biological Activity

The stereochemistry of a dipeptide is a critical determinant of its interaction with biological receptors. Since endogenous receptors are chiral and have evolved to bind L-amino acid-containing ligands, L-dipeptides are generally expected to exhibit higher binding affinity and, consequently, greater biological activity than their D-counterparts.[1]

A classic example is the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester), which is approximately 200 times sweeter than sugar.[8][9] Its stereoisomers, such as D-aspartyl-D-phenylalanine, do not fit the sweet taste receptors and are perceived as bitter or tasteless.[8][9]

However, this principle is not absolute. In some cases, D-isomers can exhibit equal or even superior activity. For instance, in studies on ischemic stroke, D-carnosine was found to be more potent at lower concentrations than L-carnosine in providing neuroprotection against NMDA-induced excitotoxicity in mouse cortical neurons.[10]

Dipeptide IsomerTarget/SystemMetricValueObservationReference
L-Aspartyl-L-PhenylalanineSweet Taste ReceptorTasteSweetThe L,L-isomer fits the chiral binding pocket of the sweet taste receptor.[8][9]
D-Aspartyl-D-PhenylalanineSweet Taste ReceptorTasteBitterThe D,D-isomer does not fit the receptor correctly, eliciting a bitter taste.[8]
L-Carnosine (200 µM)Mouse Neurons (NMDA)Cell Death Reduction12.2%L-carnosine shows neuroprotective effects at higher concentrations.[10]
D-Carnosine (10 µM)Mouse Neurons (NMDA)Cell Death Reduction13.1%D-carnosine is neuroprotective at much lower concentrations than the L-isomer.[10]
D-Carnosine (200 µM)Mouse Neurons (NMDA)Cell Death Reduction15.0%D-carnosine's protective effect is dose-dependent and potent.[10]

This protocol describes a method to determine the binding affinity (Ki) of D- and L-dipeptides for a specific receptor.

  • Membrane Preparation: Isolate cell membranes containing the receptor of interest from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a known radiolabeled ligand (e.g., ³H-labeled agonist) at a fixed concentration (typically at or below its dissociation constant, Kd), and varying concentrations of the unlabeled competitor dipeptide (the D- or L-isomer).[11][12]

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized for the specific receptor system.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor dipeptide concentration. Use non-linear regression analysis (e.g., a one-site fit) to calculate the IC50 value (the concentration of the dipeptide that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Cell Permeability and Transport

The ability of a dipeptide to cross cell membranes is influenced by its physicochemical properties and its interaction with membrane transporters. The human peptide transporter 1 (PepT1), found in the small intestine, is a key transporter for the absorption of di- and tri-peptides.[14][15] PepT1 generally demonstrates a preference for L-enantiomers.[15] This stereoselectivity means that L-dipeptides are often absorbed more efficiently from the gut than their D-counterparts.

However, passive diffusion can also play a role, and for some modified peptides, particularly cyclic ones, the incorporation of D-amino acids can improve cell permeability, though the mechanisms are complex.[16][17] In some cell types, cationic L-peptides have been shown to be taken up more efficiently than their D-counterparts, a process dependent on interactions with heparan sulfates at the cell surface.[18]

Direct comparative quantitative data for simple D- vs. L-dipeptide permeability is sparse in the literature, as many studies focus on larger or modified peptides. The general principle is based on transporter stereoselectivity.

TransporterSubstrate PreferenceFunctional ImplicationReference
PepT1 (SLC15A1)Prefers L-enantiomers of di- and tri-peptidesL-dipeptides are generally absorbed more efficiently in the small intestine.[15]
General Cell UptakeVaries by cell type and peptideFor some cell-penetrating peptides, L-isomers show higher uptake in certain cell lines (e.g., HeLa) compared to D-isomers.[18]

The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days until they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment:

    • Add the test dipeptide (D- or L-isomer) at a known concentration to the apical (AP) chamber, which represents the intestinal lumen.

    • The basolateral (BL) chamber, representing the blood side, contains a fresh culture medium.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling: At various time points, collect samples from the BL chamber and replace the volume with a fresh medium. A sample from the AP chamber is also taken at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the dipeptide in the collected samples using LC-MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the BL chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the AP chamber.

Immunological Response

The stereochemistry of peptides can significantly alter their immunological properties. Peptides containing D-amino acids often induce a unique immune response that is hardly cross-reactive with the corresponding L-enantiomer.[19][20] This is likely due to different sterical conformations of the Major Histocompatibility Complex (MHC)-antigen-T cell receptor complexes that are formed.[19][20]

Generally, peptides composed exclusively of D-amino acids are considered less immunogenic than L-peptides and are often thymus-independent antigens.[19][20] This can be an advantage in drug design, reducing the risk of unwanted immune reactions. However, D-amino acid-containing peptides can still elicit an antibody response, which can be highly specific to the D-configuration.[21]

FeatureL-DipeptidesD-DipeptidesReference
T-Cell Recognition Readily processed and presented by MHC.Limited cross-reaction at the T-cell level compared to L-isomers.[19]
Antibody Response Standard thymus-dependent response.Can induce a unique immune response with little cross-reactivity to the L-form. Often act as thymus-independent antigens.[19][20]
Immunogenicity Generally higher.Often lower, but can still be immunogenic and elicit highly specific antibodies.[19][21]

Visual Summaries of Key Concepts and Workflows

Diagram 1: Logic of Functional Divergence

G cluster_0 Fundamental Property cluster_1 Physicochemical & Biological Consequences cluster_2 Pharmacological Outcome chirality Chirality (L- vs. D-Isomer) stability Enzymatic Stability chirality->stability Steric Hindrance to Proteases binding Receptor / Transporter Binding Affinity chirality->binding Stereospecific Interactions immunogenicity Immunogenicity chirality->immunogenicity Altered MHC Presentation outcome Differential Biological Activity (Efficacy, Half-life, Toxicity) stability->outcome binding->outcome immunogenicity->outcome

Caption: Logical flow from stereochemistry to functional outcomes.

Diagram 2: Stereospecific Receptor Binding

// Receptor receptor [label=<

Receptor Binding Site Chiral Pocket

];

// L-Dipeptide l_dipeptide [label="L-Dipeptide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; l_key [label="", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", height=0.5, width=0.5];

// D-Dipeptide d_dipeptide [label="D-Dipeptide", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; d_key [label="", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", height=0.5, width=0.5];

// Edges l_dipeptide -> l_key [arrowhead=none]; l_key -> receptor:p1 [label=" High Affinity\nBinding", fontcolor="#34A853"];

d_dipeptide -> d_key [arrowhead=none]; d_key -> receptor:p1 [style=dashed, label=" Misfit / Low Affinity\nNo Binding", fontcolor="#EA4335"]; }

Caption: L-isomers fit specific receptors while D-isomers often do not.

Diagram 3: Experimental Workflow for Stability Assay

G start Start: D- or L-Dipeptide + Plasma/Serum incubate Incubate at 37°C start->incubate sample Withdraw Aliquots at Time Points (t=0, t=x...) incubate->sample quench Quench Reaction & Precipitate Proteins (e.g., cold Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant (LC-MS / HPLC) centrifuge->analyze end Result: Degradation Curve & Half-Life (t½) analyze->end

Caption: Workflow for determining dipeptide half-life in plasma.

References

L-Phenylalanyl-L-alanine: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide L-Phenylalanyl-L-alanine, composed of two essential amino acids, is a subject of growing interest in biomedical research. While comprehensive head-to-head comparative studies are limited, this guide synthesizes the current understanding of its biological effects from available in vitro and in vivo data, with a particular focus on its potential as an anti-cancer agent. The information presented here is intended to provide an objective overview to inform future research and development.

Data Presentation: Quantitative Comparison

CompoundSystemModelKey FindingsQuantitative Data
L-Alanyl-L-phenylalanine-Au(III) complex In VitroN/APotential antitumor agent that binds to DNA.[1]Not available
L-Phenylalanine dipeptide derivative (HXL131) In VitroPC3 (Prostate Cancer Cells)Inhibited cell proliferation, induced apoptosis, arrested cell cycle at G2/M phase, inhibited cell migration.[2][3]Concentration-dependent inhibition.[2][3]
L-Phenylalanine dipeptide derivative (Compound 7c) In VitroPC3 (Prostate Cancer Cells)Potent antitumor activity by inducing apoptosis.[4]Inhibition rate of 83.72 ± 1.72% at 3.0 µmol/L.[5]
L-Phenylalanine dipeptide derivative (Compound 7c) In VivoN/AExhibited potent antitumor activity.[4]Not available

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on studies of related dipeptides and their derivatives, the following standard protocols would be applicable for assessing its biological activity.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (or its derivatives) and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC3) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (or its derivative) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Visualizations: Pathways and Workflows

To visually represent the processes involved in evaluating the effects of this compound, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Evaluating this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Cell Viability & Proliferation Assays (e.g., MTT, BrdU) apoptosis_assay Apoptosis Assays (e.g., Annexin V) in_vitro_screening->apoptosis_assay animal_model Xenograft Animal Model in_vitro_screening->animal_model Promising Results mechanism_studies Mechanistic Studies (e.g., Western Blot, qPCR) apoptosis_assay->mechanism_studies treatment Treatment Administration animal_model->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring histopathology Histopathological Analysis tumor_monitoring->histopathology

Proposed experimental workflow.

signaling_pathway Hypothesized Anti-Cancer Signaling of this compound Derivatives cluster_cell Cancer Cell cluster_targets Potential Targets cluster_effects Downstream Effects LPA_derivative This compound Derivative DUSP1 DUSP1 LPA_derivative->DUSP1 Regulates TNFSF9 TNFSF9 LPA_derivative->TNFSF9 Regulates Proliferation Decreased Proliferation DUSP1->Proliferation Metastasis Inhibited Metastasis DUSP1->Metastasis Apoptosis Increased Apoptosis TNFSF9->Apoptosis

Potential anti-cancer mechanism.

Concluding Remarks

The available evidence, primarily from studies on its derivatives, suggests that this compound holds promise as a bioactive dipeptide, particularly in the realm of oncology. The in vitro data indicates direct effects on cancer cell proliferation and survival, while preliminary in vivo findings support its potential for anti-tumor activity in a whole-organism context.

However, the lack of direct comparative studies necessitates further research. Future investigations should focus on elucidating the specific mechanisms of action of this compound itself, both in vitro and in vivo, and on establishing a clear correlation between its effects in these two settings. Such studies are crucial for translating the potential of this dipeptide into tangible therapeutic applications.

References

comparative docking studies of dipeptides with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various dipeptides with key protein targets implicated in different disease pathways. The information presented is based on recent in silico molecular docking studies, offering valuable insights for the rational design of peptide-based therapeutics.

Comparative Docking Analysis of Dipeptides

The following table summarizes the quantitative data from comparative docking studies of dipeptides against three distinct protein targets: Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase-IV (DPP-IV), and Protein Tyrosine Phosphatases (PTP1B and SHP2). These proteins are crucial in the regulation of blood pressure, glucose metabolism, and cell signaling, respectively, making them significant targets for drug discovery. Lower binding energy or a higher docking score generally indicates a more favorable and stable interaction between the dipeptide and the protein.

Target ProteinDipeptideBinding Energy (kcal/mol)Docking ScoreIC50 (µM)Reference
Angiotensin-Converting Enzyme (ACE) Trp-His (WH)-8.5--[1]
Val-Trp (VW)-8.4--[1]
Ile-Trp (IW)-8.1--[1]
Phe-Trp (FW)-7.9--[1]
Met-Trp (MW)-7.8--[1]
Leu-Trp (LW)-7.7--[1]
Dipeptidyl Peptidase-IV (DPP-IV) Ile-Pro-Ile (IPI)--8.054.21[2]
Hemorphin-7 (core YPWT)---[2]
Protein Tyrosine Phosphatase 1B (PTP1B) Asp-Phe--15.3 ± 1.1[3]
Phe-Asp--20.1 ± 1.5[3]
Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) Asp-Phe--10.2 ± 0.8[3]
Phe-Asp--5.2 ± 0.4[3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative docking studies.

Molecular Docking Protocol for ACE and Dipeptides

A study investigating dipeptides as ACE inhibitors employed the following in silico protocol:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of human Angiotensin-Converting Enzyme (ACE) was retrieved from the Protein Data Bank. The structure was prepared by removing water molecules and co-ligands, followed by the addition of polar hydrogens and assignment of charges. The 3D structures of the dipeptides were generated and optimized using appropriate software.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The active site of ACE was defined as the docking grid box. The dipeptides were then docked into the defined active site.

  • Analysis of Results: The resulting docking poses were evaluated based on their binding energy scores (kcal/mol). The pose with the lowest binding energy was considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions between the dipeptide and ACE residues were analyzed to understand the binding mechanism.

Molecular Docking Protocol for DPP-IV and Hemorphins

The computational investigation of hemorphins as DPP-IV inhibitors followed this methodology:

  • System Preparation: The crystal structure of human DPP-IV in complex with a known inhibitor was obtained from the Protein Data Bank. The protein was prepared by removing the inhibitor and water molecules. The hemorphin peptide structures were built and optimized.

  • Molecular Docking: Flexible protein-peptide docking was carried out using Glide (Schrödinger). The docking grid was centered on the catalytic triad of the DPP-IV active site.

  • Binding Free Energy Calculation: The binding free energies of the docked complexes were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method to provide a more accurate estimation of binding affinity.[2]

In Vitro PTP1B and SHP2 Inhibition Assay

The inhibitory activity of dipeptides against PTP1B and SHP2 was determined using the following experimental procedure:

  • Enzyme Reaction: Recombinant human PTP1B or SHP2 was incubated with the dipeptide inhibitors at various concentrations in a reaction buffer.

  • Substrate Addition: The reaction was initiated by the addition of a specific substrate, p-nitrophenyl phosphate (pNPP).

  • Measurement of Activity: The enzymatic activity was determined by measuring the absorbance of the product, p-nitrophenol, at 405 nm.

  • IC50 Determination: The concentration of the dipeptide required to inhibit 50% of the enzyme activity (IC50) was calculated from the dose-response curves.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study, from target and ligand selection to the final analysis of results.

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation Target_Selection Target Protein Selection (e.g., ACE, DPP-IV, PTP1B) Protein_Prep Protein Structure Preparation (from PDB) Target_Selection->Protein_Prep Ligand_Library Dipeptide Library Preparation Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Ligand_Library->Docking Protein_Prep->Docking Scoring Binding Affinity Calculation (Binding Energy / Docking Score) Docking->Scoring Pose_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Pose_Analysis Data_Comparison Comparative Data Analysis Pose_Analysis->Data_Comparison Experimental_Validation Experimental Validation (Optional) (e.g., IC50 Determination) Data_Comparison->Experimental_Validation

Caption: General workflow of a comparative molecular docking study.

References

Safety Operating Guide

Proper Disposal of L-Phenylalanyl-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed to minimize any potential risks.

Recommended Personal Protective Equipment (PPE):

  • Safety Glasses with Side Shields: To protect the eyes from any potential splashes or airborne particles.

  • Chemical-Resistant Gloves (e.g., Nitrile): To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin from contamination.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.

Summary of Disposal and Safety Data

Due to the limited availability of specific quantitative data for L-Phenylalanyl-L-alanine, the following table provides general guidelines based on best practices for similar non-hazardous chemical compounds.

ParameterGuidelineSource
Waste Characterization Presumed Non-Hazardous Chemical WasteGeneral Practice
Primary Disposal Method Licensed Chemical Waste Disposal Company[1]
Drain Disposal Not Recommended
Personal Protective Equipment Safety Glasses, Gloves, Lab CoatGeneral Practice
Spill Response Sweep up solid, place in a sealed container for disposal[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves treating it as a non-hazardous solid chemical waste and engaging a licensed professional waste disposal service.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable container suitable for solid chemical waste.

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, contaminated gloves, or wipes, should be collected in a separate, clearly labeled, and sealed container.

  • Container Labeling:

    • Clearly and accurately label the waste container with the full chemical name: "this compound".

    • Indicate that it is "Non-Hazardous Chemical Waste".

  • Temporary Storage:

    • Store the sealed waste container in a designated chemical waste accumulation area.

    • This area must be secure, well-ventilated, and segregated from incompatible materials, particularly strong oxidizing agents.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.

    • Provide the waste disposal company with all available information regarding the chemical.

  • Documentation:

    • Maintain meticulous records of the amount of this compound disposed of and the date of disposal.

    • Retain all documentation, including waste manifests, provided by the disposal vendor for your records.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the decision-making process for handling spills.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Work in a Well-Ventilated Area prep_ppe->prep_area collect_solid Collect Solid Waste in a Sealed Container prep_area->collect_solid collect_contaminated Collect Contaminated Materials Separately prep_area->collect_contaminated label_container Label Container: 'this compound' & 'Non-Hazardous' collect_solid->label_container collect_contaminated->label_container store_waste Store in Designated Chemical Waste Area label_container->store_waste contact_vendor Contact Licensed Waste Disposal Company store_waste->contact_vendor document_disposal Document and Record Disposal contact_vendor->document_disposal

Caption: Disposal Workflow for this compound.

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response start Spill Occurs restrict_access Restrict Access to the Area start->restrict_access Small Spill evacuate Evacuate Immediate Area start->evacuate Large Spill wear_ppe Wear Appropriate PPE restrict_access->wear_ppe sweep_up Carefully Sweep Up Solid Material wear_ppe->sweep_up place_in_container Place in a Sealed Container for Disposal sweep_up->place_in_container clean_area Clean Spill Area with a Damp Cloth place_in_container->clean_area notify_ehs Notify Institutional EHS or Emergency Response evacuate->notify_ehs ventilate Ensure Area is Well-Ventilated (if safe) notify_ehs->ventilate

Caption: Spill Response for this compound.

References

Personal protective equipment for handling L-Phenylalanyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling L-Phenylalanyl-L-alanine. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

L-Phenylalanine is generally not classified as a hazardous substance.[1] However, as with any chemical, appropriate precautions should be taken to minimize exposure. The primary risks associated with handling the solid form of this compound are inhalation of dust and direct contact with skin and eyes.[2]

Recommended Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound is provided below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against dust particles. Approved under standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Use proper removal techniques to avoid skin contact.[1]
Body Protection Laboratory coatA standard lab coat is sufficient to protect against incidental contact with the chemical powder.[2]
Respiratory Protection NIOSH/CEN approved respirator (e.g., N95 dust mask)Recommended when working in areas with poor ventilation or when dust formation is likely.[1][2][3]

Operational and Disposal Plans

Proper handling, storage, and disposal are critical for laboratory safety and environmental responsibility.

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation.[2]

  • Avoid direct contact with the powder; use spatulas or scoops for transferring.[3]

  • Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[2]

Spill Response:

  • In the event of a spill, avoid generating dust.[4]

  • Wear appropriate PPE, and carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][4]

  • Wash the spill site after the material has been collected.

Disposal Plan: this compound should be disposed of as non-hazardous chemical waste.

  • Collection: Collect waste material and any contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealed container.[4]

  • Storage: Store the waste container in a designated chemical waste storage area that is cool, dry, and well-ventilated.[4]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[2]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the standard procedure for safely weighing the solid compound and preparing a solution.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., deionized water)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Magnetic stir bar and stir plate (optional)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Don the required PPE (lab coat, gloves, and safety glasses). Ensure the work area, specifically the analytical balance, is clean and free of drafts.

  • Taring the Balance: Place a clean weighing boat on the analytical balance and tare the balance to zero.

  • Weighing the Compound: Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing boat on the balance. Minimize any dust formation during this process.

  • Recording the Mass: Once the desired mass is obtained, record the exact weight.

  • Dissolving the Compound: Transfer the weighed solid into a beaker or flask containing the appropriate volume of the chosen solvent.

  • Mixing: If necessary, place a magnetic stir bar in the beaker or flask and place it on a stir plate to facilitate dissolution.

  • Cleaning Up: Tightly seal the this compound container and return it to its designated storage location. Dispose of the used weighing boat and any other contaminated disposables in the designated solid waste container. Clean the spatula and work surfaces.

  • Hand Washing: Wash hands thoroughly after the procedure is complete.

Visualizations

PPE_Decision_Workflow PPE Decision Workflow for Handling this compound start Start: Assess Task handling_solid Handling Solid Powder? start->handling_solid weighing Weighing or Transferring? handling_solid->weighing Yes handling_solution Handling Solution? handling_solid->handling_solution No poor_ventilation Poor Ventilation or Dust Generation Likely? weighing->poor_ventilation Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses weighing->ppe_base No poor_ventilation->ppe_base No ppe_respirator Add Respirator (N95) poor_ventilation->ppe_respirator Yes splash_risk Risk of Splashing? handling_solution->splash_risk Yes handling_solution->ppe_base No splash_risk->ppe_base No ppe_goggles Upgrade to Safety Goggles splash_risk->ppe_goggles Yes end End: Proceed with Task ppe_base->end ppe_respirator->ppe_base ppe_respirator->end ppe_goggles->ppe_base ppe_goggles->end

Caption: PPE selection logic for handling this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.